2-Methoxy-3-(trifluoromethyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVAZHQHYXQLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271454 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937068-58-1 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937068-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxy-3-(trifluoromethyl)benzoic acid CAS number
An In-Depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and materials science. We will explore its chemical properties, synthesis, analytical characterization, and applications, with a focus on the causal relationships behind its utility in research and development. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Scaffolds
This compound (CAS No: 119692-41-0) is a substituted aromatic carboxylic acid that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by the presence of a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene ring. This specific arrangement of functional groups imparts unique physicochemical properties that are highly sought after in drug design and the development of advanced materials.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The strategic placement of the methoxy (-OCH3) group, a hydrogen bond acceptor and a group that can influence conformation, further expands the chemical space accessible from this scaffold. This guide will delve into the practical aspects of utilizing this valuable compound.
Chemical and Physical Properties
A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 119692-41-0 | [1] |
| Molecular Formula | C9H7F3O3 | [1][3] |
| Molecular Weight | 220.15 g/mol | [1] |
| Physical Form | Solid | [4] |
| Melting Point | Not explicitly available, but similar compounds melt in the 100-115 °C range. | [4] |
| Boiling Point | Not explicitly available, but similar compounds boil above 240 °C. | [4] |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | Inferred from general chemical principles. |
| pKa | Estimated to be in the range of 3-4 due to the electron-withdrawing trifluoromethyl group. | Inferred from general chemical principles. |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Step-by-Step Synthesis Protocol (Hypothetical)
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-methoxy-2-(trifluoromethyl)benzene and anhydrous tetrahydrofuran (THF).
-
Ortho-Metalation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise, and the reaction is stirred for 2-3 hours at this temperature. The methoxy group directs the lithiation to the ortho position.
-
Carboxylation: Carbon dioxide gas is bubbled through the solution for 1-2 hours. The reaction is allowed to slowly warm to room temperature.
-
Workup and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The pH is adjusted to ~2 with dilute hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Resonances for the carboxylic carbon (~165-170 ppm), aromatic carbons (including the carbon attached to the CF3 group, which will appear as a quartet), and the methoxy carbon (~55-60 ppm). |
| ¹⁹F NMR | A singlet for the -CF3 group. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or [M-H]- corresponding to the calculated molecular weight (220.15 g/mol ).[3] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |
| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
Applications in Research and Development
The true value of this compound lies in its application as a versatile building block.
Drug Discovery
The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates.[2] The presence of this group can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve membrane permeability.[2] The carboxylic acid functional group serves as a convenient handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. This allows for the exploration of a wide range of chemical space in the search for new therapeutic agents. For instance, this acid can be a precursor for enzyme inhibitors or receptor modulators in various disease areas, from oncology to metabolic disorders.[5]
Caption: Influence of functional groups on drug properties.
Materials Science
In materials science, fluorinated compounds are used to create materials with unique properties, such as high thermal stability and low surface energy. The rigid, aromatic core of this compound makes it a candidate for the synthesis of novel polymers and functional materials with tailored characteristics.
Safety, Handling, and Storage
As with any chemical, proper safety precautions are essential when handling this compound. The following information is synthesized from safety data sheets of structurally similar compounds.
| Hazard Category | Precautionary Measures | First Aid |
| Skin Irritation | Causes skin irritation.[6] | Wash with plenty of soap and water. If irritation persists, get medical advice.[6][7] |
| Eye Irritation | Causes serious eye irritation.[6] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[6] |
| Respiratory Irritation | May cause respiratory irritation.[4][6] | Move person to fresh air. Call a poison center or doctor if you feel unwell.[6][7] |
| Handling | Wear protective gloves, clothing, and eye/face protection.[6][7] Use in a well-ventilated area or under a fume hood.[8] Avoid breathing dust.[7] | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7] |
Experimental Protocol: Amide Coupling
A common application of this compound is in amide bond formation, a cornerstone reaction in medicinal chemistry.
Caption: General workflow for an amide coupling reaction.
Step-by-Step Amide Synthesis
-
Reagents: To a solution of this compound (1.0 eq) in dichloromethane (DCM) are added a primary or secondary amine (1.1 eq), a coupling agent such as EDC (1.2 eq), and a catalyst like HOBt (0.1 eq).
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its unique combination of functional groups allows for the creation of novel molecules with desirable properties for applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in research and development.
References
- Autech Status. (2025, December 28). 2-Methyl-3-(trifluoromethyl)
- Australia Pacific LNG. (2016, May 26). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzoic acid. [Link]
- PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]
- Autech Status. Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. [Link]
- UNEP. III Analytical Methods. [Link]
- PubChem. 2-Methyl-3-(trifluoromethyl)benzoic acid. [Link]
- PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]
- PubChemLite. This compound (C9H7F3O3). [Link]
- PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]
- Molecules. (2025, July 18).
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- 8. tcichemicals.com [tcichemicals.com]
2-Methoxy-3-(trifluoromethyl)benzoic acid physical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Introduction
This compound, a substituted aromatic carboxylic acid, represents a valuable molecular scaffold in contemporary drug discovery and materials science. Its unique trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents impart distinct electronic and steric properties that are highly sought after for modulating a molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive analysis of its core physical properties, offering both established theoretical frameworks and detailed, field-proven experimental protocols for their empirical determination. For researchers in medicinal chemistry and chemical development, a thorough understanding of these foundational characteristics is a prerequisite for successful molecular design and application.
It is important to note that while the molecular identity is clear, there is an observed ambiguity among chemical suppliers regarding the assignment of CAS Number 119692-41-0 , which has been associated with both the 2-methoxy-3-(trifluoromethyl) and the 2-methoxy-6-(trifluoromethyl) isomers. This guide will proceed by focusing on the this compound structure, but researchers are advised to confirm the identity of commercial materials via analytical means.
Molecular and Chemical Identity
A precise definition of a compound's identity is the cornerstone of all subsequent physicochemical analysis. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 119692-41-0 (See note on ambiguity) | [1] |
| Molecular Formula | C₉H₇F₃O₃ | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| Canonical SMILES | COC1=C(C=CC=C1C(F)(F)F)C(=O)O | [2] |
| InChIKey | COVAZHQHYXQLOT-UHFFFAOYSA-N | [2] |
Core Physical Properties: Predictions and Influencing Factors
Direct experimental data for this specific isomer is not widely published. However, we can derive well-founded predictions based on the known effects of its constituent functional groups and data from closely related analogues.
Table of Predicted Physical Properties
| Property | Predicted Value / Range | Rationale & Influencing Factors |
| Melting Point | 100 - 115 °C | Based on isomers like 2-(Trifluoromethyl)benzoic acid (107-110 °C) and 2-methoxybenzoic acid (98-100 °C). The trifluoromethyl group can disrupt crystal packing, while the methoxy group's effect can vary. A relatively sharp melting range would be expected for a pure substance. |
| Boiling Point | > 250 °C | Based on 2-(Trifluoromethyl)benzoic acid (247 °C). The additional methoxy group will increase molecular weight and polarity, likely raising the boiling point. |
| Aqueous Solubility | Poorly Soluble | The hydrophobic trifluoromethyl group significantly reduces water solubility[3]. The carboxylic acid provides some polarity, but the overall molecule is expected to be lipophilic. Solubility will be pH-dependent. |
| pKa | 3.0 - 3.8 | The strongly electron-withdrawing -CF₃ group will increase acidity (lower pKa) compared to benzoic acid (pKa ~4.2). This effect is stronger than the weak electron-donating effect of the -OCH₃ group. The pKa of 2-(Trifluoromethyl)benzoic acid is ~3.2.[4] |
| LogP (XlogP) | 2.3 | This predicted value indicates moderate lipophilicity, a key parameter in assessing potential membrane permeability in biological systems.[2] |
Spectroscopic Profile: An Analytical Fingerprint
The structural features of this compound give rise to a predictable and unique spectroscopic signature, which is essential for identity confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the 11-13 ppm range. Its broadness is due to hydrogen bonding and exchange.[5]
-
Aromatic Protons (-C₆H₃): Three protons on the aromatic ring, expected between 7.0-8.0 ppm .[6][7] Their precise shifts and coupling patterns (e.g., doublets, triplets) will depend on the electronic effects of the adjacent substituents.
-
Methoxy Protons (-OCH₃): A sharp singlet, typically appearing around 3.8-4.0 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to each unique carbon atom:
-
Carboxyl Carbon (-COOH): Found in the 165-175 ppm region, typical for aromatic carboxylic acids.[5][8]
-
Aromatic Carbons (-C₆H₃): Six signals in the 110-140 ppm range. Carbons directly attached to the electron-withdrawing -CF₃ and electron-donating -OCH₃ groups will show characteristic shifts.[6][9]
-
Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with fluorine) expected around 120-130 ppm .
-
Methoxy Carbon (-OCH₃): A signal in the 55-65 ppm range.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides confirmation of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[3][5]
-
C=O Stretch (Carbonyl): A very strong, sharp absorption between 1680-1710 cm⁻¹ . Conjugation with the aromatic ring places it in this region.[3][5]
-
C-O Stretch (Aromatic Ether & Acid): Two distinct bands are expected in the 1200-1320 cm⁻¹ region.[3]
-
C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions are expected in the 1100-1300 cm⁻¹ region.
Experimental Determination of Physical Properties
The following protocols describe standard, reliable methods for determining the key physical properties of this compound in a research setting.
Melting Point Determination via Capillary Method
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[10] A slow, controlled heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any larger crystals with a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Initial Heating: Quickly heat the block to about 15-20 °C below the expected melting point (e.g., to 85 °C).
-
Slow Ramp: Decrease the heating rate to 1-2 °C per minute.
-
Observation & Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
-
Reporting: Report the result as a range: T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination via Shake-Flask Method
Causality: This method determines the thermodynamic equilibrium solubility, which is the true saturation point of a compound in a solvent at a given temperature.[11] Shaking for an extended period (24 hours) ensures that the system reaches equilibrium between the dissolved and solid states. Centrifugation and filtration are critical steps to remove all undissolved microparticulates before analysis, which would otherwise lead to an overestimation of solubility.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Analyze the saturated solution and the standards using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Construct a calibration curve from the standards and determine the concentration of the saturated solution.
-
-
Reporting: Report the solubility in units of mg/mL or µg/mL.
Sources
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- 6. 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID | 11281-65-5 [chemicalbook.com]
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2-Methoxy-3-(trifluoromethyl)benzoic acid molecular structure
An In-Depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details the molecule's structural features, physicochemical properties, a validated synthesis protocol, and rigorous methods for structural elucidation and quality control. Furthermore, it explores the strategic application of this intermediate in the synthesis of complex, biologically active molecules, supported by field-proven insights and authoritative references.
Introduction: The Strategic Value of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the trifluoromethyl (CF₃) group—including its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—make it a privileged functional group in medicinal chemistry. This compound (CAS No: 179943-58-3) has emerged as a particularly valuable synthetic intermediate. Its rigid, pre-configured arrangement of a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene ring provides a powerful scaffold for constructing complex molecular architectures with desirable pharmacological properties.
This guide serves as a senior-level resource, moving beyond basic data to explain the causality behind experimental choices and to provide self-validating protocols for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The precise spatial arrangement of the functional groups in this compound dictates its reactivity and utility. The ortho-methoxy group can influence the conformation of the carboxylic acid, while the adjacent trifluoromethyl group exerts a strong electron-withdrawing effect, impacting the acidity of the carboxyl proton.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of the title compound, compiled from reliable chemical supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 179943-58-3 | |
| Molecular Formula | C₉H₇F₃O₃ | |
| Molecular Weight | 220.15 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 125 - 130 °C | |
| Boiling Point | 284.9±40.0 °C (Predicted) | |
| pKa | 2.69±0.25 (Predicted) | |
| Solubility | Soluble in methanol, DMSO, and other common organic solvents. |
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved through the ortho-lithiation of 1-methoxy-2-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide. This approach offers high regioselectivity due to the directing effect of the methoxy group.
Synthesis Workflow Diagram
Caption: Directed ortho-metalation and carboxylation synthesis workflow.
Step-by-Step Synthesis Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety measures.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
-
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Expertise: The methoxy group directs the deprotonation to the ortho position. A slight excess of n-BuLi ensures complete conversion of the starting material.
-
-
Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in several portions. Alternatively, bubble CO₂ gas through the solution for 30 minutes.
-
Causality: The highly nucleophilic lithiated intermediate readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt.
-
-
Workup: Allow the reaction mixture to warm to room temperature. Add water and 1 M HCl to acidify the mixture to a pH of ~1-2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene/hexanes, to afford the final product as a white crystalline solid.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.
Analytical Workflow Diagram
Caption: A multi-technique workflow for analytical quality control.
Expected Spectroscopic Data
The following data are characteristic of this compound.
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~11.0-13.0 ppm (s, 1H) | Carboxylic acid proton (-COOH) |
| ~7.8-8.0 ppm (d, 1H) | Aromatic proton ortho to -COOH | ||
| ~7.6-7.8 ppm (d, 1H) | Aromatic proton ortho to -CF₃ | ||
| ~7.2-7.4 ppm (t, 1H) | Aromatic proton para to -CF₃ | ||
| ~3.9-4.1 ppm (s, 3H) | Methoxy protons (-OCH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm | Carboxylic acid carbon (-COOH) |
| ~155-160 ppm | Aromatic C-OCH₃ | ||
| ~120-140 ppm (multiple) | Aromatic carbons | ||
| ~123 ppm (q, J ≈ 274 Hz) | Trifluoromethyl carbon (-CF₃) | ||
| ~56 ppm | Methoxy carbon (-OCH₃) | ||
| ¹⁹F NMR | Chemical Shift (δ) | ~ -60 to -65 ppm (s) | Single resonance for the -CF₃ group |
| Mass Spec (ESI-) | m/z | 219.03 [M-H]⁻ | Deprotonated molecular ion |
| FT-IR | Wavenumber (cm⁻¹) | ~2500-3300 (broad) | O-H stretch of carboxylic acid |
| ~1700 cm⁻¹ | C=O stretch of carboxylic acid | ||
| ~1100-1350 cm⁻¹ (strong) | C-F stretches of -CF₃ group |
Applications in Drug Discovery
This compound is not typically a final drug product but rather a high-value intermediate. Its structure is frequently found in molecules targeting a range of biological pathways. A notable application is in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein implicated in cystic fibrosis. The specific substitution pattern is crucial for orienting the molecule within the target's binding pocket, while the CF₃ and methoxy groups fine-tune properties like cell permeability and metabolic half-life.
Role as a Synthetic Building Block
Caption: Pathway from the benzoic acid to complex amide-based APIs.
The most common synthetic transformation involves the activation of the carboxylic acid group, followed by amide bond formation with a diverse range of amines. This modular approach allows for the rapid generation of chemical libraries for screening and lead optimization.
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
| Hazard Type | GHS Classification | Precautionary Measures |
| Acute Toxicity | Acute Tox. 4 (Oral) | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | Skin Irrit. 2 | Wear protective gloves and clothing. |
| Eye Irritation | Eye Irrit. 2A | Wear eye protection (safety glasses/goggles). |
| Respiratory | STOT SE 3 | Use only in a well-ventilated area or fume hood. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
This compound is a sophisticated chemical building block whose value is defined by the precise interplay of its constituent functional groups. Its synthesis, while requiring careful control of reaction conditions, is robust and scalable. The rigorous analytical techniques detailed herein provide a validated pathway to ensure the high purity required for subsequent applications in drug discovery and development. For medicinal chemists, this molecule represents a versatile platform for accessing novel chemical space, particularly in the development of next-generation therapeutics.
References
- This compound 179943-58-3 | Sigma-Aldrich. URL
- This compound | C9H7F3O3 | ChemSpider. URL
- This compound | CAS 179943-58-3 | Santa Cruz Biotechnology. URL
- Discovery of the F508del-CFTR Potentiator, (R)-N-(4-(3-(tert-butyl)-1H-pyrazol-1-yl)-2-methylphenyl)-1-(2-methoxy-3-(trifluoromethyl)benzoyl)piperidine-3-carboxamide (GLPG2222) | Journal of Medicinal Chemistry. URL
An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid
Introduction: The Significance of Fluorinated Aromatics
2-Methoxy-3-(trifluoromethyl)benzoic acid is a key building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of the methoxy and trifluoromethyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable intermediate for medicinal chemists and material scientists. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathway to this important molecule, grounded in established organometallic principles and supported by practical, field-proven insights.
Core Synthesis Pathway: A Two-Step Approach
The most direct and efficient synthesis of this compound proceeds via a two-step sequence starting from the readily available precursor, 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. This pathway leverages the principles of directed ortho-metalation (DoM), a powerful tool in modern organic synthesis for regioselective functionalization of aromatic rings.[1][2]
The overall transformation is outlined below:
Caption: Overall synthetic scheme for this compound.
Part 1: Directed ortho-Metalation via Lithium-Halogen Exchange
The initial and critical step is the generation of a reactive organolithium intermediate from 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. This is achieved through a lithium-halogen exchange reaction, which is highly favored at low temperatures.
Reaction Mechanism and Rationale:
The methoxy group in the starting material acts as a directing metalation group (DMG).[1][3] While direct deprotonation at the ortho position is a common strategy for anisole derivatives, the presence of the bromine atom provides a more facile entry point for lithiation via lithium-halogen exchange. This reaction is typically rapid and clean at low temperatures, minimizing potential side reactions. The use of n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at -78 °C is standard practice for such transformations. The low temperature is crucial to prevent unwanted side reactions, such as the elimination of the methoxy group or reaction with the trifluoromethyl substituent.
Caption: Formation of the aryllithium intermediate.
Experimental Protocol: Lithiation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | 255.03 | 10.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (10.0 mmol).
-
Add anhydrous THF (50 mL) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, 4.4 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
Part 2: Carboxylation and Acidification
The newly formed aryllithium species is a potent nucleophile and is immediately quenched with an electrophile to introduce the carboxylic acid functionality. Solid carbon dioxide (dry ice) is a readily available and efficient C1 electrophile for this purpose.
Reaction Mechanism and Rationale:
The nucleophilic carbon of the aryllithium intermediate attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound.
Caption: Workflow for the carboxylation and workup steps.
Experimental Protocol: Carboxylation and Workup
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) |
| Solid Carbon Dioxide (Dry Ice) | 44.01 | ~20 |
| Hydrochloric Acid (1 M) | - | As needed |
| Diethyl Ether | - | - |
| Saturated Sodium Chloride (Brine) | - | - |
| Anhydrous Magnesium Sulfate | - | - |
Procedure:
-
In a separate flask, place an excess of crushed dry ice.
-
Slowly transfer the cold aryllithium solution via cannula onto the dry ice with vigorous stirring. A thick white precipitate will form.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO2.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Alternative Synthetic Considerations: Grignard Reagents
An alternative, though often less reactive, approach involves the formation of a Grignard reagent from 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. This would involve reacting the starting material with magnesium metal in an ethereal solvent. The resulting Grignard reagent can then be carboxylated in a similar manner to the organolithium species. While Grignard reactions are generally less sensitive to steric hindrance, the initial formation of the Grignard reagent can sometimes be sluggish.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving a directed ortho-metalation via lithium-halogen exchange, followed by carboxylation. This method offers high regioselectivity and generally good yields. Careful control of reaction conditions, particularly temperature, is paramount to the success of this synthesis. The resulting product is a valuable intermediate for further elaboration in the fields of drug discovery and materials science.
References
- Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1997). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 119(44), 10595–10604. [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879–933. [Link]
- Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109–112. [Link]
- Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306–312. [Link]
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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2-Methoxy-3-(trifluoromethyl)benzoic acid IUPAC name
A Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and material science sectors. Its unique substitution pattern, featuring a methoxy group and a trifluoromethyl group positioned ortho and meta to a carboxylic acid, respectively, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The trifluoromethyl group is a well-established bioisostere that can enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical's nomenclature, physicochemical properties, synthetic pathways, and spectroscopic characterization. Furthermore, it delves into its strategic application in drug discovery, highlighting its role as a molecular fragment in the design of targeted therapeutics.
Molecular Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational for research and development. The formal IUPAC name for the compound is This compound . Its structural and identifying information are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 119692-41-0 | [1] |
| Molecular Formula | C₉H₇F₃O₃ | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| Canonical SMILES | COC1=C(C=CC=C1C(F)(F)F)C(=O)O | [2] |
| InChIKey | COVAZHQHYXQLOT-UHFFFAOYSA-N | [2] |
The physicochemical properties of a compound govern its behavior in both chemical and biological systems. While experimental data for this specific isomer is not broadly published, properties can be predicted or inferred from related structures.
Table 2: Physicochemical Properties of this compound
| Property | Value (Predicted/Inferred) | Significance in Drug Discovery |
| Monoisotopic Mass | 220.03473 Da | [2] |
| XlogP | 2.3 | [2] |
| pKa | ~3.0 (inferred) | Influences ionization state at physiological pH, affecting solubility and cell permeability. |
| Melting Point | Not available. Isomers like 3-(trifluoromethyl)benzoic acid melt at 104-106 °C. | Purity assessment and formulation considerations. |
| Boiling Point | Not available. Isomers like 2-(trifluoromethyl)benzoic acid boil at 247 °C.[3] | Purification and stability assessment. |
The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry
The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, into drug candidates is a cornerstone of modern medicinal chemistry. The -CF₃ group is prized for its ability to modulate a molecule's properties in several beneficial ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This can increase a drug's half-life and bioavailability.[4]
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its intended biological target.[4]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ group can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.
-
Improved Binding Affinity: The -CF₃ group can participate in favorable, non-covalent interactions with protein targets, such as dipole-dipole and hydrophobic interactions, thereby increasing binding potency.
In this compound, the powerful inductive effect of the -CF₃ group at the 3-position enhances the acidity of the carboxylic acid at the 1-position, while the methoxy group at the 2-position influences the local electronic environment and conformation of the molecule. This unique combination makes it a desirable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.[4]
Synthesis and Reactivity
A hypothetical retrosynthetic analysis suggests that the target molecule could be constructed via the carboxylation of a suitable organometallic intermediate.
Caption: A plausible synthetic workflow for this compound.
Reactivity: The molecule possesses three key reactive sites:
-
Carboxylic Acid: Can undergo standard reactions like esterification, amidation (e.g., via an acyl chloride intermediate), and reduction to a primary alcohol.
-
Aromatic Ring: The ring is moderately deactivated to electrophilic aromatic substitution due to the electron-withdrawing -CF₃ and -COOH groups. However, the methoxy group is an ortho-, para-director, potentially allowing for substitution at the 4- or 6-positions under forcing conditions.
-
Methoxy Group: Can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding phenol.
Spectroscopic and Analytical Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected key features in its spectra.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid (-COOH): A broad singlet, downfield (>10 ppm). - Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (~7.2-8.0 ppm), exhibiting coupling patterns (e.g., doublet of doublets, triplets) consistent with a 1,2,3-trisubstituted benzene ring. - Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm. |
| ¹³C NMR | - Carbonyl Carbon (-C=O): Signal in the range of 165-170 ppm. - Aromatic Carbons (Ar-C): Six distinct signals, including carbons attached to the methoxy, trifluoromethyl, and carboxyl groups, with characteristic shifts. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. - Methoxy Carbon (-OCH₃): Signal around 55-60 ppm. |
| ¹⁹F NMR | A single, sharp signal for the three equivalent fluorine atoms of the -CF₃ group. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | - [M-H]⁻ (Negative ESI): An ion at m/z ≈ 219.03. - [M+H]⁺ (Positive ESI): An ion at m/z ≈ 221.04.[2] |
Note: Chemical shifts are approximate and depend on the solvent used.
Application in Drug Discovery and Development
This compound is an ideal candidate for Fragment-Based Drug Discovery (FBDD), an approach that has successfully yielded multiple approved drugs.[5] FBDD involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to a biological target, albeit with low affinity.[6] These initial hits serve as starting points for chemical elaboration into potent, selective, and drug-like leads.[5]
The properties of this molecule align perfectly with the principles of FBDD:
-
Low Molecular Weight: At ~220 g/mol , it fits well within the typical fragment space.
-
Defined Vectors for Growth: The carboxylic acid provides a clear handle for synthetic modification (e.g., forming amides) to "grow" the fragment into unoccupied pockets of a target's binding site.
-
High Sp³ Character and 3D Shape: The combination of the planar ring with the tetrahedral -CF₃ and methoxy groups provides a three-dimensional shape that can effectively sample protein surfaces.
Caption: The role of a fragment like this compound in a typical FBDD workflow.
Exemplary Protocol: Fragment Screening via Surface Plasmon Resonance (SPR)
This protocol outlines how this compound could be used in a primary screen to identify fragments that bind to a hypothetical protein target, such as a kinase or a protease.
Objective: To identify binding of this compound to Protein-X using SPR.
Materials:
-
Biacore T200 or similar SPR instrument.[5]
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Protein-X (target), >95% purity.
-
This compound (stock solution in DMSO, e.g., 100 mM).
-
Running buffer (e.g., HBS-EP+, pH 7.4).
Methodology:
-
Protein Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes. b. Inject Protein-X (at ~50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface until the desired immobilization level (~8000 Response Units) is reached. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. d. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
Fragment Screening: a. Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%. b. Inject the fragment solutions over the reference and protein-coated flow cells at a constant flow rate (e.g., 30 µL/min). c. Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the protein channel relative to the reference channel indicates binding. d. Include buffer-only injections periodically for double-referencing.
-
Data Analysis: a. Subtract the reference channel data from the protein channel data. b. Plot the steady-state response (RU_eq) against the fragment concentration. c. Fit the data to a steady-state affinity model to determine the dissociation constant (K_D), which quantifies binding affinity. For fragments, K_D values are typically in the high micromolar to millimolar range.
Interpretation of Results: A confirmed, dose-dependent binding signal for this compound would validate it as a "hit." This hit would then be subjected to structural studies (e.g., X-ray crystallography) to understand its binding mode, providing a rational starting point for lead optimization.[7]
Safety and Handling
This compound should be handled with standard laboratory precautions. As a substituted benzoic acid, it is expected to be an irritant.
-
Hazard Classifications: May cause skin, eye, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern chemical and pharmaceutical research. The interplay between its methoxy, trifluoromethyl, and carboxylic acid functional groups provides a unique chemical tool for creating novel molecules with tailored properties. Its suitability as a molecular fragment makes it particularly valuable for fragment-based drug discovery campaigns, offering a robust starting point for the development of next-generation therapeutics. As the demand for compounds with enhanced pharmacological profiles continues to grow, the utility of well-designed, fluorinated scaffolds like this one will undoubtedly increase.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.
- Supporting Information. (n.d.). Angewandte Chemie International Edition, 57, 10949.
- Wagner, B. D., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2340.
- Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
- PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid.
- Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid.
- PubChemLite. (n.d.). This compound (C9H7F3O3).
- NIST. (n.d.). Benzoic acid, 2-methoxy-.
- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.
- PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Erlanson, D. A., et al. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Letters, 595(19), 2396-2408.
- Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery.
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An In-Depth Technical Guide to the Solubility of 2-Methoxy-3-(trifluoromethyl)benzoic acid
This guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-3-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in determining a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy, this document synthesizes theoretical principles with practical, field-proven methodologies for its accurate determination.
Introduction: The Criticality of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility directly influences absorption from the gastrointestinal tract, and consequently, its bioavailability.[1] Poor solubility can lead to erratic absorption, suboptimal drug exposure, and may necessitate complex and costly formulation strategies. Therefore, a thorough understanding and precise measurement of solubility are imperative from the early stages of drug discovery through to formulation development.[1][2]
Physicochemical Properties of this compound
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The structure of this compound combines features that create a nuanced solubility profile.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₇F₃O₃ | [3] |
| Molecular Weight | 220.15 g/mol | [3] |
| Chemical Structure | A benzoic acid scaffold substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 3-position. | N/A |
| Predicted XlogP | ~2.3 | [4][5] |
| Estimated pKa | ~3.5 - 4.0 | Inferred from similar structures[6] |
-
The Benzoic Acid Moiety : The carboxylic acid group (-COOH) is ionizable. At a pH above its acid dissociation constant (pKa), the group will deprotonate to form a carboxylate anion (-COO⁻), which is significantly more polar and thus more water-soluble. Conversely, at a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. The pKa of the parent 2-methoxybenzoic acid is approximately 4.09.[6] The presence of the electron-withdrawing trifluoromethyl group is expected to lower the pKa slightly, making it a weak acid.
-
The Trifluoromethyl Group (-CF₃) : This group is highly lipophilic and hydrophobic, which significantly decreases aqueous solubility.[7] However, it can enhance metabolic stability and binding affinity to biological targets, making it a common feature in modern drug candidates.
-
The Methoxy Group (-OCH₃) : The methoxy group is moderately polar but can also contribute to the overall lipophilicity of the molecule.
-
Predicted Lipophilicity (XlogP) : The predicted octanol-water partition coefficient (XlogP) for isomers is around 2.3, suggesting a moderate degree of lipophilicity.[4][5] This value indicates that while the compound has some affinity for non-polar environments, it is not excessively greasy, which might otherwise lead to very poor aqueous solubility.
Based on these structural features, it is anticipated that this compound will exhibit low solubility in neutral aqueous media, with its solubility increasing at higher pH values due to the ionization of the carboxylic acid. It is expected to be more soluble in organic solvents.[7]
Understanding and Measuring Solubility: Thermodynamic vs. Kinetic
In the context of drug discovery and development, two types of solubility are commonly measured: thermodynamic and kinetic.
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature when the dissolved and undissolved states are in equilibrium.[8][9] This measurement is crucial for pre-formulation and understanding the fundamental physicochemical properties of the compound.[8] It is typically determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours or more) to ensure equilibrium is reached.[2][8]
-
Kinetic Solubility : This is a measure of how much of a compound, initially dissolved in a high-concentration stock solution (typically DMSO), remains in solution when diluted into an aqueous buffer.[2][10][11] This method is high-throughput and is often used in the early stages of drug discovery for rapid assessment of a large number of compounds.[1][2] The resulting value is often higher than the thermodynamic solubility because the system may not have reached equilibrium, and the presence of a co-solvent (DMSO) can influence the result.
Experimental Protocol for Determining the Solubility of this compound
The following section details a robust, self-validating protocol for determining both the thermodynamic and kinetic aqueous solubility of this compound. This protocol integrates the widely accepted shake-flask method with modern analytical quantification.
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Analytical balance
-
Vortex mixer
-
Thermomixer or incubating shaker
-
pH meter
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to measure the equilibrium solubility, providing a definitive value for formulation and biopharmaceutical classification.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Vials : Accurately weigh approximately 2-5 mg of solid this compound into several glass vials. The key is to add an amount that will exceed its solubility, ensuring a saturated solution with excess solid present.
-
Addition of Solvent : To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4 for physiological relevance). To assess pH effects, prepare separate sets of vials with buffers at different pH values (e.g., pH 2.0, 5.0, and 9.0).
-
Equilibration : Seal the vials and place them in an incubating shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[2][8] This extended incubation is crucial for reaching thermodynamic equilibrium.
-
Phase Separation : After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[12] Self-Validating Check: The presence of visible solid material at the bottom of the vial before this step confirms that a saturated solution was achieved.
-
Quantification by HPLC-UV :
-
Sample Preparation : Dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
Calibration Curve : Prepare a series of calibration standards of this compound of known concentrations by dissolving the compound in a suitable organic solvent (like acetonitrile or methanol) and then diluting with the mobile phase.
-
HPLC Analysis : Analyze the prepared samples and calibration standards using the HPLC method detailed in section 4.4.
-
-
Data Analysis : Determine the concentration of the compound in the diluted supernatant by comparing its peak area to the calibration curve. Calculate the original solubility in the aqueous buffer by accounting for the dilution factor. Report the results in µg/mL or µM.
Kinetic Solubility Determination
This high-throughput method is ideal for early-stage discovery.
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A Technical Guide to the Spectral Characteristics of 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Introduction: The Role of Spectral Analysis in Modern Drug Development
In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed molecular fingerprint, enabling researchers to confirm identity, assess purity, and predict the behavior of novel chemical entities.[1][2][3][4] This guide offers an in-depth analysis of the predicted spectral data for 2-Methoxy-3-(trifluoromethyl)benzoic acid, a compound of interest for researchers in medicinal chemistry and materials science. By dissecting the anticipated NMR, IR, and MS spectra, we aim to provide a foundational resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules. The principles and methodologies discussed herein are grounded in established spectroscopic theory and are designed to be broadly applicable to the characterization of complex small molecules.[5][6][7]
Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei. For this compound, we can predict the ¹H, ¹³C, and ¹⁹F NMR spectra by considering the electronic effects of the methoxy, trifluoromethyl, and carboxylic acid substituents on the aromatic ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The electron-donating methoxy group will shield the ortho and para positions, while the electron-withdrawing trifluoromethyl and carboxylic acid groups will deshield them.
-
Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the aromatic ring will appear as a complex multiplet. The proton situated between the methoxy and trifluoromethyl groups is expected to be the most deshielded due to the proximity of the two substituents.
-
Methoxy Protons (δ 3.8-4.0 ppm): The protons of the methoxy group will appear as a sharp singlet.
-
Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[8][9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Carbonyl Carbon (δ 165-175 ppm): The carboxylic acid carbonyl carbon will be significantly deshielded.[9]
-
Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Methoxy Carbon (δ 55-60 ppm): The carbon of the methoxy group will appear in its characteristic region.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[10]
-
Trifluoromethyl Group (δ -60 to -65 ppm): The three fluorine atoms of the trifluoromethyl group are equivalent and will give rise to a single, sharp singlet in the ¹⁹F NMR spectrum, referenced to CFCl₃.[11][12][13][14]
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | 10-13 | broad singlet | Carboxylic acid proton; exchangeable with D₂O. |
| ¹H | 7.0-8.0 | multiplet | Aromatic protons. |
| ¹H | 3.8-4.0 | singlet | Methoxy protons. |
| ¹³C | 165-175 | singlet | Carbonyl carbon. |
| ¹³C | 110-160 | multiple signals | Aromatic carbons; C-CF₃ will be a quartet. |
| ¹³C | 55-60 | singlet | Methoxy carbon. |
| ¹⁹F | -60 to -65 | singlet | Trifluoromethyl group. |
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.
-
O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): A medium to weak absorption.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): A medium absorption from the methoxy group.
-
C=O Stretch (1700-1725 cm⁻¹): A very strong and sharp absorption from the carbonyl group of the carboxylic acid.
-
C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Multiple medium to strong absorptions.
-
C-O Stretch (1200-1300 cm⁻¹ and 1000-1100 cm⁻¹): Strong absorptions from the carboxylic acid and the methoxy ether linkage.
-
C-F Stretch (1100-1300 cm⁻¹): Strong absorptions from the trifluoromethyl group, which may overlap with the C-O stretching bands.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak |
| Methoxy Group | C-H Stretch | 2850-3000 | Medium |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |
| Carboxylic Acid/Ether | C-O Stretch | 1200-1300 & 1000-1100 | Strong |
| Trifluoromethyl | C-F Stretch | 1100-1300 | Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.[15][16] Using Electron Ionization (EI), we can predict the fragmentation pattern of this compound.
-
Molecular Ion (M⁺˙) (m/z 220): The parent ion, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak.[17]
-
[M-15]⁺ (m/z 205): Loss of a methyl radical (•CH₃) from the methoxy group.
-
[M-17]⁺ (m/z 203): Loss of a hydroxyl radical (•OH) from the carboxylic acid group.
-
[M-45]⁺ (m/z 175): Loss of the carboxyl group (•COOH), a common fragmentation for benzoic acids, leading to a trifluoromethyl-methoxyphenyl cation.
-
[M-69]⁺ (m/z 151): Loss of a trifluoromethyl radical (•CF₃).
| m/z | Proposed Fragment | Notes |
| 220 | [C₉H₇F₃O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 205 | [C₈H₄F₃O₃]⁺ | Loss of •CH₃ |
| 203 | [C₉H₆F₃O₂]⁺ | Loss of •OH |
| 175 | [C₈H₆F₃O]⁺ | Loss of •COOH |
| 151 | [C₈H₇O₃]⁺ | Loss of •CF₃ |
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectral data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[18][19] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[19]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. A simple pulse-acquire sequence is sufficient. CFCl₃ is used as an external or internal reference (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[20][21][22][23][24]
-
Pressure Application: Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[25][26]
-
Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.
-
Instrument Parameters: Typical source temperatures are 200-250°C.[25] The transfer line temperature for GC-MS should be set appropriately to prevent condensation (e.g., 280°C).[25]
Logical Framework for Spectral Interpretation
The following diagram illustrates the relationship between the molecular structure of this compound and its expected spectral features.
Caption: Correlation of molecular structure with key NMR, IR, and MS spectral features.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The detailed interpretation of the expected ¹H, ¹³C, ¹⁹F NMR, IR, and MS data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in drug discovery and related fields.[27][28] By understanding the interplay between molecular structure and spectroscopic output, scientists can more efficiently and accurately characterize novel compounds, a critical step in the advancement of pharmaceutical sciences.
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- Supporting Inform
- CHAPTER 2 Fragmentation and Interpret
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- Chad's Prep. Mass Spectrometry Fragmentation Patterns.
- Spectroscopy Tutorial: Carboxylic Acids.
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- Helme, J. W. et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5323-5334.
- Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry.
- Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).
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- Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
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A Senior Application Scientist's Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid for Advanced R&D
Abstract
This technical guide provides an in-depth overview of 2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS No. 119692-41-0), a key fluorinated building block for researchers, medicinal chemists, and drug development professionals. This document delineates the compound's physicochemical properties, outlines strategies for supplier qualification, and presents detailed protocols for quality control and a representative synthetic application. The guide emphasizes the strategic importance of the trifluoromethyl and methoxy moieties in modulating molecular properties for the design of novel therapeutics and advanced materials. By integrating field-proven insights with rigorous scientific principles, this whitepaper serves as an essential resource for the effective procurement and utilization of this versatile chemical intermediate.
Introduction: The Strategic Value of this compound
This compound is an aromatic carboxylic acid distinguished by the presence of two key functional groups: a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group. The strategic placement of these substituents on the benzoic acid scaffold makes it a highly valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1]
The trifluoromethyl group is one of the most impactful substituents in modern medicinal chemistry.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The -CF₃ group can block metabolic oxidation sites and alter the pKa of nearby functionalities, providing a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.
The ortho-methoxy group further modulates the electronic and steric properties of the molecule. It can influence the conformation of the carboxylic acid and participate in hydrogen bonding, which can be critical for directing reactions and for interaction with biological receptors. The combination of these two groups creates a unique chemical entity that serves as a precursor for a wide range of complex molecules. This guide will provide the necessary technical information to effectively source, qualify, and utilize this potent building block in demanding research and development environments.
Sourcing and Qualification of Commercial Suppliers
The reliability of any synthetic endeavor begins with high-quality starting materials. For a specialized reagent like this compound, identifying and qualifying suppliers is a critical, multi-step process.
Identifying Commercial Suppliers
A survey of the chemical supplier landscape indicates that this compound (CAS 119692-41-0) is available from a range of global suppliers specializing in research chemicals and fluorinated building blocks. These suppliers typically cater to research and development quantities, from grams to kilograms.
| Supplier | Country of Origin (Typical) | Purity Specification (Typical) | Notes |
| Santa Cruz Biotechnology, Inc.[3] | USA | Research Grade | Primarily for laboratory R&D quantities. |
| Alfa Chemistry[4] | USA / China | ≥96% | Offers a wide range of building blocks. |
| BLD Pharm[5] | China | Research Grade | Supplier of various organic intermediates. |
| abcr GmbH[6] | Germany | ≥97% | European-based supplier. |
| Apollo Scientific | UK | Research Grade | Specialist in fluorinated compounds. |
| Toronto Research Chemicals | Canada | Research Grade | Supplier of complex organic chemicals. |
This table is representative and not exhaustive. Availability and specifications should be confirmed directly with the supplier.
Supplier Qualification Workflow
A robust supplier qualification process is essential to mitigate risks associated with purity, consistency, and supply chain reliability. The following workflow is recommended:
Caption: Workflow for qualifying a new supplier of this compound.
The cornerstone of this process is the Certificate of Analysis (CoA) . While a specific, publicly available CoA for this compound is elusive, a typical CoA for a high-purity benzoic acid derivative should include the following:
-
Identifier: Chemical Name, CAS Number, Lot Number.
-
Physical Properties: Appearance (e.g., White to off-white solid), Melting Point.
-
Purity Assay: Typically determined by HPLC or GC, with a specified purity (e.g., >97%).
-
Identity Confirmation: Methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry confirming the structure.
-
Date of Analysis and Expiration Date.
Technical Specifications and Analytical Characterization
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 119692-41-0 | [3] |
| Molecular Formula | C₉H₇F₃O₃ | [7] |
| Molecular Weight | 220.15 g/mol | [7] |
| Appearance | White to off-white solid (Expected) | General chemical properties |
| Purity | Typically ≥97% | [6] |
Recommended Analytical QC Protocols
For incoming material validation, the following step-by-step analytical protocols are recommended to ensure the material meets the standards required for sensitive synthetic applications.
Protocol 3.2.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 230 nm or 254 nm.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3.2.2: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Expected Spectrum: While a specific spectrum is not publicly available, the expected proton NMR signals would include:
-
A singlet for the methoxy (-OCH₃) protons.
-
Aromatic protons in the 7-8 ppm region, with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
A broad singlet for the carboxylic acid proton, which may be solvent-dependent or exchangeable with D₂O.
-
Applications in Synthetic Chemistry
The primary utility of this compound is as a precursor for more complex molecular architectures. A common and critical application for benzoic acids in drug discovery is their conversion to activated acyl species, which can then be used in coupling reactions to form amides, esters, or ketones.
A particularly relevant application is in the synthesis of pyrazole-containing compounds, which form the core of many important pharmaceuticals, such as the COX-2 inhibitor Celecoxib.[3] While direct synthesis from this specific benzoic acid is not widely published, a logical and highly probable synthetic route involves its conversion to a β-diketone intermediate, which can then be cyclized with a hydrazine to form the pyrazole ring.
Conceptual Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway leveraging this compound for the creation of a substituted pyrazole, a common scaffold in medicinal chemistry.
Caption: Conceptual workflow for the synthesis of a pyrazole core from the title compound.
Field-Proven Protocol: Conversion to the Acyl Chloride
The activation of the carboxylic acid is the gateway to its utility. Conversion to the acyl chloride is a fundamental and robust transformation. The following protocol describes this conversion using oxalyl chloride, a common and effective method that produces only gaseous byproducts, simplifying purification.[8]
Protocol 4.2.1: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoyl chloride
Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a certified fume hood with appropriate personal protective equipment.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the suspension.
-
Reagent Addition: Slowly add oxalyl chloride (1.2 eq.) dropwise to the stirred suspension at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Workup: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude 2-Methoxy-3-(trifluoromethyl)benzoyl chloride is typically obtained as an oil or low-melting solid.
-
Purification & Use: The crude acyl chloride is often of sufficient purity to be used directly in the next synthetic step without further purification. If necessary, it can be purified by vacuum distillation.
Safety and Handling
This compound is classified as an irritant.[7] Proper handling is essential to ensure laboratory safety.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a specialized building block with significant potential in the fields of drug discovery and materials science. Its unique electronic and steric properties, conferred by the trifluoromethyl and methoxy groups, allow for the synthesis of novel and complex molecular entities. A successful research program hinges on the ability to source high-purity material from qualified vendors and to apply it effectively in synthetic protocols. This guide provides the foundational knowledge for researchers to confidently select, validate, and utilize this important chemical intermediate, thereby accelerating the pace of innovation.
References
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- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 133-137.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2018). Organic & Biomolecular Chemistry, 16(43), 8351-8359.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5432.
- 3-Methoxybenzoic acid, 2-fluoro-6-(trifluoromethyl)benzyl ester. (n.d.). NIST WebBook.
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- 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–147.
- Process of preparing 3-trifluoromethyl benzoic acid. (2007). Google Patents.
- Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. (n.d.). Pearson.
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Discovery of 2-Methoxy-3-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Emergence of a Key Building Block
The discovery of novel chemical entities with the potential for therapeutic application is the cornerstone of modern drug development. Within this landscape, the strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy for optimizing drug-like properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity. This guide focuses on this compound, a key building block that has emerged from the vast chemical space to offer unique advantages in the synthesis of complex pharmaceutical intermediates. While a singular "discovery" event for this compound is not prominently documented, its value has been recognized through its application in research and development as a versatile scaffold for creating novel therapeutic agents.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, physicochemical properties, and strategic applications.
Physicochemical Properties and Structural Attributes
This compound, with the CAS Number 119692-41-0, possesses a unique combination of functional groups that contribute to its utility in medicinal chemistry.[2] The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzoic acid scaffold creates a distinct electronic and conformational profile.
| Property | Value | Source |
| CAS Number | 119692-41-0 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C9H7F3O3 | Santa Cruz Biotechnology[2] |
| Molecular Weight | 220.15 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Solid (form) | Sigma-Aldrich (for related compounds)[3] |
| Boiling Point | 247 °C/753 mmHg (lit.) (for 2-(Trifluoromethyl)benzoic acid) | Sigma-Aldrich[3] |
| Melting Point | 107-110 °C (lit.) (for 2-(Trifluoromethyl)benzoic acid) | Sigma-Aldrich[3] |
The presence of the trifluoromethyl group significantly enhances the lipophilicity of the molecule, a critical factor in improving a drug candidate's ability to cross biological membranes.[1] Furthermore, the metabolic stability of the molecule is often increased, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation.[4]
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, often leveraging methodologies developed for related substituted benzoic acids. A plausible and efficient synthetic route is outlined below, drawing upon established organic chemistry principles.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a multi-step process starting from a readily available substituted toluene. This pathway is designed to introduce the required functional groups in a controlled and efficient manner.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
The following protocol is a representative, detailed methodology for the synthesis of this compound, based on established chemical transformations.
Step 1: Methoxylation of 2-Chloro-3-nitrotoluene
-
To a solution of 2-chloro-3-nitrotoluene in a suitable solvent such as dimethylformamide (DMF), add sodium methoxide (NaOMe).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product, 2-methoxy-3-nitrotoluene, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-methoxy-3-nitrotoluene in a mixture of ethanol and hydrochloric acid.
-
Add iron powder portion-wise to the solution while stirring.
-
Heat the reaction mixture at reflux until the reduction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the iron salts and wash the residue with hot ethanol.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product, 2-methoxy-3-aminotoluene, with an organic solvent.
Step 3: Sandmeyer Reaction to Introduce Iodine
-
Dissolve the 2-methoxy-3-aminotoluene in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the diazonium salt solution to the KI solution, allowing the mixture to warm to room temperature.
-
Extract the product, 2-methoxy-3-iodotoluene, with an organic solvent.
Step 4: Trifluoromethylation
-
In a suitable reaction vessel, combine the 2-methoxy-3-iodotoluene with a trifluoromethylating agent, such as a copper-trifluoromethyl complex (e.g., generated in situ from CuI and a trifluoromethyl source).
-
Heat the reaction mixture in a suitable solvent (e.g., DMF or NMP) under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction by quenching with an aqueous solution and extracting the product, 2-methoxy-3-(trifluoromethyl)toluene.
Step 5: Oxidation to the Benzoic Acid
-
Dissolve the 2-methoxy-3-(trifluoromethyl)toluene in a mixture of a suitable solvent (e.g., tert-butanol and water).
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO4), portion-wise.
-
Heat the reaction mixture at reflux for several hours.
-
After the reaction is complete, quench the excess oxidizing agent with a reducing agent (e.g., sodium bisulfite).
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the pure product.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable fragment and building block in the design and synthesis of novel drug candidates.[5] Its structural features can be strategically employed to enhance the pharmacological properties of a lead compound.
Role as a Molecular Scaffold
The benzoic acid moiety provides a key attachment point for further chemical modifications, allowing for the construction of more complex molecules. It can be readily converted to amides, esters, and other functional groups, enabling the exploration of a wide range of chemical space.
Caption: Key application areas for this compound.
Enhancing Pharmacokinetic and Pharmacodynamic Properties
The incorporation of the 2-methoxy-3-(trifluoromethyl)phenyl moiety into a drug candidate can lead to several beneficial effects:
-
Improved Metabolic Stability: The trifluoromethyl group can block sites of metabolism, leading to a longer half-life in the body.[1]
-
Increased Potency: The electronic properties of the trifluoromethyl group can enhance binding interactions with biological targets.[1]
-
Enhanced Lipophilicity: This can improve cell permeability and absorption.[1]
Derivatives of fluorinated benzoic acids have shown promise in various therapeutic areas, including as anti-inflammatory agents and antiviral compounds.[6] While specific applications of this compound are not extensively detailed in publicly available literature, its structural similarity to compounds with known biological activity suggests its potential in these and other areas of drug discovery.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a trifluoromethyl group, a methoxy group, and a carboxylic acid moiety provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While its "discovery" may be more of a gradual recognition of its utility rather than a singular event, its importance in the landscape of chemical synthesis is undeniable. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
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The Strategic Utility of 2-Methoxy-3-(trifluoromethyl)benzoic Acid in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Methoxy-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a methoxy group and a trifluoromethyl group on the benzoic acid core, imparts a combination of electronic and steric properties that make it an invaluable precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and practical methodologies associated with this compound, with a particular focus on its role in the development of pharmacologically active compounds.
The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives. The trifluoromethyl group is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this benzoic acid derivative a sought-after intermediate in medicinal chemistry.[1]
This technical guide will delve into the core applications of this compound, providing detailed experimental insights and contextualizing its utility in contemporary research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 179972-79-9 | N/A |
| Molecular Formula | C₉H₇F₃O₃ | [2] |
| Molecular Weight | 220.15 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Predicted XlogP | 2.3 | [2] |
Table 2: Spectroscopic Data for this compound and Related Isomers
| Spectroscopy | Key Peaks and Assignments | Source |
| ¹H NMR (400 MHz, CDCl₃) of 2-methoxy-3-(trifluoromethyl)pyridine | δ 8.32 (d, J = 4.0 Hz, 1H), δ 7.84 (d, J = 8.0 Hz, 1 H), δ 6.95 (dd, J = 4.0 Hz, 1H), δ 4.03 (s, 3H) | [4] |
| ¹⁹F NMR (376 MHz, CDCl₃) of 2-methoxy-3-(trifluoromethyl)pyridine | δ -64.03 (s, 3F) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) of 2-methoxy-3-(trifluoromethyl)pyridine | δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1 | [4] |
| IR Spectrum of Benzoic Acid | Prominent peaks at ~3000 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1300 cm⁻¹ (C-O stretch) | [5][6] |
| Mass Spectrometry of 2-methoxybenzoic acid | Molecular Ion Peak (M+) at m/z 152 | [7] |
Note: Spectroscopic data for the exact this compound is limited in publicly available literature. The provided data for a close analog, 2-methoxy-3-(trifluoromethyl)pyridine, offers valuable insight into the expected chemical shifts. The general features of the IR and Mass spectra of benzoic acid derivatives are also included for reference.
Core Application: A Key Intermediate in Pharmaceutical Synthesis
The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of high-value, biologically active molecules. Its structural motifs are strategically employed to construct complex scaffolds with desired pharmacological properties.
Synthesis of Celecoxib Analogues and Other COX-2 Inhibitors
A notable application of trifluoromethyl-substituted benzoic acids is in the synthesis of celecoxib analogues. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain. The trifluoromethyl group is a key pharmacophore in celecoxib and its derivatives, contributing to their high affinity and selectivity for the COX-2 enzyme.
The general synthetic strategy involves the condensation of a β-diketone intermediate with a substituted hydrazine to form the pyrazole core of the celecoxib scaffold.[8][9] this compound can be envisioned as a precursor to the β-diketone component, allowing for the introduction of the methoxy and trifluoromethyl groups at specific positions on the phenyl ring. The modification of the celecoxib structure is a key strategy in the development of new anti-inflammatory agents with improved efficacy and safety profiles.[10][11]
Caption: General workflow for agrochemical synthesis.
Experimental Protocols
The following section provides a representative, generalized protocol for the synthesis of a benzoic acid derivative, illustrating the type of transformations in which this compound could be a key reactant. This protocol is for illustrative purposes and should be adapted and optimized based on the specific requirements of the desired product.
Representative Protocol: Synthesis of an Amide Derivative from this compound
This protocol outlines the synthesis of an N-aryl amide, a common structural motif in many biologically active compounds.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A substituted aniline
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant potential in the development of new pharmaceuticals and agrochemicals. The strategic combination of its functional groups provides a powerful tool for medicinal and synthetic chemists to introduce desirable properties into target molecules. A thorough understanding of its reactivity, properties, and handling is essential for leveraging its full potential in research and development.
References
- Supporting Information for a scientific publication. (Details on the specific publication are not fully provided in the search result).
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- 1. nbinno.com [nbinno.com]
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- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic deployment of 2-Methoxy-3-(trifluoromethyl)benzoic Acid in Complex Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available synthons, 2-Methoxy-3-(trifluoromethyl)benzoic acid has emerged as a uniquely valuable scaffold. Its carefully orchestrated arrangement of a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene ring provides a powerful combination of reactivity, steric influence, and desirable physicochemical properties. This guide offers a comprehensive technical overview of this compound, from its synthesis and inherent reactivity to its strategic application as a cornerstone in the synthesis of bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization. The physicochemical and spectroscopic data for this compound are summarized below, providing essential parameters for its identification, handling, and reaction monitoring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 119692-41-0 | [1] |
| Molecular Formula | C₉H₇F₃O₃ | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| Appearance | White to off-white solid | General laboratory observation |
| Predicted XlogP | 2.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Table 2: Spectroscopic Data for Key Functional Groups (Reference Data)
| Spectroscopy | Key Peaks and Assignments (Expected) | Reference Source |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Methoxy protons (singlet, ~3.9 ppm), Carboxylic acid proton (broad singlet, >10 ppm) | , [2] |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Aromatic carbons (~110-160 ppm), Trifluoromethyl carbon (quartet, ~120-130 ppm, J ≈ 270-280 Hz), Methoxy carbon (~55-60 ppm) | , [2] |
| IR (Infrared) | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretches (strong, ~1100-1350 cm⁻¹), C-O stretch (~1250 cm⁻¹) | , [2] |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 220. Fragments corresponding to loss of •OH, •OCH₃, and •COOH. |
Synthesis of this compound
While a specific peer-reviewed protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be designed based on established organometallic and carboxylation methodologies. A particularly effective approach involves the ortho-lithiation of 2-methoxybenzotrifluoride followed by carboxylation.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-methoxybenzotrifluoride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂) or carbon dioxide gas
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Ortho-lithiation: 2-methoxybenzotrifluoride is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2 hours. The methoxy group directs the lithiation to the ortho position.
-
Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture, or a stream of dry carbon dioxide gas is bubbled through the solution. The reaction is allowed to warm slowly to room temperature overnight.
-
Workup and Isolation: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is acidified with aqueous HCl to a pH of approximately 1-2, resulting in the precipitation of the crude product. The precipitate is collected by vacuum filtration.
-
Purification: The crude solid is dissolved in diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified this compound.
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
Activation of the Carboxylic Acid: Formation of the Acyl Chloride
A common and pivotal transformation is the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: Conversion to the corresponding acyl chloride.
Experimental Protocol: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoyl chloride
-
Reaction Setup: In a fume hood, a round-bottom flask is charged with this compound.
-
Reagent Addition: Thionyl chloride (an excess, typically 2-5 equivalents) is carefully added to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: The mixture is heated to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the dissolution of the solid starting material.
-
Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-Methoxy-3-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
Amide Bond Formation: A Gateway to Bioactive Molecules
The activated acyl chloride or the carboxylic acid itself can be readily coupled with a wide range of amines to form amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[3]
Caption: Amide bond formation strategies.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF, is added HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: The desired amine (1.0-1.2 eq) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 2-12 hours, with progress monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with aqueous HCl, aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
The Trifluoromethyl and Methoxy Groups: Architects of Molecular Properties
The strategic placement of the trifluoromethyl (CF₃) and methoxy (OCH₃) groups on the benzoic acid scaffold is a key determinant of its utility in drug design.
-
The Trifluoromethyl Group: This strongly electron-withdrawing group significantly impacts the electronic properties of the aromatic ring and the acidity of the carboxylic acid. In the context of drug design, the CF₃ group is prized for its ability to enhance metabolic stability by blocking sites of oxidation, increase lipophilicity which can improve cell membrane permeability, and modulate the pKa of nearby functional groups to optimize drug-receptor interactions.[3]
-
The Methoxy Group: As an electron-donating group, the methoxy group influences the regioselectivity of further electrophilic aromatic substitution reactions. Its steric bulk also plays a role in directing the conformation of molecules derived from this building block.
Conclusion
This compound represents a sophisticated and highly versatile building block for the modern organic chemist. Its unique constellation of functional groups provides a predictable and powerful platform for the construction of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and the synergistic effects of its substituents empowers researchers in the pharmaceutical and agrochemical industries to design and synthesize novel compounds with enhanced biological activity and improved pharmacokinetic profiles. As the demand for more intricate and effective small molecules continues to grow, the strategic deployment of such well-defined building blocks will remain a cornerstone of successful research and development endeavors.
References
- PubChemLite. (n.d.). This compound.
- NIST. (n.d.). Benzoic acid, 2-methoxy-. In NIST Chemistry WebBook.
- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). DOI: 10.37871/jbres1883.
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The Strategic Advantage of Fluorination: A Deep Dive into Trifluoromethylated Benzoic Acids
An In-depth Technical Guide on Trifluoromethylated Benzoic Acids for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of trifluoromethyl (-CF3) groups into molecular scaffolds represents a powerful and widely employed strategy in modern drug discovery and materials science. When appended to the ubiquitous benzoic acid framework, the -CF3 group imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated acidity. These attributes are often pivotal in transforming a simple organic acid into a high-performance pharmaceutical agent or a functional material. This technical guide provides a comprehensive overview of trifluoromethylated benzoic acids, meticulously detailing their synthesis, fundamental properties, and diverse applications. By integrating established protocols with the underlying chemical principles, this document serves as an essential resource for researchers aiming to harness the full potential of these valuable chemical entities.
The Power of the Trifluoromethyl Group: An Introduction
The trifluoromethyl group is often referred to as a "super-halogen" due to its profound electronic and steric effects. Its strong inductive electron-withdrawing nature significantly impacts the electron density of the aromatic ring, while its notable lipophilicity and metabolic robustness offer distinct advantages in the design of bioactive molecules. When a trifluoromethyl group is introduced onto a benzoic acid, it can dramatically alter the molecule's pKa, membrane permeability, and resistance to metabolic degradation, making it a highly sought-after structural motif in medicinal chemistry. This guide will explore the synthetic methodologies for accessing these compounds, the causal effects of trifluoromethylation on their properties, and their applications in various scientific domains.
Synthetic Routes to Trifluoromethylated Benzoic Acids
The synthesis of trifluoromethylated benzoic acids can be broadly classified into two primary strategies: the direct introduction of a -CF3 group onto a pre-existing benzoic acid derivative, or the construction of the benzoic acid from a trifluoromethylated precursor. The selection of a synthetic route is often governed by factors such as the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Direct Trifluoromethylation Methodologies
Direct C-H trifluoromethylation of arenes is an atom-economical approach that has seen significant advancements in recent years. However, the electron-deficient nature of the benzoic acid ring poses a challenge for many direct trifluoromethylation reactions.
The generation of a trifluoromethyl radical (•CF3) is a common strategy for direct trifluoromethylation. This can be achieved using various reagents, such as trifluoroiodomethane (CF3I) in the presence of a radical initiator or under photoredox catalysis. Reagents like those developed by Togni and Langlois are also widely used for this purpose.
Experimental Protocol: Photocatalytic Trifluoromethylation of 4-Iodobenzoic Acid
-
Reaction Assembly: In a nitrogen-purged glovebox, a 10 mL oven-dried Schlenk tube is charged with 4-iodobenzoic acid (1.0 mmol, 1.0 eq), [Ir(ppy)2(dtbbpy)]PF6 (0.01 mmol, 1 mol%), and 5 mL of anhydrous acetonitrile.
-
Reagent Introduction: The solution is sparged with trifluoroiodomethane (CF3I) gas for approximately 5-10 minutes.
-
Photocatalysis: The reaction vessel is sealed and stirred while being irradiated with a 450 nm blue LED lamp at ambient temperature for 12 to 24 hours.
-
Reaction Workup and Purification: Following the reaction, the solvent is evaporated under reduced pressure. The resulting residue is redissolved in ethyl acetate, washed sequentially with saturated aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is isolated via column chromatography on silica gel.
Rationale for Experimental Design:
-
Inert Conditions: The exclusion of oxygen is critical as it can quench the excited state of the photocatalyst, thereby inhibiting the reaction.
-
Photocatalyst Selection: The iridium-based complex is selected for its strong absorption in the visible light spectrum and its ability to facilitate the single-electron transfer process necessary for generating the •CF3 radical from CF3I.
-
Solvent Choice: Acetonitrile is an ideal solvent due to its polarity and its stability under photocatalytic conditions.
-
Aqueous Workup: The sodium thiosulfate wash is essential for removing any unreacted iodine and other iodine-containing byproducts.
Copper-mediated cross-coupling reactions are a robust and reliable method for introducing trifluoromethyl groups. A classic example is the Sandmeyer-type reaction of diazonium salts derived from aminobenzoic acids. More contemporary methods involve the direct copper-catalyzed trifluoromethylation of halobenzoic acids.
Experimental Protocol: Copper-Mediated Trifluoromethylation of 2-Bromobenzoic Acid
-
Reaction Assembly: A sealed tube is charged with 2-bromobenzoic acid (1.0 mmol, 1.0 eq), potassium trifluoroacetate (2.0 mmol, 2.0 eq), and copper(I) iodide (2.0 mmol, 2.0 eq) in 5 mL of N,N-dimethylformamide (DMF).
-
Reaction Conditions: The sealed tube is heated to a temperature between 140 and 160 °C for 12 to 24 hours.
-
Reaction Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1 M HCl. The aqueous phase is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Rationale for Experimental Design:
-
Reagent Function: Potassium trifluoroacetate serves as the source of the trifluoromethyl group, which, upon decarboxylation, generates a "Cu-CF3" species. Copper(I) iodide is the catalyst that facilitates this cross-coupling.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF are necessary to reach the high temperatures required for the reaction to proceed at a reasonable rate.
-
Sealed Vessel: A sealed tube is used to prevent the evaporation of the solvent at elevated temperatures and to maintain the reaction concentration.
Synthesis from Trifluoromethylated Precursors
An alternative and often more regioselective approach is to start with a molecule that already contains the trifluoromethyl group and then construct the benzoic acid functionality.
The oxidation of a methyl group on a trifluoromethylated toluene is a direct and often high-yielding method to produce the corresponding benzoic acid.
Experimental Protocol: Oxidation of 3-(Trifluoromethyl)toluene
-
Reaction Assembly: To a vigorously stirred biphasic solution of 3-(trifluoromethyl)toluene (1.0 mmol, 1.0 eq) in a 2:2:3 mixture of acetonitrile, water, and carbon tetrachloride, add sodium periodate (4.0 mmol, 4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 mmol, 2 mol%).
-
Reaction Conditions: The mixture is stirred vigorously at room temperature for 4 to 6 hours.
-
Reaction Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated. The product is purified by recrystallization or column chromatography.
Rationale for Experimental Design:
-
Oxidizing System: The combination of a catalytic amount of ruthenium(III) chloride with a stoichiometric amount of sodium periodate as the terminal oxidant generates the highly reactive RuO4 in situ, which is a powerful oxidizing agent for converting the methyl group to a carboxylic acid.
-
Biphasic Solvent System: This solvent mixture is designed to solubilize both the organic substrate and the inorganic oxidant, allowing the reaction to proceed efficiently at the interface of the two phases.
Palladium-catalyzed carbonylation of an aryl halide containing a trifluoromethyl group is a versatile method for introducing the carboxylic acid moiety with high regioselectivity.
Experimental Protocol: Palladium-Catalyzed Carbonylation of 1-Bromo-4-(trifluoromethyl)benzene
-
Reaction Assembly: A high-pressure autoclave is charged with 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 eq), Pd(PPh3)4 (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol, 1.5 eq) in dimethyl sulfoxide (DMSO).
-
Carbonylation: The autoclave is purged with carbon monoxide (CO) gas and then pressurized to 10–50 atm with CO. The reaction is heated to 100–120 °C with stirring for 12 to 24 hours.
-
Reaction Workup and Purification: After cooling and carefully venting the CO, the reaction mixture is diluted with water and acidified. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified.
Rationale for Experimental Design:
-
Catalytic System: The palladium catalyst is essential for the oxidative addition of the aryl halide and the subsequent migratory insertion of carbon monoxide. The phosphine ligand helps to stabilize the palladium catalyst and modulate its reactivity.
-
Base: A base is required to neutralize the hydrohalic acid that is generated as a byproduct of the reaction.
-
CO Pressure: A high pressure of carbon monoxide is necessary to maintain a sufficient concentration of CO in the reaction mixture to favor the carbonylation pathway.
Impact of Trifluoromethylation on Physicochemical Properties
The introduction of a trifluoromethyl group has a predictable and significant impact on the physicochemical properties of benzoic acid.
| Property | Benzoic Acid | 4-(Trifluoromethyl)benzoic Acid | Rationale for Change |
| pKa | 4.20 | 3.77 | The potent electron-withdrawing nature of the -CF3 group stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid. |
| LogP | 1.87 | 3.01 | The -CF3 group is highly lipophilic, which increases the overall lipophilicity of the molecule as reflected in the higher partition coefficient (LogP). |
| Melting Point (°C) | 122 | 108-110 | The bulky and polar -CF3 group alters the crystal lattice energy and intermolecular interactions, leading to changes in the melting point. |
| Metabolic Stability | Prone to aromatic hydroxylation | Generally more resistant to metabolism | The strong C-F bonds and the steric hindrance provided by the -CF3 group make the molecule less susceptible to enzymatic degradation, particularly oxidative metabolism. |
Applications in Drug Discovery and Materials Science
The unique properties of trifluoromethylated benzoic acids have led to their widespread use in various fields.
Medicinal Chemistry
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Niflumic acid, which is an effective COX-2 inhibitor, is a derivative of 2-(3-(trifluoromethyl)anilino)nicotinic acid, highlighting the importance of the -CF3 group for its biological activity.
-
Central Nervous System (CNS) Drugs: The blockbuster antidepressant fluoxetine (Prozac) contains a trifluoromethylphenyl group, which is critical for its efficacy and pharmacokinetic profile. Although not a benzoic acid itself, its synthesis often involves precursors derived from trifluoromethylated benzoic acids.
-
Oncology: Many kinase inhibitors used in cancer treatment, such as Sorafenib, incorporate a trifluoromethylphenyl moiety to enhance their potency and selectivity.
Materials Science
-
Liquid Crystals: The combination of a rigid benzoic acid core and a polar trifluoromethyl group can lead to molecules with desirable properties for use in liquid crystal displays.
-
Advanced Polymers: Trifluoromethylated benzoic acids can be used as monomers to create high-performance polymers with enhanced thermal stability, chemical resistance, and unique optical properties.
Future Directions
The development of more efficient, sustainable, and regioselective methods for the direct trifluoromethylation of benzoic acids remains an active area of research. Furthermore, the exploration of novel applications for these versatile building blocks in fields such as agrochemicals and functional materials is continuously expanding. As our understanding of the profound effects of the trifluoromethyl group continues to grow, so too will the innovative applications of trifluoromethylated benzoic acids.
Visualizations
Caption: Key synthetic workflows for trifluoromethylated benzoic acids.
References
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
- Studer, A. (2012). A “Renaissance” in radical trifluoromethylation. Angewandte Chemie International Edition, 51(35), 8950-8952. [Link]
- Zanardi, A., Novák, Z., & Buchwald, S. L. (2009). Copper-catalyzed trifluoromethylation of aryl and vinyl iodides. Organic Letters, 11(23), 5486-5489. [Link]
- Carlsen, P. H. J., Katsuki, T., Martin, V. S., & Sharpless, K. B. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. The Journal of Organic Chemistry, 46(19), 3936-3938. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of key derivatives from 2-Methoxy-3-(trifluoromethyl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by its methoxy and trifluoromethyl substituents. The trifluoromethyl group, in particular, is a crucial pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. We present detailed, field-proven protocols for three essential transformations: HATU-mediated amidation, Fischer-Speier esterification, and a representative Palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation, a key reaction for expanding the molecular scaffold.
Introduction: The Strategic Value of this compound
This compound is a highly valuable scaffold in modern organic synthesis, particularly for the construction of novel therapeutic agents. Its utility stems from the synergistic effects of its functional groups.
-
The Trifluoromethyl (-CF₃) Group: The -CF₃ group is a bioisostere for methyl and chloro groups but possesses distinct electronic properties.[4] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Introducing a -CF₃ group is a well-established strategy in drug design to block metabolic oxidation, increase bioavailability, and enhance interactions with biological targets.[1][5][6]
-
The Carboxylic Acid (-COOH) Moiety: The carboxylic acid group is a versatile handle for a wide array of chemical transformations. It serves as an anchor point for introducing diverse functionalities, enabling the exploration of a broad chemical space during lead optimization.
-
The Methoxy (-OCH₃) Group: The methoxy group acts as a hydrogen bond acceptor and can influence the conformation of the molecule, thereby affecting its binding to target proteins.
This guide provides robust protocols to leverage this scaffold for the synthesis of amides, esters, and biaryl derivatives, which are common motifs in contemporary pharmaceuticals.
Synthesis of Amide Derivatives via HATU-Mediated Coupling
Amide bonds are fundamental in over 25% of all pharmaceutical products.[7] For substrates like this compound, which can be sterically hindered, traditional methods may be sluggish. Modern coupling reagents offer high efficiency and mild reaction conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier uronium salt-based coupling reagent known for its high reactivity and suppression of side reactions.[7][]
Mechanistic Rationale
The reaction proceeds through the activation of the carboxylic acid. The base, typically a non-nucleophilic amine like Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive O-acylisourea intermediate (OAt-activated ester).[9] This activated ester is then susceptible to nucleophilic attack by the primary or secondary amine, leading to the formation of the thermodynamically stable amide bond and releasing the HOAt byproduct.[9][10]
Visualized Workflow: Amide Synthesis
Caption: General workflow for HATU-mediated amide synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Reagent Addition: Add HATU (1.2 eq.) to the solution, followed by the amine (e.g., benzylamine, morpholine) (1.1 eq.).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq.) dropwise. The use of a hindered base like DIPEA is crucial to prevent it from acting as a competing nucleophile.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Summary: Representative Amide Derivatives
| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Typical Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 3 | 85-95% |
| Morpholine | HATU | DIPEA | DCM | 4 | 80-90% |
| Aniline | HATU | DIPEA | DMF | 6 | 70-85% |
| n-Butylamine | HATU | DIPEA | DCM | 2 | 90-98% |
Synthesis of Ester Derivatives via Fischer-Speier Esterification
Fischer-Speier esterification is a classic, cost-effective method for synthesizing esters from carboxylic acids and alcohols.[11] The reaction is acid-catalyzed and reversible. To drive the equilibrium towards the product, it is typically performed using the alcohol as the solvent (in large excess) or by removing the water byproduct.[12]
Mechanistic Rationale
The mechanism involves several equilibrium steps.[12][13] First, the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, which significantly enhances the electrophilicity of the carbonyl carbon.[14] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of a water molecule (a good leaving group) to form a protonated ester. Finally, deprotonation yields the final ester product and regenerates the acid catalyst.[11][15]
Visualized Workflow: Ester Synthesis
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Amide Synthesis [fishersci.dk]
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- 15. youtube.com [youtube.com]
Experimental protocol for using 2-Methoxy-3-(trifluoromethyl)benzoic acid
An Application Guide to 2-Methoxy-3-(trifluoromethyl)benzoic acid: Synthesis of Bioactive Amide Scaffolds
Abstract
This technical guide provides a comprehensive experimental framework for the utilization of this compound as a pivotal building block in modern organic and medicinal chemistry. The unique substitution pattern of this aromatic carboxylic acid, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts distinct electronic and conformational properties that are highly sought after in the design of novel therapeutics and functional materials.[1] The trifluoromethyl moiety, in particular, is a well-established bioisostere that can significantly enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]
This document details a robust and validated protocol for the amide coupling of this compound with primary amines, a fundamental transformation for constructing a vast array of complex molecular architectures. As senior application scientists, we move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to adapt and troubleshoot these methods effectively. The protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure reliable and reproducible outcomes.
Compound Profile & Physicochemical Properties
This compound is a solid at room temperature, possessing the key functional groups—a carboxylic acid, a methoxy ether, and a trifluoromethyl group—that define its reactivity and utility.
| Property | Value | Source |
| CAS Number | 119692-41-0 | [3] |
| Molecular Formula | C₉H₇F₃O₃ | [3][4] |
| Molecular Weight | 220.15 g/mol | [3][4] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (Typical) | N/A |
The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment on the aromatic ring, influencing the acidity of the carboxylic acid and its reactivity in coupling reactions.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or face shield (EN 166 standard).[4]
-
Hand Protection: Chemically resistant protective gloves (e.g., nitrile rubber).[6]
-
Skin and Body Protection: Laboratory coat and long-sleeved clothing.[4]
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
First Aid Measures:
-
If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
If in Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
If Inhaled: Remove to fresh air. If you feel unwell, call a poison center or doctor.[4]
Core Application: HATU-Mediated Amide Bond Formation
The formation of an amide bond is one of the most critical reactions in drug discovery. While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier choice for coupling this compound.
Causality Behind Experimental Choice:
-
High Efficiency: HATU is a uronium-based coupling reagent known for its high reactivity and fast reaction times, which is beneficial when dealing with potentially deactivated or sterically hindered carboxylic acids.[8]
-
Reduced Side Reactions: The addition of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial. It neutralizes the released proton from the carboxylic acid and the HCl or HPF₆ byproduct from the coupling reagent without competing as a nucleophile.[8]
-
Suppression of Racemization: For chiral amines, HATU is highly effective at minimizing the risk of epimerization at the adjacent stereocenter, a critical consideration in pharmaceutical synthesis.
The general workflow for this synthesis is a robust, multi-step process that ensures high purity of the final product.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-methoxy-3-(trifluoromethyl)benzamide
This protocol details the coupling of this compound with benzylamine as a representative primary amine.
Materials & Equipment:
-
This compound (1.0 eq.)
-
Benzylamine (1.1 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Silica gel for column chromatography
-
TLC plates, LC-MS, NMR spectrometer
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Stir the solution using a magnetic stirrer until all the solid has dissolved.
-
-
Activation of the Carboxylic Acid:
-
Cool the flask to 0 °C using an ice bath.
-
To the stirred solution, add DIPEA (2.5 eq.) dropwise.
-
In a single portion, add HATU (1.2 eq.).
-
Allow the mixture to stir at 0 °C for 15-20 minutes. A slight color change may be observed as the active O-acylisourea ester forms. This pre-activation step is critical for efficient coupling.[9]
-
-
Amine Coupling:
-
While the acid is activating, prepare a separate solution of benzylamine (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the benzylamine solution dropwise to the reaction mixture at 0 °C.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring for 4-16 hours.
-
Self-Validation: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting carboxylic acid.[10]
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess DIPEA and unreacted amine).
-
Saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct from HATU).
-
Brine (to remove residual water).
-
-
The byproducts from HATU are water-soluble, simplifying their removal during this stage.[8]
-
-
Purification:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the identity and purity of the isolated product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
-
Mechanistic Insight
The HATU-mediated coupling proceeds via the formation of a highly reactive acylisourea intermediate, which is then readily attacked by the amine nucleophile.
References
- 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. (2025-12-28).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). PubMed Central. [Link]
- 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775584. PubChem. [Link]
- 2-(Trifluoromethyl)benzoic acid - Australia Pacific LNG. (2016-05-26). Australia Pacific LNG. [Link]
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- 4. fishersci.fi [fishersci.fi]
- 5. 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aplng.com.au [aplng.com.au]
- 7. fishersci.com [fishersci.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
2-Methoxy-3-(trifluoromethyl)benzoic acid in medicinal chemistry
Topic: 2-Methoxy-3-(trifluoromethyl)benzoic Acid: A Versatile Scaffold for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. While a wealth of data exists for broadly successful scaffolds, the exploration of less-characterized yet promising molecules is where true innovation often lies. This guide focuses on this compound, a compound for which specific, direct biological applications are not yet widely documented in peer-reviewed literature. However, its constituent functional groups—the methoxy moiety, the trifluoromethyl group, and the benzoic acid core—are hallmarks of successful drug candidates.
This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive analysis of the potential applications of this compound based on the well-established roles of its functional components in drug design. Secondly, it offers detailed, field-proven protocols for utilizing this compound as a high-value fragment in drug discovery campaigns, particularly in the context of fragment-based screening. The insights and methodologies presented herein are designed to empower researchers to unlock the potential of this and similar underexplored chemical entities.
The Molecular Logic: Deconstructing this compound
The therapeutic potential of a molecule can often be predicted by understanding the contribution of its individual functional groups to its overall physicochemical and pharmacological properties.
The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry
The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, prized for its ability to enhance a molecule's therapeutic profile.[1][2] Its incorporation into a scaffold like this compound can impart several desirable characteristics:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism.[1] This can significantly increase a drug candidate's half-life.
-
Increased Lipophilicity: The -CF3 group is lipophilic, which can improve a molecule's ability to cross cellular membranes and access its target.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group can influence the acidity of the carboxylic acid, potentially impacting its interaction with biological targets.
-
Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with protein binding pockets.[1]
The Methoxy Group: A Subtle but Significant Modulator
The methoxy (-OCH3) group, while seemingly simple, plays a crucial role in fine-tuning the properties of a drug molecule.[3][4] Its presence in this compound offers several advantages:
-
Improved Physicochemical Properties: The methoxy group can enhance solubility and influence the overall polarity of a molecule, which is critical for favorable ADME (absorption, distribution, metabolism, and excretion) properties.[3]
-
Enhanced Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with biological targets.[3]
-
Conformational Control: The methoxy group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target.
The Benzoic Acid Core: A Classic Pharmacophore
Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, frequently serving as the starting point for the development of enzyme inhibitors and other therapeutic agents.[5][6][7][8] The carboxylic acid group can:
-
Act as a Key Binding Moiety: The carboxylate can form strong ionic interactions and hydrogen bonds with amino acid residues in the active site of an enzyme.
-
Serve as a Handle for Derivatization: The carboxylic acid provides a convenient point for chemical modification, allowing for the synthesis of libraries of analogs to explore structure-activity relationships (SAR).
Physicochemical and Safety Data
A thorough understanding of a compound's properties and handling requirements is essential for its effective and safe use in a research setting.
| Property | Value | Reference |
| Molecular Formula | C9H7F3O3 | [9] |
| Molecular Weight | 220.15 g/mol | [9] |
| Predicted XlogP | 2.3 | [10] |
| Appearance | Solid | [9] |
Safety Information:
According to the Safety Data Sheet, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[9]
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.[11]
Application Protocol: Fragment-Based Screening using ¹⁹F NMR
Given the presence of the trifluoromethyl group, this compound is an ideal candidate for fragment-based drug discovery (FBDD) campaigns utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14][15][16] FBDD is a powerful method for identifying low-molecular-weight ligands that bind to a biological target, which can then be optimized into potent drug candidates.[12] ¹⁹F NMR is particularly well-suited for this purpose due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples.[13][15]
Workflow for ¹⁹F NMR-Based Fragment Screening
Caption: Workflow for ¹⁹F NMR-based fragment screening.
Detailed Protocol
Materials:
-
Target protein of interest
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in DMSO-d6.
-
Prepare a 10 µM solution of the target protein in the NMR buffer.
-
-
NMR Sample Preparation:
-
Reference Sample: In an NMR tube, add the appropriate volume of the fragment stock solution to the NMR buffer to achieve a final concentration of 200 µM.
-
Test Sample: In a separate NMR tube, add the appropriate volume of the fragment stock solution to the target protein solution to achieve final concentrations of 200 µM for the fragment and 5 µM for the protein.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples. Typical acquisition parameters include a spectral width of 200 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process and analyze the NMR spectra.
-
Compare the spectrum of the test sample to the reference sample.
-
A binding event is indicated by one or more of the following changes in the ¹⁹F signal of the fragment:
-
Chemical Shift Perturbation: A change in the chemical shift (ppm) of the signal.
-
Line Broadening: An increase in the width of the signal.
-
Decrease in Signal Intensity: A reduction in the height of the signal.
-
-
Interpretation of Results:
The observation of significant changes in the ¹⁹F NMR spectrum of this compound upon the addition of the target protein is indicative of a binding interaction. The magnitude of these changes can provide qualitative information about the binding affinity. Positive hits from this primary screen can then be further validated using other biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity and kinetics.
Future Perspectives: From Fragment to Lead
A confirmed "hit" from a fragment screen is the starting point for a lead optimization campaign. The versatile structure of this compound offers multiple avenues for chemical elaboration:
Caption: Lead optimization strategies from a fragment hit.
By systematically modifying the core structure, researchers can explore the structure-activity relationship and develop analogs with improved potency, selectivity, and drug-like properties.
Conclusion
While this compound may not yet have a documented history as a bioactive agent, its chemical architecture represents a confluence of desirable features for modern drug discovery. The strategic combination of a trifluoromethyl group for metabolic stability and lipophilicity, a methoxy group for fine-tuning physicochemical properties and target interactions, and a benzoic acid core for anchoring and derivatization makes it a highly valuable building block. The protocols and conceptual frameworks provided in this guide are intended to equip medicinal chemists with the knowledge and tools to effectively utilize this compound in fragment-based screening and lead optimization campaigns, thereby accelerating the discovery of novel therapeutics.
References
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- Membrive, M. V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. [Link]
- Williams, K. P., et al. (1995). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of Medicinal Chemistry, 38(25), 4979-4992. [Link]
- Erlanson, D. A., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular and Cellular Probes, 16(6), 3761-3788. [Link]
- Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
- Membrive, M. V., et al. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- Tran, T. H., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(14), 5468. [Link]
- Khan, K. M., et al. (2015). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 738-744. [Link]
- Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]
- Perez-Villanueva, J., et al. (2018). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 23(11), 2956. [Link]
- Hovione. (2024, February 15).
- Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Current Topics in Medicinal Chemistry, 16(19), 2138-2148. [Link]
- Sun, J., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2025-2032. [Link]
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- Chemcasts. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5) Properties. [Link]
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Application Notes and Protocols: Leveraging 2-Methoxy-3-(trifluoromethyl)benzoic Acid in Modern Drug Discovery
Introduction: The Strategic Value of the 2-Methoxy-3-(trifluoromethyl)benzoic Acid Scaffold
In the landscape of contemporary drug design, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic profile of a therapeutic candidate. The this compound scaffold has emerged as a privileged structural motif, offering a unique combination of physicochemical properties that are highly advantageous for developing targeted therapies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, providing detailed insights into its design rationale, synthetic utility, and protocols for biological evaluation.
The inherent value of this scaffold lies in the strategic placement of its functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functionalities and is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable interactions with protein targets.[1] Concurrently, the methoxy (-OCH3) group can modulate solubility and electronic properties, and its ortho position relative to the carboxylic acid can influence the conformation of the molecule, potentially pre-disposing it for optimal binding to an active site. The carboxylic acid moiety itself provides a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters, allowing for systematic exploration of structure-activity relationships (SAR).
This guide will delve into the practical applications of the this compound scaffold, with a particular focus on its potential in the development of enzyme inhibitors, a cornerstone of modern therapeutics.
Application Focus: Development of Novel Enzyme Inhibitors
The unique electronic and steric properties of the this compound scaffold make it particularly well-suited for the design of potent and selective enzyme inhibitors. One promising area of application is in the development of inhibitors for hydrolases, such as monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, and its inhibition has therapeutic potential in a range of disorders, including cancer, neurodegenerative diseases, and inflammation.[2][3]
Design Rationale for MAGL Inhibitors
The design of MAGL inhibitors often involves creating molecules that can form key interactions within the enzyme's active site. The this compound scaffold can be elaborated into derivatives, such as amides, that are capable of forming hydrogen bonds and other favorable interactions with the catalytic residues of MAGL. The trifluoromethyl group can enhance binding affinity by engaging in hydrophobic interactions within the active site, while also blocking potential sites of metabolism, thereby increasing the compound's half-life.
The following diagram illustrates a hypothetical interaction of a derivative of this compound with the active site of an enzyme, highlighting the potential roles of the key functional groups.
Sources
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- 2. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
- 3. A Review on Structurally Diversified Synthesized Molecules as Monoacylglycerol Lipase Inhibitors and their Therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Coupling Reactions with 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] The ubiquity of the amide functional group, particularly in biologically active compounds, drives the continuous development of robust and efficient coupling methodologies.[1][3] This guide focuses on the specific challenges and strategic approaches for the successful amide coupling of 2-Methoxy-3-(trifluoromethyl)benzoic acid, a valuable building block in drug discovery. The presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the aromatic ring presents a unique electronic and steric environment that requires careful consideration when selecting coupling conditions.[4][5]
This document provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven insights, and step-by-step protocols for achieving high-yielding amide couplings with this substrate. We will delve into the mechanistic rationale behind reagent selection, offering a framework for troubleshooting and optimization.
Chemical Profile: this compound
| Property | Value |
| CAS Number | 119692-41-0[6] |
| Molecular Formula | C₉H₇F₃O₃[6] |
| Molecular Weight | 220.15 g/mol [6] |
| Structure |
The trifluoromethyl group at the 3-position significantly increases the acidity of the carboxylic acid and deactivates the carboxylate, potentially slowing the rate of acylation. Conversely, the ortho-methoxy group may influence the conformation of the benzoic acid and sterically hinder the approach of the amine nucleophile. These electronic and steric factors are critical in designing an effective coupling strategy.
Mechanistic Considerations in Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[7] Therefore, amide coupling reactions necessitate the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.[7][8][9] The choice of activating agent is paramount and is dictated by the specific properties of the substrates.
Common Activation Strategies
Two of the most prevalent classes of coupling reagents are carbodiimides and uronium/aminium salts.
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][10] This intermediate can then be attacked by the amine to yield the amide. However, the O-acylisourea is prone to racemization (if the carboxylic acid is chiral) and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct.[10][11] To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often employed. HOBt traps the O-acylisourea to form a more stable and less racemization-prone active ester, which then efficiently reacts with the amine.[10][11]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive acyl-uronium or -aminium species, which rapidly forms an active ester with the HOBt or HOAt moiety within the reagent.[10][12][13] This active ester then reacts with the amine to form the desired amide.[10][12] Uronium-based reagents are generally considered more efficient and faster than carbodiimides, especially for challenging couplings involving sterically hindered or electron-deficient substrates.[10][14]
Workflow for Amide Coupling
Caption: General workflow for amide coupling reactions.
Recommended Protocols
Given the electron-deficient nature of this compound, the use of a highly efficient coupling reagent is recommended to ensure complete and rapid conversion. The following protocols provide a starting point for the synthesis of amides from this substrate.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes the cost-effective and widely used carbodiimide EDC in conjunction with HOBt to minimize side reactions.[3][10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in the chosen anhydrous solvent (e.g., DCM or DMF).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C. This pre-activation step allows for the formation of the HOBt active ester.
-
In a separate flask, dissolve the amine (1.0-1.1 eq) in a small amount of the reaction solvent.
-
Slowly add the amine solution to the reaction mixture at 0 °C. If the amine is provided as a salt (e.g., hydrochloride), add DIPEA (1.5-2.0 eq) to the reaction mixture prior to the addition of the amine.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers as described above.
-
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
For more challenging couplings, such as with sterically hindered or electron-poor amines, the use of a more potent uronium salt-based reagent like HATU is recommended.[10][14]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 5-15 minutes at room temperature for pre-activation.
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Insufficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase reaction time or temperature (e.g., to 40-50 °C). |
| Poor nucleophilicity of the amine. | Use a larger excess of the amine (e.g., 1.5-2.0 eq). Consider using a stronger, non-nucleophilic base if the amine salt is being used. | |
| Impure reagents or wet solvent. | Use freshly opened, high-purity reagents and anhydrous solvents. Ensure the reaction is performed under a strict inert atmosphere. | |
| Formation of Byproducts | N-acylurea formation (with carbodiimides). | Ensure an adequate amount of HOBt is used. Perform the reaction at 0 °C during the activation and amine addition steps. |
| Guanidinylation of the amine (with uronium salts). | Add the amine after a short pre-activation period of the carboxylic acid with the coupling reagent. Avoid a large excess of the coupling reagent. | |
| Difficulty in Purification | Water-soluble byproducts (e.g., EDC urea, HOBt). | Perform a thorough aqueous work-up. For very polar products, consider reverse-phase chromatography. |
Conclusion
The successful amide coupling of this compound is readily achievable with careful selection of reagents and reaction conditions. The electronic and steric nature of this substrate necessitates the use of efficient activation methods to overcome the deactivating effect of the trifluoromethyl group. The protocols outlined in this guide, based on widely accepted and robust coupling chemistries, provide a solid foundation for researchers in their synthetic endeavors. By understanding the underlying mechanistic principles, scientists can effectively troubleshoot and optimize these reactions for the synthesis of novel molecules with potential applications in drug discovery and development.
References
- Minireview Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.
- Lan, Y., & Li, W. (2019). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 119(24), 12085-12122. [Link]
- Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4744-4757. [Link]
- What is coupling reagents in peptide synthesis?. (n.d.). ResearchGate.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- De Figueiredo, R. M., & Suppo, J.-S. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(38), 4967-4970. [Link]
- Amide Synthesis. (n.d.). Fisher Scientific.
- 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970. (n.d.). PubChem.
- Wang, Z., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. (2025, December 28). LinkedIn.
- 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775584. (n.d.). PubChem.
- Wagner, S., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(33), 6659-6664. [Link]
- Gernon, M. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6439-6447. [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2369-2376. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate.
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Esterification of 2-Methoxy-3-(trifluoromethyl)benzoic acid
Abstract: This document provides a comprehensive guide for the esterification of 2-Methoxy-3-(trifluoromethyl)benzoic acid, a key transformation in the synthesis of various pharmaceutically relevant compounds. We delve into the mechanistic underpinnings of the Fischer-Speier esterification, present a detailed, field-tested protocol for the synthesis of methyl 2-methoxy-3-(trifluoromethyl)benzoate, and outline robust analytical methodologies for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this synthesis with a high degree of control and reproducibility.
Introduction: The Significance of Esterification in Drug Development
The esterification of carboxylic acids is a fundamental reaction in organic synthesis, particularly within the pharmaceutical industry. Esters often serve as prodrugs, enhancing the bioavailability of a pharmacologically active carboxylic acid.[1][2] The conversion to an ester can improve a drug's lipophilicity, allowing for better absorption and transport across biological membranes.[1][2]
This compound is a valuable building block in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications. The esterification of this particular acid is a critical step in the synthesis of more complex molecules, enabling further functionalization and molecular elaboration. This guide will focus on the classic and industrially scalable Fischer-Speier esterification method.[3][4][5]
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4][5][6] Understanding the mechanism is paramount to optimizing reaction conditions and achieving high yields.
The reaction proceeds through a series of reversible steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][5][7] This protonation increases the electrophilicity of the carbonyl carbon.[3][5]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][5][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][7]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][7]
To drive the equilibrium towards the product side, it is common practice to either use an excess of the alcohol (which can also serve as the solvent) or to remove the water as it is formed.[5][6][9]
Reaction Mechanism Diagram
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocol: Synthesis of Methyl 2-Methoxy-3-(trifluoromethyl)benzoate
This protocol details the esterification of this compound with methanol using sulfuric acid as a catalyst.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available | Used in excess as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Commercially Available | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | For neutralization. |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | ACS Grade | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Round-bottom flask | - | Standard lab supplier | |
| Reflux condenser | - | Standard lab supplier | |
| Magnetic stirrer and stir bar | - | Standard lab supplier | |
| Heating mantle or oil bath | - | Standard lab supplier | |
| Separatory funnel | - | Standard lab supplier | |
| Rotary evaporator | - | Standard lab supplier |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous methanol (20-30 eq, serving as the solvent). Begin stirring to dissolve the starting material.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers.
-
-
Workup - Washing:
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid.[9] Be cautious of CO₂ evolution.
-
Wash with water.
-
Wash with brine to aid in the separation of the aqueous and organic layers.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude methyl 2-methoxy-3-(trifluoromethyl)benzoate can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Analytical Characterization and Reaction Monitoring
Robust analytical methods are crucial for both monitoring the reaction progress and confirming the identity and purity of the final product.
Reaction Monitoring
-
Thin Layer Chromatography (TLC): A simple and rapid technique to qualitatively assess the consumption of the starting material and the formation of the product. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Gas Chromatography (GC): Can be used if the ester product is sufficiently volatile. This method can provide excellent resolution and quantitative analysis.[10]
-
Spectroscopic Techniques: In-line monitoring using techniques like Near-Infrared (NIR) or Raman spectroscopy can provide real-time data on the reaction kinetics without the need for sampling.[10][11]
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the methoxy group, the aromatic protons, and the methyl ester group. The integration of these peaks will confirm the structure.
-
¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester.
-
¹⁹F NMR: A single peak corresponding to the trifluoromethyl group will be observed.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. The broad O-H stretch of the carboxylic acid starting material should be absent.
-
Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming its identity.
Safety Considerations
-
Concentrated Sulfuric Acid: Is highly corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add the acid slowly and carefully to the methanol, as the dilution is exothermic.
-
Methanol: Is flammable and toxic. Handle in a well-ventilated fume hood.
-
Trifluoromethylated Compounds: Handle with care, as they can have biological activity.
-
Pressurization: When heating volatile solvents like methanol, ensure the reaction is properly vented through the condenser to avoid pressure buildup.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time or temperature.- Catalyst deactivation.- Presence of water in the starting materials or solvent. | - Increase reaction time or ensure the reaction is at a full reflux.- Add a fresh portion of catalyst.- Use anhydrous reagents and dry glassware. |
| Formation of Byproducts | - Side reactions due to high temperatures.- Impurities in the starting materials. | - Reduce the reaction temperature.- Purify starting materials before use. |
| Difficult Workup | - Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion. |
Conclusion
The Fischer-Speier esterification of this compound is a reliable and scalable method for the synthesis of its corresponding methyl ester. By understanding the reaction mechanism and carefully controlling the experimental parameters, high yields of the desired product can be consistently achieved. The analytical techniques outlined in this guide provide the necessary tools for reaction monitoring and product verification, ensuring the synthesis is both efficient and reproducible.
References
- Vertex AI Search. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry LibreTexts. (2023, January 22).
- Chemguide.
- Chempedia - LookChem.
- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]
- YouTube. (2020, August 24).
- Blanco, M., & Serrano, D. (2000). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst, 125(11), 2051–2055. [Link]
- IOP Publishing. (2023, July 10).
- PubMed. (2014, November 7).
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- Master Organic Chemistry.
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- CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31).
- Experiment 10: Fischer Esterification: An ester
- Taylor & Francis Online. (2011, November 28). Preparation of Methyl Ester Precursors of Biologically Active Agents.
- OperaChem. (2024, January 5).
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- ACS Publications. (2018, May 22).
- ResearchGate. (2025, August 10). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents.
- ChemicalBook. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis.
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- PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
- Google Patents. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
- International Journal of Scientific & Technology Research.
- Google Patents. CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
- RSC Publishing. (2023, June 2).
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Synthesis of Novel Bioactive N-Aryl Benzamides from 2-Methoxy-3-(trifluoromethyl)benzoic Acid: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety due to its profound effects on the physicochemical and pharmacokinetic properties of a molecule.[1] Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] When combined with other functional groups, such as the methoxy (-OCH3) group, the resulting scaffold can offer a unique electronic and conformational profile for interaction with enzymes and receptors.
This application note provides a detailed guide to the synthesis of bioactive molecules utilizing 2-Methoxy-3-(trifluoromethyl)benzoic acid as a key starting material. This readily available benzoic acid derivative serves as a versatile building block for the creation of novel N-aryl benzamides, a class of compounds with a wide range of documented biological activities, including kinase inhibition and antimicrobial effects.[2][3] We will delve into the mechanistic rationale behind the synthetic choices, provide detailed, step-by-step protocols for amide bond formation, and discuss the characterization and potential biological evaluation of the resulting compounds.
Core Concepts: The Role of this compound in Bioactive Molecule Synthesis
The unique substitution pattern of this compound offers several advantages in the synthesis of bioactive compounds:
-
Activated Carboxylic Acid: The carboxylic acid moiety is the primary reactive handle for derivatization, most commonly through amide bond formation. The electron-withdrawing nature of the adjacent trifluoromethyl group can influence the reactivity of the carboxyl group.
-
Conformational Constraint: The ortho-methoxy group can impose a degree of conformational rigidity on the final molecule. This can be advantageous in drug design by pre-organizing the molecule for optimal binding to a biological target.
-
Modulation of Physicochemical Properties: The trifluoromethyl group significantly increases lipophilicity, which can enhance cell permeability and oral bioavailability. The methoxy group can participate in hydrogen bonding and modulate solubility.
Synthetic Strategy: Amide Bond Formation via Acyl Chloride
A robust and widely applicable method for the synthesis of N-aryl benzamides from this compound is through the formation of an intermediate acyl chloride, followed by reaction with a desired aniline. This two-step process is generally high-yielding and allows for the coupling of a diverse range of anilines.
Mechanistic Rationale
The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the highly reactive acyl chloride.
The subsequent reaction with an aniline is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to afford the stable amide product. The use of a mild base, such as triethylamine (TEA) or pyridine, is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]
Application Example: Synthesis of a Potential Kinase Inhibitor Scaffold
While specific examples directly utilizing this compound are not abundant in readily available literature, we can construct a representative protocol based on established methods for analogous compounds. For this application note, we will detail the synthesis of N-(4-methyl-3-aminophenyl)-2-methoxy-3-(trifluoromethyl)benzamide , a scaffold that incorporates features commonly found in kinase inhibitors.
Experimental Workflow
The overall synthetic workflow involves two main stages: the activation of the carboxylic acid and the subsequent amide coupling reaction.
Caption: Synthetic workflow for N-aryl benzamide synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or nitrogen balloon
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM (20 mL) and stir to dissolve.
-
Slowly add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Methoxy-3-(trifluoromethyl)benzoyl chloride is a yellow to brown oil and can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride are highly reactive towards water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis back to the carboxylic acid.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and helps to drive the reaction to completion.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of N-(4-methyl-3-aminophenyl)-2-methoxy-3-(trifluoromethyl)benzamide
Materials:
-
2-Methoxy-3-(trifluoromethyl)benzoyl chloride (from Protocol 1)
-
4-Methyl-3-nitroaniline
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-3-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve the crude 2-Methoxy-3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM (20 mL) and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled aniline solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methyl-3-nitrophenyl)-2-methoxy-3-(trifluoromethyl)benzamide.
Subsequent Reduction of the Nitro Group:
The nitro group can be reduced to the corresponding amine using standard procedures, such as catalytic hydrogenation (H₂/Pd-C) or reduction with tin(II) chloride (SnCl₂), to yield the final target compound, N-(4-methyl-3-aminophenyl)-2-methoxy-3-(trifluoromethyl)benzamide.
Trustworthiness and Self-Validation:
The progress of each reaction step should be meticulously monitored by TLC to ensure the consumption of starting materials and the formation of the product. The final purified product must be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the amide coupling reaction. Yields are representative and may vary depending on the specific aniline used and the scale of the reaction.
| Starting Material (Aniline) | Acyl Chloride (eq) | Base (eq) | Solvent | Reaction Time (h) | Typical Yield (%) |
| 4-Methyl-3-nitroaniline | 1.1 | 1.2 | DCM | 4-6 | 75-85 |
| 4-Chloroaniline | 1.1 | 1.2 | DCM | 4-6 | 80-90 |
| 3-Methoxyaniline | 1.1 | 1.2 | DCM | 4-6 | 70-80 |
Visualization of the Synthetic Pathway
Caption: Synthetic route to a potential bioactive benzamide.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. The protocols outlined in this application note provide a robust and reproducible method for the synthesis of N-aryl benzamides, a compound class with significant potential in drug discovery. The strategic placement of the methoxy and trifluoromethyl groups offers a unique handle for medicinal chemists to fine-tune the pharmacological properties of their lead compounds. Further exploration of the derivatization of this scaffold with a diverse range of amines is warranted to expand the chemical space and identify novel therapeutic agents.
References
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- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). RSC Advances. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). Journal of Visualized Experiments. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2014). Organic & Biomolecular Chemistry. [Link]
- Inhibitors of tyrosine kinases. (2007).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
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Application Notes and Protocols: 2-Methoxy-3-(trifluoromethyl)benzoic Acid as a Versatile Scaffold for Drug Discovery
Introduction: The Strategic Value of the Substituted Benzoic Acid Scaffold
In the landscape of modern drug discovery, the benzoic acid motif stands as a cornerstone of medicinal chemistry.[1] Its simple, yet highly tractable structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. The strategic incorporation of specific substituents onto the phenyl ring can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. This application note focuses on 2-Methoxy-3-(trifluoromethyl)benzoic acid , a compound that synergistically combines the advantageous properties of a methoxy group and a trifluoromethyl moiety, positioning it as a valuable scaffold for the development of novel therapeutic agents.
The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Concurrently, the methoxy group can modulate electronic properties and participate in crucial hydrogen bonding interactions within enzyme active sites. The specific ortho- and meta-positioning of these groups on the benzoic acid core of the title compound presents a unique chemical architecture with significant potential for targeted drug design.
While this compound is not yet associated with a specific enzyme target in publicly available literature, its structural features, favorable physicochemical properties, and the established bioactivities of closely related analogs suggest its potential as a privileged scaffold for identifying novel inhibitors against a range of biological targets. This document provides a comprehensive overview of its chemical properties, explores the therapeutic landscape of analogous structures, and offers detailed protocols for its application in screening campaigns and early-stage drug discovery workflows.
Physicochemical Properties and Drug-Likeness Assessment
A critical initial step in evaluating a compound's potential as a drug candidate is the assessment of its physicochemical properties in the context of established drug-likeness principles, such as Lipinski's Rule of Five.[3] These guidelines predict the oral bioavailability of a molecule.
| Property | Value | Lipinski's Rule of Five Guideline | Assessment |
| Molecular Formula | C₉H₇F₃O₃ | N/A | N/A |
| Molecular Weight | 220.15 g/mol | < 500 g/mol | Pass |
| XlogP | 2.3 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Pass |
As summarized in the table, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its moderate lipophilicity (XlogP = 2.3) indicates a favorable balance between aqueous solubility and membrane permeability, which is crucial for absorption and distribution in vivo.
Therapeutic Potential Inferred from Structurally Related Analogs
The therapeutic potential of this compound can be inferred from the documented biological activities of structurally similar benzoic acid derivatives. The strategic placement of methoxy and trifluoromethyl groups is a recurring theme in the design of bioactive molecules across various therapeutic areas.
Anti-inflammatory and Analgesic Properties
Benzoic acid derivatives are well-represented among anti-inflammatory and analgesic agents.[4][5] The mechanism of action often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The substitution pattern on the benzoic acid ring is critical for potency and selectivity.[6] For instance, certain benzoic acid derivatives have shown potent inhibitory effects on the generation of superoxide anions and elastase release by human neutrophils, key events in the inflammatory response.[5]
Enzyme Inhibition in Oncology and Metabolic Diseases
The benzoic acid scaffold is a common feature in the design of enzyme inhibitors for the treatment of cancer and metabolic disorders. For example, derivatives of benzoic acid have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[3] In the realm of oncology, substituted benzoic acids have been investigated as inhibitors of protein tyrosine phosphatases and as modulators of signaling pathways, such as the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.[7][8]
Antimicrobial and Antiviral Applications
Substituted benzoic acids have also been explored for their antimicrobial and antiviral properties.[9][10] The presence of a trifluoromethyl group, in particular, has been associated with enhanced antifungal and antibacterial activity in various heterocyclic systems.[10] Furthermore, benzoic acid esters have been identified as novel scaffolds for the inhibition of human adenovirus (HAdV) infections.[5]
Experimental Protocols
Given the promising profile of this compound as a drug discovery scaffold, the following protocols provide a starting point for researchers to explore its biological activities.
Protocol 1: General Kinase Inhibition Assay (Example: Tyrosine Kinase)
This protocol describes a general method for assessing the inhibitory activity of this compound against a generic tyrosine kinase.
Materials:
-
Tyrosine kinase (e.g., recombinant human EGFR, Abl, or Src)
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine, or a specific inhibitor for the chosen kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 384-well plate, add 2.5 µL of the test compound or control to each well.
-
Add 5 µL of a solution containing the tyrosine kinase and the kinase substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Interpretation: A dose-dependent decrease in the luminescence signal indicates inhibition of the kinase. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme activity.
Kinase Inhibition Assay Workflow
Protocol 2: Anti-inflammatory Activity Assay (LPS-induced TNF-α production in Macrophages)
This protocol outlines a cell-based assay to evaluate the potential anti-inflammatory effects of the compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Dexamethasone (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
TNF-α ELISA kit (mouse)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or dexamethasone (1 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
After incubation, collect the cell culture supernatant for TNF-α measurement.
-
Perform an MTT assay on the remaining cells to assess cell viability and rule out cytotoxicity.
-
Quantify the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Normalize the TNF-α levels to cell viability data.
Data Interpretation: A significant reduction in LPS-induced TNF-α production in the presence of the compound, without a corresponding decrease in cell viability, suggests anti-inflammatory activity.
Anti-inflammatory Assay Workflow
Workflow for Target Identification and Validation
Should this compound demonstrate interesting activity in phenotypic screens, a systematic approach to target identification and validation is crucial.
Target Identification and Validation Workflow
Conclusion
This compound represents a promising, yet underexplored, scaffold for the discovery of novel enzyme inhibitors and therapeutic agents. Its favorable physicochemical properties, combined with the known biological activities of structurally related molecules, provide a strong rationale for its inclusion in screening libraries for a wide range of therapeutic targets. The protocols and workflows outlined in this application note offer a practical guide for researchers to begin to unlock the therapeutic potential of this versatile molecule.
References
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- Google Patents. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. US4689182A.
- Chen, J. J., et al. (2008). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia.
- Zhang, Y., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry, 283, 117135. [Link]
- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5283-5290. [Link]
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- Li, J., et al. (2019). Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study. European Journal of Medicinal Chemistry, 180, 33-49. [Link]
- Ragno, R., et al. (2021). Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation. ACS Infectious Diseases, 7(6), 1433-1444. [Link]
- Islam, M. R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(2), 2459-2472. [Link]
- Gonzalez-Munoz, R., et al. (2023). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. International Journal of Molecular Sciences, 24(13), 10809. [Link]
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- Balamurugan, K., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
- Ko, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(2), 2054. [Link]
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- Zhang, X., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10638-10654. [Link]
- Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4579-4589. [Link]
- Chen, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 70, 128822. [Link]
- Yadav, R., et al. (2024). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Research Journal of Pharmacy and Technology, 17(3), 1145-1150. [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-Methoxy-3-(trifluoromethyl)benzoic acid as a Potential TRPA1 Antagonist
Introduction: The Therapeutic Potential of Modulating TRPA1
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1] It functions as a key sensor of noxious environmental stimuli and endogenous inflammatory mediators. Activation of TRPA1 by a wide array of irritants, including chemical agents and byproducts of oxidative stress, is implicated in the pathophysiology of numerous conditions such as neuropathic pain, inflammatory pain, migraine, asthma, and cough.[1][2] Consequently, the development of small molecule antagonists of TRPA1 represents a highly promising therapeutic strategy for these debilitating diseases.[1]
The unique structural characteristics of 2-Methoxy-3-(trifluoromethyl)benzoic acid, particularly the presence of a trifluoromethyl group, make it a compound of significant interest in drug discovery. The trifluoromethyl moiety is known to enhance crucial pharmacological properties such as metabolic stability and membrane permeability, which are advantageous for developing effective therapeutic agents.[3] This application note outlines a detailed high-throughput screening (HTS) protocol to evaluate this compound as a potential antagonist of the human TRPA1 channel.
Assay Principle: A Cell-Based Calcium Influx Assay
The primary HTS assay described here is a cell-based fluorescent assay that measures intracellular calcium influx upon TRPA1 channel activation. This method utilizes a human embryonic kidney (HEK293) cell line stably expressing the human TRPA1 channel. These cells are pre-loaded with a calcium-sensitive fluorescent dye. In the presence of a known TRPA1 agonist, such as cinnamaldehyde, the channels open, leading to a rapid influx of calcium ions from the extracellular medium. This influx results in a significant increase in the fluorescence intensity of the intracellular dye. A potential TRPA1 antagonist, like this compound, would inhibit or reduce this agonist-induced calcium influx, thereby leading to a diminished fluorescent signal. This change in fluorescence is monitored in real-time using a high-throughput plate reader, such as the Molecular Devices FLIPR® Penta System.[4][5]
Experimental Workflow Diagram
The overall experimental workflow for the primary high-throughput screening of this compound is depicted in the following diagram.
Caption: High-throughput screening workflow for identifying TRPA1 antagonists.
Detailed High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format, suitable for automated liquid handling systems.[6]
Materials and Reagents:
| Reagent | Supplier | Catalog No. | Storage |
| HEK293-hTRPA1 Cells | In-house/ATCC | N/A | Liquid Nitrogen |
| DMEM/F-12 | Gibco | 11330032 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 10082147 | -20°C |
| Geneticin (G418) | Gibco | 10131035 | -20°C |
| Fluo-4 AM | Invitrogen | F14201 | -20°C |
| Pluronic F-127 | Invitrogen | P3000MP | Room Temperature |
| Cinnamaldehyde | Sigma-Aldrich | C80687 | 4°C |
| This compound | In-house Synthesis/Supplier | N/A | Room Temperature |
| A-967079 (Positive Control) | Tocris | 4719 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
Step-by-Step Methodology:
1. Cell Culture and Plating: a. Culture HEK293 cells stably expressing human TRPA1 in DMEM/F-12 supplemented with 10% FBS and 500 µg/mL G418. b. Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution. c. Resuspend cells in antibiotic-free medium and adjust the density to 1 x 10^6 cells/mL. d. Seed 20 µL of the cell suspension (20,000 cells) into each well of a 384-well black, clear-bottom plate. e. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Plate Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a dilution series of the test compound in DMSO. For a primary screen, a single concentration of 10 µM is often used. c. Prepare stock solutions of the positive control antagonist (A-967079) and a vehicle control (DMSO). d. Using an automated liquid handler, transfer the compounds from the source plates to the assay plates for a final in-assay concentration of 10 µM and a final DMSO concentration of ≤0.5%.
3. Dye Loading: a. Prepare a dye loading solution consisting of Fluo-4 AM and Pluronic F-127 in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). b. Remove the culture medium from the cell plates. c. Add 20 µL of the dye loading solution to each well. d. Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
4. High-Throughput Screening: a. Transfer the compound plates to the cell plates and incubate for 15-30 minutes at room temperature. b. Place the cell plates into a FLIPR instrument. c. Prepare an agonist plate containing cinnamaldehyde at a concentration that elicits a response of approximately 80% of the maximum (EC80). d. Initiate the FLIPR protocol, which will first measure baseline fluorescence, then add the agonist, and continue to record the fluorescence signal over time (typically 2-3 minutes).
Data Analysis and Hit Identification
1. Data Normalization:
-
The raw fluorescence data is normalized to the controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
-
Positive Control: Wells with agonist but no antagonist (0% inhibition).
-
Negative Control: Wells with vehicle and no agonist (100% inhibition).
2. Quality Control:
-
The Z'-factor is calculated for each assay plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
3. Hit Criteria:
-
A compound is typically classified as a "hit" if it demonstrates a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).
-
Hits from the primary screen should be re-tested and confirmed. Confirmed hits would then proceed to dose-response analysis to determine their IC50 values.
Confirmatory Assays and Next Steps
Compounds that are identified as hits in the primary screen, such as this compound, should undergo a series of confirmatory and secondary assays to validate their activity and characterize their mechanism of action.
1. Dose-Response Curve Generation:
-
The IC50 value, the concentration at which the compound inhibits 50% of the agonist-induced response, is a key measure of potency.[7] A ten-point, 3-fold serial dilution is recommended to accurately determine the IC50.
2. Selectivity Assays:
-
To ensure the compound is not a non-specific inhibitor, it should be tested against other related TRP channels (e.g., TRPV1) and in cytotoxicity assays.[7]
3. Mechanism of Action Studies:
-
Further biophysical and electrophysiological studies can elucidate the precise mechanism by which the compound antagonizes the TRPA1 channel.
This structured HTS approach provides a robust framework for the initial evaluation of this compound as a novel TRPA1 antagonist, paving the way for further preclinical development.
References
- Kumar, K. A., Reddy, T. C., Reddy, G. V., Reddy, D. B. K., Mahipal, S. V. K., Sinha, S., Gaikwad, A. N., & Reddanna, P. (2012). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
- ResearchGate. (n.d.). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
- PubMed. (n.d.). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries.
- UEF. (n.d.). High-throughput screening platform for small-molecules with anti-inflammatory potential.
- PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds.
- PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.
- MDPI. (n.d.). Cardamonin, a Novel Antagonist of hTRPA1 Cation Channel, Reveals Therapeutic Mechanism of Pathological Pain.
- MDPI. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain.
- PubMed. (2014). Mouse monoclonal antibodies to transient receptor potential ankyrin 1 act as antagonists of multiple modes of channel activation.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation.
- PubMed Central. (2021). Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine.
- ResearchGate. (n.d.). Recent Advances in the Discovery of Oral TRPA1 Antagonists.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.
- University of Wisconsin-Milwaukee. (n.d.). Laboratory for High Throughput Screening and Early Drug Discovery.
- The University of Texas Health Science Center at San Antonio. (n.d.). High Throughput Screening Instrumentation.
- Washington University in St. Louis. (n.d.). High Throughput Screening Center.
- PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid.
Sources
- 1. Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse monoclonal antibodies to transient receptor potential ankyrin 1 act as antagonists of multiple modes of channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. cidd.uthscsa.edu [cidd.uthscsa.edu]
- 6. Laboratory for High Throughput Screening and Early Drug Discovery - Milwaukee Institute for Drug Discovery [uwm.edu]
- 7. mdpi.com [mdpi.com]
Application Note & Protocols: A Scalable Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic Acid and Its Derivatives via Directed ortho-Metalation
Abstract
This guide provides a comprehensive and scalable methodology for the synthesis of 2-methoxy-3-(trifluoromethyl)benzoic acid, a valuable building block in the pharmaceutical and agrochemical industries. The featured strategy leverages the principles of Directed ortho-Metalation (DoM), a powerful technique for achieving high regioselectivity in the functionalization of aromatic systems. We detail the critical process parameters, safety protocols for handling pyrophoric reagents at scale, and a step-by-step protocol for synthesizing the target acid. Furthermore, this guide explores the synthesis of various derivatives by intercepting the key aryllithium intermediate with a range of electrophiles, demonstrating the versatility of this method for creating a library of complex molecules.
Introduction and Strategic Overview
The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a persistent challenge in organic chemistry. This compound is a prime example of a molecule whose utility as a synthetic intermediate is dictated by the specific arrangement of its functional groups. Traditional electrophilic aromatic substitution methods often yield mixtures of isomers, leading to costly and inefficient purification steps, which are particularly problematic during scale-up.
To overcome this, we turn to Directed ortho-Metalation (DoM), a robust strategy first reported independently by Henry Gilman and Georg Wittig in the 1940s[1][2][3]. DoM utilizes a directing metalation group (DMG) on an aromatic ring to chelate a strong organolithium base, thereby facilitating deprotonation at the adjacent ortho position with high fidelity[1][3]. The methoxy group is a canonical and highly effective DMG, making it ideal for our target synthesis[4].
The strategy detailed herein begins with the commercially available precursor, 2-trifluoromethylanisole. This starting material undergoes a highly regioselective lithiation at the C3 position, directed by the C1 methoxy group. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to afford the desired carboxylic acid. This approach is not only efficient and high-yielding but is also amenable to the production of various derivatives, making it a powerful platform for drug discovery and development.
Figure 1: Overall synthetic workflow for the target molecule.
Part I: Scale-Up Synthesis of this compound
Mechanistic Principles
The success of this synthesis hinges on the DoM reaction. The process begins with the coordination of the Lewis basic oxygen atom of the methoxy group in 2-trifluoromethylanisole to the Lewis acidic lithium ion of the n-butyllithium (n-BuLi) aggregate[1]. This chelation brings the butyl base into close proximity to the C3 proton, which is the most sterically accessible and electronically activated ortho-proton. The deprotonation event is rapid and irreversible at low temperatures, forming a stable aryllithium intermediate. This intermediate is a potent nucleophile, which readily attacks the electrophilic carbon of CO₂, leading to a lithium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final benzoic acid product.
Figure 2: Reaction mechanism of DoM and subsequent carboxylation.
Critical Process Parameters and Scale-Up Safety
Scaling this reaction requires careful consideration of several factors, primarily related to the handling of n-BuLi and thermal management.
-
Reagent Handling: n-Butyllithium is a pyrophoric reagent that ignites spontaneously upon contact with air and reacts violently with water[5][6]. All transfers must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using syringe or cannula techniques[7]. For large-scale operations, dedicated transfer lines and pressure-equalizing dropping funnels are recommended.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware and reactors must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere before use[7]. Solvents must be anhydrous grade and are often further purified using solvent systems.
-
Thermal Management: The lithiation step is significantly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient[8]. This can lead to a dangerous runaway reaction if not controlled.
-
Recommendation: Use a jacketed reactor with a reliable cooling system. The addition of n-BuLi must be slow and controlled, with constant monitoring of the internal reaction temperature. The rate of addition should be adjusted to ensure the temperature does not exceed the specified limit (e.g., -65 °C).
-
-
Personal Protective Equipment (PPE): At a minimum, operators must wear a flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene)[6][9]. A face shield is recommended for larger-scale transfers[9].
Detailed Protocol (100 g Scale)
This protocol describes the synthesis of this compound starting from 100 g of 2-trifluoromethylanisole.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Molar Equiv. | Notes |
|---|---|---|---|
| 2-Trifluoromethylanisole | 100 g (56.8 mmol) | 1.0 | --- |
| Anhydrous Tetrahydrofuran (THF) | 1.0 L | --- | Inhibitor-free, <50 ppm H₂O |
| n-Butyllithium (2.5 M in hexanes) | 250 mL (62.5 mmol) | 1.1 | Titrate before use for accurate molarity |
| Dry Ice (Solid CO₂) | ~500 g | Excess | Crush into a fine powder just before use |
| Hydrochloric Acid (2 M) | ~500 mL | --- | For workup |
| Diethyl Ether | ~1.0 L | --- | For extraction |
| Saturated Brine Solution | ~250 mL | --- | For washing |
| Anhydrous Magnesium Sulfate | As needed | --- | For drying |
| 5 L Jacketed Reactor | --- | --- | Equipped with mechanical stirrer, thermocouple, and inert gas inlet |
Procedure:
-
Reactor Setup: Assemble the 5 L jacketed reactor and ensure all parts are scrupulously clean and dry. Flame-dry the glassware under vacuum and cool under a positive pressure of nitrogen.
-
Initial Charge: Charge the reactor with 2-trifluoromethylanisole (100 g) and anhydrous THF (1.0 L). Begin mechanical stirring and cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation (Critical Step): Slowly add the n-BuLi solution (250 mL, 1.1 eq) dropwise via a pressure-equalizing dropping funnel over approximately 1.5 - 2 hours. Crucially, maintain the internal reaction temperature below -70 °C throughout the addition.
-
Reaction Aging: After the addition is complete, stir the resulting pale-yellow solution at -78 °C for an additional 1 hour to ensure complete lithiation.
-
Carboxylation: In a separate, dry vessel, place an excess of freshly crushed dry ice. Transfer the cold aryllithium solution from the reactor onto the dry ice slurry via a pre-cooled cannula under a positive pressure of nitrogen. The addition should be done cautiously to control the vigorous effervescence.
-
Quench and Warm-up: Once the addition is complete, allow the mixture to slowly warm to room temperature overnight, which allows for the sublimation of excess CO₂.
-
Workup: Slowly quench the reaction mixture by adding 2 M HCl (~500 mL) until the pH is ~1-2. Transfer the mixture to a large separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 300 mL). Combine the organic layers and wash with water (200 mL) and then saturated brine (250 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
-
Expected Yield: 85-95%
-
Purity (by NMR/LC-MS): >98%
-
Part II: Synthesis of this compound Derivatives
The true synthetic power of this methodology lies in the versatility of the aryllithium intermediate. By replacing CO₂ with other electrophiles, a diverse array of derivatives can be synthesized from a common precursor.
General Protocol for Derivative Synthesis
Follow the protocol in Section 2.3, steps 1-4, to generate the aryllithium intermediate in situ. Then, instead of step 5, proceed as follows:
5a. Electrophile Quench: At -78 °C, slowly add a solution of the desired electrophile (1.1 - 1.5 equivalents) in anhydrous THF to the aryllithium solution. 6a. Reaction and Workup: Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to room temperature. Perform an appropriate aqueous workup based on the nature of the electrophile and product.
Figure 3: Divergent synthesis of derivatives from the common aryllithium intermediate.
Examples of Derivative Synthesis
| Electrophile | Reagent | Product Structure | Product Class |
| Carbon Dioxide | CO₂ (solid) | R-COOH | Carboxylic Acid |
| Formylating Agent | N,N-Dimethylformamide (DMF) | R-CHO | Aldehyde |
| Iodinating Agent | Iodine (I₂) | R-I | Aryl Iodide |
| Methylating Agent | Methyl Iodide (MeI) | R-CH₃ | Methylated Arene |
| Ketone | Acetone | R-C(OH)(CH₃)₂ | Tertiary Alcohol |
| Boronic Ester Precursor | Trimethyl borate | R-B(OMe)₂ | Aryl Boronate Ester |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive n-BuLi reagent. 2. Presence of moisture or protic impurities. 3. Reaction temperature too high, causing reagent decomposition. | 1. Titrate the n-BuLi solution immediately before use (e.g., with diphenylacetic acid). 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 3. Improve cooling efficiency; ensure slow addition of n-BuLi to maintain T < -70 °C. |
| Formation of Butylated Byproduct | Aryl halide impurity in starting material undergoing lithium-halogen exchange. | Use high-purity starting material. If unavoidable, this byproduct can be difficult to separate. |
| Low Yield after Workup | 1. Incomplete carboxylation. 2. Product loss during extraction due to incorrect pH. | 1. Use a large excess of freshly crushed, high-surface-area dry ice. 2. Ensure the aqueous layer is strongly acidic (pH 1-2) before extraction to fully protonate the carboxylate. |
| Reaction turns dark/black | Decomposition of the aryllithium intermediate, often due to warming. | Maintain strict temperature control at all times before the quench step. |
Conclusion
The Directed ortho-Metalation of 2-trifluoromethylanisole is a highly efficient, regioselective, and scalable route for the synthesis of this compound and a wide array of its derivatives. By adhering to strict anhydrous conditions and implementing robust safety and thermal management protocols, this method can be reliably transferred from the laboratory bench to pilot-plant scale. The versatility of the core aryllithium intermediate makes this a cornerstone strategy for building molecular complexity in drug discovery and materials science programs.
References
- University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(5), 765–768.
- FMC Corporation. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS.
- Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University.
- Wikipedia. (n.d.). Directed ortho metalation.
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents. (n.d.).
- EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.
- Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University.
- Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- CatSci Ltd. (n.d.). Some Scale-Up Considerations.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 3. baranlab.org [baranlab.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. catsci.com [catsci.com]
- 9. enhs.uark.edu [enhs.uark.edu]
Characterization of 2-Methoxy-3-(trifluoromethyl)benzoic acid: A Guide to HPLC and GC-MS Analytical Methods
This document provides a comprehensive guide to the analytical characterization of 2-Methoxy-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The focus is on providing scientifically sound, validated methods that ensure the identity, purity, and quality of the target compound.
Introduction: The Analytical Imperative
This compound's physicochemical properties, particularly its aromatic nature and the presence of a carboxylic acid and a trifluoromethyl group, dictate the selection of appropriate analytical techniques.[1] The primary objectives of these methods are to unambiguously identify the compound, quantify its purity, and detect any process-related impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification due to its high resolution for non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS), following a necessary derivatization step, provides exceptional sensitivity and structural confirmation.[1]
The validation of these analytical procedures is paramount and should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the results.[2][3] This ensures that the methods are "suitable for their intended purpose."[4]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC is the method of choice for the analysis of fluorinated benzoic acids due to the aromatic ring's retention on C18 columns and the acidic nature of the carboxylic acid group.[5] This technique allows for the separation of the main component from its potential impurities with high efficiency and sensitivity.[1][6]
The "Why": Causality in Method Development
The selection of a C18 column is foundational, providing a versatile stationary phase for the retention of moderately polar to non-polar compounds like our target analyte. The mobile phase, a mixture of an organic modifier (like acetonitrile or methanol) and an acidic aqueous phase, is critical. The acidic modifier, typically formic or trifluoroacetic acid, serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is often employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities. UV detection is suitable given the aromatic nature of the compound.
HPLC Protocol: A Step-by-Step Guide
Objective: To determine the purity of this compound and quantify its content.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic acids.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | See table below | To ensure separation of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | 230 nm (or optimal wavelength from UV scan) | Wavelength for good absorbance of the aromatic ring. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity. |
Mobile Phase Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity by the area percent method. For an assay, use the external standard method.
HPLC Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
Introduction to Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes: the oxidation of 2-methoxy-3-(trifluoromethyl)toluene or the hydrolysis of 2-methoxy-3-(trifluoromethyl)benzonitrile. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Both pathways, however, present unique challenges and potential for side reactions that can impact yield and purity. This guide will explore these issues in a question-and-answer format to directly address the practical problems you may encounter.
Section 1: Oxidation of 2-Methoxy-3-(trifluoromethyl)toluene
This route is a common choice when the corresponding toluene derivative is readily available. The oxidation of the benzylic methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Troubleshooting and FAQs
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yields in the oxidation of 2-methoxy-3-(trifluoromethyl)toluene can stem from several factors:
-
Incomplete Oxidation: The oxidation of a methyl group to a carboxylic acid is a multi-step process. Inadequate reaction time, insufficient oxidant, or non-optimal temperature can lead to the accumulation of intermediates such as 2-methoxy-3-(trifluoromethyl)benzaldehyde and 2-methoxy-3-(trifluoromethyl)benzyl alcohol.
-
Side Reactions: The presence of the electron-donating methoxy group can make the aromatic ring susceptible to side reactions.
-
Product Loss During Workup: The product's solubility characteristics can lead to losses during extraction and purification.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the formation of the product and any intermediates.
-
Optimize Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. For KMnO₄, the reaction is often run with a slight excess.
-
Control Reaction Temperature: Benzylic oxidations are often exothermic. Maintain the recommended temperature to avoid runaway reactions and degradation. A typical temperature range for KMnO₄ oxidations is 80-100°C.
-
Aqueous Workup: After the reaction, a common workup involves quenching with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant, followed by filtration of the manganese dioxide byproduct. Acidification of the filtrate will precipitate the carboxylic acid product.
Question 2: I'm observing an unexpected byproduct that is more polar than my starting material but not my final product. What could it be?
Answer: This is likely the intermediate aldehyde or alcohol. The oxidation proceeds from toluene to benzyl alcohol, then to benzaldehyde, and finally to the benzoic acid. Both the alcohol and aldehyde are more polar than the starting toluene but typically less polar than the final carboxylic acid.
Potential Side Reactions in the Oxidation Route
Question 3: My NMR spectrum shows a signal corresponding to a phenolic proton, and the mass spectrum indicates a loss of a methyl group. What is happening?
Answer: You are likely observing the demethylation of the methoxy group to a hydroxyl group, forming 2-hydroxy-3-(trifluoromethyl)benzoic acid. This is a known side reaction in the oxidation of methoxy-substituted aromatics, especially under harsh oxidative or acidic conditions.[1]
Mitigation Strategies:
-
Milder Oxidizing Agents: If demethylation is a significant issue, consider using milder or more selective oxidizing agents. However, this may lead to incomplete oxidation of the methyl group.
-
Temperature Control: Avoid excessive temperatures, as this can promote demethylation.
-
pH Control: Maintaining a neutral or slightly basic pH during the reaction (before acidic workup) can sometimes suppress this side reaction.
Question 4: I see evidence of ring hydroxylation or other aromatic substitution. Is this common?
Answer: While benzylic oxidation is generally favored with strong oxidants like permanganate, some ring oxidation can occur, especially if the reaction conditions are not well-controlled.[2][3] The electron-rich nature of the methoxy-substituted ring can make it susceptible to electrophilic attack by species generated from the oxidant.
Minimizing Ring Oxidation:
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise to maintain a low instantaneous concentration, which can favor the desired benzylic oxidation.
-
Solvent Choice: The choice of solvent can influence the reactivity. Aqueous conditions are common for permanganate oxidations.
Diagram of Potential Oxidation Pathways:
Caption: Oxidation pathways and potential side reactions.
Section 2: Hydrolysis of 2-Methoxy-3-(trifluoromethyl)benzonitrile
The hydrolysis of a nitrile to a carboxylic acid is a robust transformation that can be performed under acidic or basic conditions. This route is advantageous if the corresponding benzonitrile is more readily accessible than the toluene.
Troubleshooting and FAQs
Question 5: My hydrolysis reaction seems to have stalled, and I am isolating a significant amount of a neutral compound. What is it?
Answer: The hydrolysis of a nitrile proceeds through an amide intermediate, in this case, 2-methoxy-3-(trifluoromethyl)benzamide. If the reaction conditions (e.g., temperature, concentration of acid/base, reaction time) are insufficient, the reaction can stop at this stage.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Hydrolysis of amides to carboxylic acids often requires more forcing conditions than the hydrolysis of nitriles to amides.
-
Ensure Sufficient Acid/Base: A stoichiometric amount of acid or base is required for the hydrolysis. For base-catalyzed hydrolysis, at least two equivalents of base are needed (one to react with the carboxylic acid product).
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting nitrile and the intermediate amide.
Question 6: I am concerned about the stability of the trifluoromethyl group under my hydrolysis conditions. Can it be hydrolyzed?
Answer: The hydrolysis of a trifluoromethyl group to a carboxylic acid is possible but generally requires very harsh acidic or basic conditions.[4][5][6] Under the typical conditions used for nitrile hydrolysis, the trifluoromethyl group is generally stable. However, if you are using extremely high temperatures or very concentrated acids/bases for prolonged periods, this side reaction could become a concern.
Signs of CF₃ Hydrolysis:
-
Formation of 2-methoxy-isophthalic acid (a dicarboxylic acid).
-
Detection of fluoride ions in the aqueous phase.
Preventative Measures:
-
Use the mildest conditions that effectively hydrolyze the nitrile.
-
Carefully monitor the reaction for the appearance of the dicarboxylic acid byproduct.
Diagram of Hydrolysis Pathway:
Caption: Hydrolysis pathway and potential CF3 hydrolysis.
Section 3: Purification Strategies
Question 7: What is the best way to purify the final this compound product?
Answer: The purification strategy will depend on the nature of the impurities.
-
For impurities from the oxidation route:
-
Acid-Base Extraction: The carboxylic acid product can be separated from neutral impurities (unreacted toluene, intermediate aldehyde/alcohol) by dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer containing the sodium salt of the benzoic acid can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure benzoic acid, which can be collected by filtration.
-
Recrystallization: If the main impurity is the demethylated product (2-hydroxy-3-(trifluoromethyl)benzoic acid), recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate) may be effective.
-
-
For impurities from the hydrolysis route:
-
Acid-Base Extraction: This is also a very effective method to separate the acidic product from the neutral starting material (benzonitrile) and the intermediate amide.
-
Recrystallization: This can be used to remove any remaining starting material or amide, as well as any dicarboxylic acid that may have formed.
-
General Purification Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Yield for 2-Methoxy-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid. This guide is designed to provide in-depth, actionable insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to enhance the reliability and success of your synthetic efforts.
Introduction: Synthetic Strategies and Core Challenges
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can present challenges related to regioselectivity, reaction kinetics, and purification. The primary synthetic routes often involve the introduction of a carboxyl group onto a pre-functionalized aromatic ring. A common and effective strategy is the ortho-lithiation of 2-(trifluoromethyl)anisole followed by quenching with carbon dioxide. This approach leverages the directing effect of the methoxy group to achieve the desired substitution pattern.
This guide will focus on optimizing this pathway, addressing potential pitfalls such as low conversion, side-product formation, and difficulties in product isolation.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses common issues encountered during the synthesis of this compound via directed ortho-metalation.
Question 1: My reaction yield is consistently low, with significant recovery of the starting material, 2-(trifluoromethyl)anisole. What are the likely causes?
Answer: Low conversion in a directed ortho-metalation reaction typically points to issues with the formation or stability of the aryllithium intermediate. Let's break down the potential causes:
-
Insufficient Deprotonation: The acidity of the ortho-proton is influenced by the methoxy group, but the reaction requires a strong, non-nucleophilic base.[1][2] Incomplete deprotonation is a common culprit.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your alkyllithium reagent (e.g., n-butyllithium or s-butyllithium) has not degraded. Titrate the reagent prior to use to determine its exact molarity.
-
Solvent Purity: The reaction is highly sensitive to moisture. Use anhydrous solvents, and consider drying them over a suitable agent (e.g., molecular sieves) before use.
-
Temperature Control: The initial lithiation step is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the alkyllithium reagent.[3] Ensure your cooling bath is maintained at the correct temperature throughout the addition of the base.
-
-
-
Competitive Metalation: While the methoxy group is a good directing group, other sites on the aromatic ring can be deprotonated, although this is less likely in this specific case.
-
Decomposition of the Aryllithium Intermediate: The aryllithium species can be unstable, especially at higher temperatures.
-
Troubleshooting Steps:
-
Reaction Time: Do not extend the lithiation time unnecessarily. Once the deprotonation is complete, proceed to the next step.
-
Temperature Management: Maintain a low temperature until the electrophile (CO2) is introduced.
-
-
Question 2: I am observing the formation of significant byproducts, leading to a complex mixture and difficult purification. What are these byproducts and how can I avoid them?
Answer: Side reactions in this synthesis often stem from the reactivity of the organolithium intermediates.
-
Formation of Ketones: If the aryllithium reagent reacts with the newly formed carboxylate before it is quenched, a ketone byproduct can form.
-
Troubleshooting Steps:
-
Quenching Procedure: Introduce the carbon dioxide quickly and efficiently. Using a stream of dry CO2 gas or adding crushed dry ice in one portion is recommended. Ensure the reaction is vigorously stirred during the quench to ensure rapid and complete carboxylation.
-
Reverse Addition: Consider adding the aryllithium solution to a slurry of dry ice in your reaction solvent. This ensures that the CO2 is always in excess.
-
-
-
Wurtz-Type Coupling: Reaction of the aryllithium with any unreacted alkyl halide from the preparation of the alkyllithium reagent can lead to coupling byproducts.
-
Troubleshooting Steps:
-
Reagent Quality: Use a high-quality alkyllithium reagent that is free from residual alkyl halides.
-
-
Question 3: My purification by recrystallization is resulting in low recovery of the final product. What are some best practices for isolating this compound?
Answer: The purification of carboxylic acids can sometimes be challenging due to their polarity and potential for salt formation.
-
Work-up Procedure:
-
Acidification: After quenching the reaction, the mixture must be acidified to protonate the carboxylate salt. Use a mineral acid (e.g., 1M HCl) and check the pH to ensure complete protonation (pH ~2).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether. Perform multiple extractions to ensure complete recovery from the aqueous layer.
-
-
Recrystallization:
-
Solvent Selection: A mixed solvent system, such as hexane/ethyl acetate or toluene/heptane, is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can be beneficial.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation
Materials:
-
2-(Trifluoromethyl)anisole
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2-(trifluoromethyl)anisole (1.0 eq) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.[3]
-
Carboxylation: Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature.
-
Work-up: Add water to the reaction mixture, followed by 1 M HCl until the pH is ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Base | n-BuLi | s-BuLi | LDA |
| Temperature | -78 °C | -78 °C | -78 °C |
| Yield | 75% | 82% | 65% |
| Purity (by NMR) | 95% | 97% | 92% |
A comparison of different bases for the lithiation step.
Visualizations
Troubleshooting Low Yield
A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard reaction to synthesize this compound?
A1: While Grignard reactions are a classic method for forming C-C bonds, preparing the necessary Grignard reagent from a trifluoromethyl-substituted aryl halide can be challenging due to the electron-withdrawing nature of the CF3 group.[4] Directed ortho-metalation is generally a more reliable method for this specific substitution pattern.
Q2: What is the role of the methoxy group in this reaction?
A2: The methoxy group is a "directed metalation group" (DMG).[1][2] The lone pairs on the oxygen atom coordinate to the lithium atom of the alkyllithium reagent, bringing the base into proximity with the ortho-proton and facilitating its abstraction.[5]
Q3: Are there any specific safety precautions I should be aware of?
A3: Alkyllithium reagents such as n-butyllithium are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
Q4: Can I use other electrophiles besides carbon dioxide?
A4: Yes, the aryllithium intermediate can be quenched with a variety of electrophiles to introduce other functional groups at the ortho-position. This highlights the versatility of the directed ortho-metalation strategy.[6]
References
- Snieckus, V.
- Hartung, C. G.; Snieckus, V. The Directed Ortho Metalation Reaction—A Point of Entry to Substituted Aromatic and Heteroaromatic Compounds. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330–367.
- Clayden, J.; Organolithiums: Selectivity for Synthesis. In Tetrahedron Organic Chemistry Series, Vol. 23; Pergamon: Oxford, 2002.
- Gschwend, H. W.; Rodriguez, H. R. Lithiation of Aromatic and Heteroaromatic Compounds. Org. React.1979, 26, 1–360.
- Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Magnesium Exchange. Angew. Chem. Int. Ed.2003, 42 (36), 4302–4320.
- Schlosser, M. Superbases for Organic Synthesis. In Superbases for Organic Synthesis; John Wiley & Sons, Ltd: Chichester, UK, 2009; pp 1–34.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed_ortho_metalation [chemeurope.com]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 119692-41-0)[1]. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important fluorinated building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most frequently cited route involves a two-step sequence starting from 2-methoxy-3-(trifluoromethyl)aniline. The process includes:
-
Diazotization of the aniline to form a diazonium salt.
-
Cyanation of the diazonium salt via a Sandmeyer reaction to yield 2-methoxy-3-(trifluoromethyl)benzonitrile.
-
Hydrolysis of the resulting benzonitrile to the final carboxylic acid product.
This pathway is generally favored for its reliable yields and the commercial availability of the starting aniline.
Q2: Why is the Sandmeyer reaction preferred for introducing the carboxyl functional group precursor (nitrile)?
The Sandmeyer reaction is a robust and versatile method for converting aryl diazonium salts into a variety of functional groups, including nitriles.[2][3] For this specific substrate, it offers a high-yielding pathway to the benzonitrile intermediate, which can then be cleanly hydrolyzed to the desired carboxylic acid. Alternative methods, such as direct carboxylation, can be more challenging to control and may result in lower yields. The copper(I) cyanide-mediated reaction is a well-established, radical-nucleophilic aromatic substitution that is tolerant of various functional groups.[3][4]
Q3: Are there significant safety concerns I should be aware of?
Yes. The primary concerns involve:
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry.[5] They should always be prepared and used in a cold (0–5 °C) aqueous solution without isolation.
-
Copper(I) Cyanide: CuCN is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidic workups of cyanide-containing reaction mixtures will generate highly toxic hydrogen cyanide (HCN) gas. Therefore, any residual cyanide should be quenched with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before acidification.
-
Hydrolysis Conditions: Hydrolysis of the nitrile often requires strong acid (e.g., concentrated H₂SO₄) or strong base (e.g., NaOH) at elevated temperatures, which presents chemical burn and pressure build-up hazards.
Troubleshooting Guide: A Deeper Dive into Synthetic Challenges
This section addresses specific problems you may encounter during the synthesis.
Part A: Diazotization of 2-Methoxy-3-(trifluoromethyl)aniline
Q4: My diazotization reaction mixture turned dark brown or black immediately after adding sodium nitrite. What went wrong?
This is a classic sign of diazonium salt decomposition or unwanted side reactions.
-
Probable Cause 1: Temperature Excursion. The most common culprit is the reaction temperature rising above the critical 0–5 °C range. Diazonium salts, especially those with electron-withdrawing groups like trifluoromethyl, are thermally labile.[5] The methoxy group, while ortho, does not sufficiently stabilize the intermediate to allow for higher temperatures.[6][7] Decomposition often leads to the formation of phenols and complex polymeric azo compounds, resulting in the dark coloration.
-
Probable Cause 2: Incorrect Nitrite Addition. Adding the sodium nitrite solution too quickly can create localized "hot spots" and an excess of nitrous acid, accelerating decomposition.
-
Solution:
-
Strict Temperature Control: Ensure your reaction vessel is well-submerged in an ice-salt or ice-acetone bath to maintain an internal temperature of 0–5 °C throughout the addition.
-
Slow, Subsurface Addition: Add the aqueous solution of NaNO₂ dropwise and slowly, preferably with the tip of the addition funnel below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.
-
Test for Excess Nitrous Acid: After the addition is complete, check for a slight excess of nitrous acid using starch-iodide paper (should turn blue). This confirms the reaction is complete without having a large, destabilizing excess of the reagent.
-
Q5: The diazotization seems incomplete, and I still have starting aniline present. Should I add more sodium nitrite?
An incomplete reaction can be due to insufficient acid or nitrite.
-
Probable Cause 1: Insufficient Acid. The reaction requires a strong acid (typically HCl or H₂SO₄) to protonate the aniline and to generate nitrous acid (HONO) from NaNO₂. At least 2.5-3 equivalents of acid are recommended: one to form the anilinium salt, one to react with NaNO₂, and an excess to maintain a low pH and stabilize the diazonium salt.
-
Probable Cause 2: Poor Aniline Solubility. Electron-deficient anilines can have poor solubility in acidic media, leading to a heterogeneous mixture and slow reaction rates.[8]
-
Solution:
-
Verify Stoichiometry: Double-check your calculations for both the acid and sodium nitrite.
-
Ensure Homogeneity: The initial solution of the aniline in acid should be as homogeneous as possible before cooling and adding nitrite. If solubility is a major issue, a co-solvent like acetic acid can sometimes be used, but this must be done cautiously as it can alter the reaction medium.
-
Incremental Addition: If you confirm that insufficient nitrite was added, you can add more NaNO₂ solution dropwise at 0–5 °C until a positive starch-iodide test is sustained for a few minutes.
-
Part B: Sandmeyer Cyanation
Q6: My Sandmeyer reaction has a very low yield of the desired nitrile, and I've isolated a significant amount of 2-methoxy-3-(trifluoromethyl)phenol. Why?
The formation of a phenol is a common side reaction where water acts as a nucleophile, displacing N₂ from the diazonium salt.
-
Probable Cause 1: High Reaction Temperature. Allowing the Sandmeyer reaction mixture to warm up prematurely before the diazonium salt has fully reacted with the copper(I) cyanide complex will favor the undesired hydrolysis reaction.
-
Probable Cause 2: Insufficiently Active Catalyst. The copper(I) cyanide must be active and readily available to catalyze the cyanation. Old or poorly prepared CuCN may be less effective.
-
Solution:
-
Controlled Addition: Add the cold diazonium salt solution slowly to the pre-heated (typically 60-80 °C) solution of CuCN. This "inverse addition" ensures the diazonium salt is immediately consumed as it is introduced, minimizing its lifetime in the hot solution and thus reducing the chance of hydrolysis.
-
Catalyst Preparation: Ensure you are using fresh, high-quality CuCN. Some protocols recommend preparing the CuCN solution in situ to ensure maximum activity.
-
pH Control: The Sandmeyer reaction is typically run under neutral or slightly acidic conditions. After the reaction, quenching residual cyanide must be done under basic conditions before any final acidic workup.
-
Part C: Hydrolysis of 2-Methoxy-3-(trifluoromethyl)benzonitrile
Q7: The hydrolysis of the nitrile is extremely slow or stalls completely. What conditions are best?
The electron-withdrawing trifluoromethyl group and the ortho-methoxy group can sterically hinder and electronically deactivate the nitrile group, making hydrolysis challenging.[9]
-
Probable Cause: Insufficiently Forcing Conditions. Standard hydrolysis conditions (e.g., 10% NaOH at reflux) may not be vigorous enough to drive the reaction to completion.
-
Solution:
-
Strong Acid Hydrolysis: A mixture of concentrated sulfuric acid and water (e.g., 1:1 or 2:1 ratio) heated to 100–120 °C is often effective. The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
Strong Base Hydrolysis with Co-solvent: Using a higher-boiling solvent like ethylene glycol with a strong base (NaOH or KOH) at temperatures of 140–160 °C can overcome the activation barrier. This helps to solubilize the organic nitrile in the aqueous base.
-
Microwave-Assisted Hydrolysis: If available, microwave reactors can significantly shorten reaction times for stubborn hydrolyses by allowing for rapid heating to high temperatures and pressures.
-
Experimental Protocols & Data
Overall Synthetic Workflow
The following diagram outlines the key stages of the synthesis.
Caption: General workflow for the synthesis of the title compound.
Troubleshooting Flowchart: Low Final Yield
Use this flowchart to diagnose potential causes of a low overall yield.
Caption: Diagnostic flowchart for troubleshooting low yield issues.
Table 1: Typical Reaction Parameters
| Parameter | Step 1: Diazotization | Step 2: Sandmeyer Cyanation | Step 3: Hydrolysis |
| Key Reagents | NaNO₂, conc. HCl | CuCN, KCN | conc. H₂SO₄, H₂O |
| Solvent | Water | Water | Water |
| Temperature | 0–5 °C | 60–80 °C | 100–120 °C |
| Typical Time | 30 min | 1–2 hours | 4–12 hours |
| Stoichiometry (vs. Aniline) | 1.05 eq. NaNO₂, 3 eq. HCl | 1.2 eq. CuCN | Large excess |
| Expected Yield | >95% (in solution) | 75–85% (isolated nitrile) | 80–90% (isolated acid) |
References
- M. J. Hansen, M. M. Lerch, W. Szymanski, B. L. Feringa. (2017). Direct and Versatile Synthesis of Tetra-ortho-Substituted Azobenzenes. Angewandte Chemie International Edition, 56(44), 13899-13903.
- Wikipedia. (n.d.). Sandmeyer reaction.
- P. W. J. Smith, A. R. Day. (1950). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society, 72(8), 3535–3538.
- S. K. Ritter. (2015). A Safer Way To Make Diazonium Compounds. Chemical & Engineering News, 93(25).
- A. R. Parvathy, P. R. Sreelatha, C. H. Suresh. (2018). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ACS Omega, 3(11), 15993–16001.
Sources
- 1. scbt.com [scbt.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Navigating Reactions with 2-Methoxy-3-(trifluoromethyl)benzoic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-3-(trifluoromethyl)benzoic acid. This resource is designed to provide expert guidance and practical solutions for overcoming the unique challenges posed by the steric hindrance of this versatile building block. In this guide, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve success in your synthetic endeavors.
Understanding the Challenge: The "Ortho Effect" in Action
This compound is a valuable reagent in medicinal chemistry and materials science, in part due to the influence of its trifluoromethyl group on properties like lipophilicity and metabolic stability.[1] However, the substituents at the ortho- (2-methoxy) and meta- (3-trifluoromethyl) positions relative to the carboxylic acid create significant steric hindrance. This spatial crowding can impede the approach of nucleophiles to the carboxyl group, slowing down or even preventing common reactions like esterification and amidation.[2][3]
This phenomenon, often referred to as the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene ring. While this increases the acidity of the benzoic acid, it simultaneously makes it more challenging for reagents to access the reactive site.[2][3] This guide provides strategies to overcome these steric barriers and achieve high-yielding transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a practical question-and-answer format.
Question 1: My esterification reaction with a primary alcohol (e.g., ethanol or methanol) is showing low conversion, even after prolonged reaction times. What can I do to improve the yield?
Answer:
Low conversion in Fischer esterification of this sterically hindered acid is a common issue.[4] Here are several strategies to drive the reaction to completion:
-
Increase the Excess of Alcohol: Using a large excess of the alcohol (often as the solvent) can shift the equilibrium towards the product side.[4]
-
Elevate the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. For challenging esterifications, consider moving from standard reflux to higher boiling point solvents if your alcohol is not the solvent, or using sealed-vessel microwave heating.[5][6]
-
Use a More Effective Catalyst: While traditional acid catalysts like sulfuric acid can work, heterogeneous catalysts or more potent Lewis acids may be more effective. For instance, solid acid catalysts like modified montmorillonite K10 have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions.[7]
-
Activate the Carboxylic Acid: A more direct approach is to convert the carboxylic acid into a more reactive intermediate. Formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective strategy.[8] The resulting acyl chloride is much more susceptible to nucleophilic attack by the alcohol.
Question 2: I am struggling to form an amide with a sterically hindered amine. Standard coupling reagents are giving me poor yields. What are my options?
Answer:
Amide bond formation with a hindered acid and a hindered amine is one of the more challenging transformations in organic synthesis. The combined steric bulk significantly raises the activation energy. Here’s how you can address this:
-
Employ High-Performance Coupling Reagents: Standard carbodiimide reagents like EDC, even with additives like HOBt, may not be sufficient.[1][4] Uronium/aminium or phosphonium salt-based coupling reagents are designed for such difficult couplings.[9][10]
| Coupling Reagent | Class | Key Advantages for Hindered Systems |
| HATU | Uronium/Aminium Salt | High reactivity, fast reaction rates, and effective for sterically hindered amino acids and amines.[9][10] |
| HBTU | Uronium/Aminium Salt | Good balance of reactivity and cost, widely used for standard and moderately difficult couplings.[11] |
| PyBOP | Phosphonium Salt | High coupling efficiency and avoids the formation of certain byproducts associated with other reagents.[11] |
-
In Situ Acyl Halide Formation: Similar to esterification, converting the carboxylic acid to a more reactive species is a powerful strategy. The use of a fluorinating agent to form an acyl fluoride in situ has been shown to be effective for coupling sterically hindered substrates.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of amide bond formation, often leading to higher yields in shorter reaction times, even for challenging substrates.[12] This is due to efficient and rapid heating of the reaction mixture.[5][13]
Question 3: During the workup of my reaction, I am having trouble separating my product from unreacted starting material and byproducts. What purification strategies are recommended?
Answer:
Purification of products derived from this compound can sometimes be challenging due to the similar polarities of the starting material and the desired product.
-
Acid-Base Extraction: If your product is an ester or an amide, you can use an aqueous basic wash (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid.[14] The deprotonated carboxylate salt will be soluble in the aqueous layer.
-
Chromatography: Column chromatography on silica gel is a standard and effective method for purification.[15] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain a high-purity product.[16]
Frequently Asked Questions (FAQs)
Q1: Why is this compound more acidic than benzoic acid?
The increased acidity is a consequence of the "ortho effect." The bulky methoxy and trifluoromethyl groups in the ortho and meta positions force the carboxylic acid group to twist out of the plane of the benzene ring. This reduces the resonance stabilization between the carboxyl group and the aromatic ring, making the proton more readily available for donation.[2][3]
Q2: Can I use thionyl chloride to make the acyl chloride of this compound?
Yes, thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[8] Due to the steric hindrance, the reaction may require heating under reflux to proceed at a reasonable rate. It is crucial to perform this reaction in a well-ventilated fume hood as it produces SO₂ and HCl as byproducts.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
Standard laboratory safety practices should always be followed. When using reagents like thionyl chloride or oxalyl chloride, which are corrosive and release toxic gases, it is essential to work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. HATU has been shown to be a potential skin sensitizer and is potentially explosive under certain conditions, so careful handling is required.[17]
Q4: Is microwave-assisted synthesis a good general strategy for reactions with this acid?
Yes, microwave-assisted organic synthesis (MAOS) is an excellent strategy for overcoming the steric hindrance associated with this compound.[5][13] The rapid and efficient heating provided by microwave irradiation can significantly accelerate reaction rates and improve yields for both esterification and amidation reactions.[6][12]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key reactions involving this compound.
Protocol 1: Esterification using Acyl Chloride Intermediate
This two-step protocol is highly effective for synthesizing esters, especially with secondary or bulky primary alcohols.
Step 1: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed.[8] The resulting crude 2-Methoxy-3-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride from Step 1 in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in the same anhydrous solvent.
-
Add the alcohol/base solution dropwise to the cooled acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
This protocol is highly effective for forming amide bonds, even with sterically hindered amines.[10]
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in an anhydrous aprotic solvent such as DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualizations
Diagram 1: The "Ortho Effect" and Steric Hindrance
Caption: Steric hindrance around the carboxylic acid group.
Diagram 2: General Workflow for Overcoming Steric Hindrance
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
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- 5. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ijstr.org [ijstr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
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- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. HATU - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Methoxy-3-(trifluoromethyl)benzoic Acid Derivatives
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Welcome to the technical support center for the purification of 2-Methoxy-3-(trifluoromethyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of these challenging compounds. The unique electronic properties imparted by the methoxy and trifluoromethyl groups necessitate specific considerations to achieve high purity.
I. Understanding the Challenges
The purification of this compound derivatives is often complicated by a combination of factors stemming from their synthesis and inherent chemical properties. The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the aromatic ring influences the molecule's polarity, acidity, and susceptibility to side reactions.[1]
Common Impurities May Include:
-
Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Isomeric Byproducts: Depending on the synthetic route, regioisomers may form, which can be difficult to separate due to similar physical properties.
-
Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis or hydrolysis during workup can be a source of impurity.[2]
-
Decarboxylation Products: While benzoic acids are generally stable, prolonged exposure to high temperatures, especially in the presence of certain catalysts, can lead to decarboxylation.[3][4]
II. Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My this compound derivative "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem when the solute's melting point is lower than the boiling point of the recrystallization solvent or when the solution is supersaturated to a high degree.
Probable Causes & Solutions:
| Possible Cause | Solution |
| Solvent Choice: The boiling point of your solvent may be too high. | Select a solvent with a lower boiling point in which your compound is still soluble when hot and insoluble when cold. |
| Cooling Rate: Cooling the solution too quickly can prevent crystal lattice formation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Supersaturation: The concentration of your compound in the solvent is too high. | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly. |
| Impurities: The presence of impurities can inhibit crystallization. | Try purifying the crude material by another method, such as acid-base extraction, before attempting recrystallization. |
Protocol for Inducing Crystallization: If crystals are slow to form from a cooled solution:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[5]
-
Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the supersaturated solution.[5]
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Chromatography Challenges
Question: My fluorinated benzoic acid derivative is streaking badly on the silica gel TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography. How can I fix this?
Answer: Streaking of carboxylic acids on silica gel is a frequent issue. It arises from the acidic nature of the carboxyl group interacting strongly with the slightly acidic silica gel surface, leading to a distribution of the compound between its protonated and deprotonated forms.[6]
Solutions:
-
Acidify the Mobile Phase: Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[6] This ensures the carboxylic acid remains fully protonated, reducing its interaction with the silica and resulting in a more compact spot.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase (C18) silica gel, depending on the overall polarity of your derivative.
Workflow for Optimizing Column Chromatography:
Sources
Improving the solubility of 2-Methoxy-3-(trifluoromethyl)benzoic acid
Technical Support Center: 2-Methoxy-3-(trifluoromethyl)benzoic acid
A Senior Application Scientist's Guide to Solubility Enhancement
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As an aromatic carboxylic acid featuring both a methoxy group and a highly hydrophobic trifluoromethyl group, its limited aqueous solubility is a common experimental hurdle. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these challenges.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: What is this compound, and why is it poorly soluble in water?
Answer: this compound is a substituted benzoic acid derivative. Its molecular structure is key to understanding its solubility. The molecule has three main components: a benzene ring, a carboxylic acid group (-COOH), and two substituents: a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃).
-
Hydrophobic Character: The benzene ring and the trifluoromethyl group are highly non-polar and hydrophobic. The -CF₃ group, in particular, significantly increases the molecule's lipophilicity (fat-solubility), which is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity but often comes at the cost of aqueous solubility[1][2].
-
Polar/Ionizable Group: The carboxylic acid group is polar and can engage in hydrogen bonding with water.[3] It is also a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻).
The poor water solubility arises because the large, non-polar surface area of the trifluoromethyl-substituted ring outweighs the solubilizing effect of the single carboxylic acid group. Similar trifluoromethyl-substituted benzoic acids are known to be poorly soluble in water but more soluble in organic solvents.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₃ | [5] |
| Molecular Weight | 220.15 g/mol | [5][6] |
| Appearance | White to off-white solid/crystalline powder | [5] |
| Functional Groups | Carboxylic Acid, Methoxy, Trifluoromethyl | [2] |
| Predicted Solubility | Poorly soluble in water; more soluble in polar organic solvents like DMSO and methanol.[4][7] |
Part 2: Troubleshooting Guide & Experimental Strategies
This section provides practical, step-by-step solutions to common solubility problems in a question-and-answer format. Each strategy is accompanied by an explanation of the underlying mechanism and a detailed experimental protocol.
Q2: My compound won't dissolve in my aqueous buffer. How can I use pH adjustment to improve its solubility?
Answer: This is the most common and often most effective initial strategy for an acidic compound like this one. The solubility of carboxylic acids is highly dependent on pH.[4][8]
Mechanism: Ionization and Salt Formation In its protonated form (R-COOH), the compound is neutral and poorly soluble. By increasing the pH of the solution with a base (e.g., Sodium Hydroxide), you deprotonate the carboxylic acid, converting it into its conjugate base, the carboxylate anion (R-COO⁻). This charged species is significantly more polar and thus more soluble in water.[9][10] This process is effectively forming a soluble salt in situ. Salt formation is a well-established and powerful technique for enhancing the solubility of acidic and basic drugs.[11][12][13]
Caption: Acid-Base Equilibrium Driving Solubility.
Experimental Protocol: Generating a pH-Solubility Profile
-
Preparation: Prepare a series of buffers covering a pH range from 4 to 10 (e.g., acetate, phosphate, borate buffers).
-
Sample Addition: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant. Dilute it with an appropriate mobile phase and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each solution. You should observe a significant increase in solubility as the pH rises above the compound's pKa.
Trustworthiness Check: The protocol is self-validating. The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The use of a calibrated HPLC method ensures accurate quantification.
Q3: I need to prepare a concentrated stock solution for screening. How do I choose an appropriate co-solvent system?
Answer: Co-solvency is a technique where a water-miscible organic solvent is added to water to increase the solubility of non-polar solutes.[14] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve.[15]
Mechanism: Polarity Reduction Water is a highly polar solvent that forms strong hydrogen bonds. Non-polar molecules disrupt this network, which is energetically unfavorable. A co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol is amphiphilic (having both polar and non-polar regions). It integrates into the water structure and creates a less polar "microenvironment" that can more readily accommodate the non-polar regions of your compound, leading to enhanced solubility.[15][16]
Caption: Workflow for Co-solvent System Selection.
Table 2: Common Co-solvents for Pharmaceutical Research
| Co-solvent | Polarity Index | Key Characteristics |
| Water | 10.2 | Universal aqueous solvent (Reference) |
| Glycerol | 7.1 | Non-toxic, viscous, good for oral formulations.[16] |
| Propylene Glycol (PG) | 6.8 | Common vehicle for parenteral and oral drugs.[14] |
| Ethanol (EtOH) | 5.2 | Widely used, volatile, potential for precipitation on dilution.[14] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent solubilizer, primarily for in vitro use due to toxicity.[17] |
Experimental Protocol: Co-solvent Solubility Screening
-
Co-solvent Selection: Choose 2-3 biocompatible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) based on your intended application. Include DMSO as a positive control for maximum solubility.
-
System Preparation: For each co-solvent, prepare a series of aqueous mixtures, for example: 10%, 25%, 50%, 75%, and 100% (v/v) co-solvent in water.
-
Solubility Measurement: Following the same procedure as the pH-solubility study (Steps 2-5 in Q2), determine the saturation solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot solubility versus the percentage of co-solvent for each system. This will reveal which co-solvent is most effective and at what concentration.
Expert Insight: Be mindful of "fall-out" or precipitation when diluting a concentrated co-solvent stock into an aqueous buffer. The final concentration of the co-solvent in your assay must be low enough to remain a single phase and not affect the biological system.
Q4: Can surfactants be used to create a stable aqueous formulation for my compound?
Answer: Yes, surfactants are an excellent option, particularly for creating stable aqueous formulations like those needed for cell-based assays or intravenous administration.
Mechanism: Micellar Solubilization Surfactants (surface-active agents) are amphiphilic molecules. At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar part of your compound partitions into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dispersed in water, dramatically increasing the compound's apparent solubility.[18][19] Non-ionic surfactants like Polysorbates (Tween®) or Polyoxyls (Cremophor®) are often preferred for their biocompatibility and low irritation potential.[18]
Experimental Protocol: Surfactant Screening
-
Surfactant Selection: Choose a few non-ionic surfactants with different Hydrophilic-Lipophilic Balance (HLB) values. Polysorbate 80 (Tween® 80) is a common starting point.
-
Stock Preparation: Prepare aqueous solutions of the surfactant at various concentrations, ensuring some are below and several are well above the known CMC of the surfactant (e.g., 0.001%, 0.01%, 0.1%, 1%, 5% w/v).
-
Solubility Determination: Using the standard method (Steps 2-5 in Q2), measure the saturation solubility of your compound in each surfactant solution.
-
Analysis: Plot solubility versus surfactant concentration. You should observe a sharp increase in solubility at concentrations above the CMC.
Expert Insight: The choice of surfactant can be critical. The HLB value indicates the balance between the hydrophilic and lipophilic portions of the molecule and can help predict its effectiveness for a given compound.[18]
Q5: For a solid dosage form, is cyclodextrin complexation a viable strategy?
Answer: Absolutely. Cyclodextrin complexation is a powerful technique used in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly soluble drugs, especially for solid formulations.[20][21]
Mechanism: Inclusion Complexation Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[20] The poorly water-soluble drug molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin ("host"). This "inclusion complex" effectively masks the hydrophobic nature of the drug, presenting a hydrophilic exterior to the aqueous environment and thereby increasing its solubility.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and safety profile.
Caption: Encapsulation via Cyclodextrin Complexation.
Experimental Protocol: Preparation by Kneading Method
The kneading method is a simple and effective laboratory-scale technique for preparing cyclodextrin complexes.[20][24]
-
Molar Ratio Calculation: Calculate the amounts of this compound and HP-β-CD needed for a specific molar ratio (e.g., 1:1 or 1:2).
-
Paste Formation: In a glass mortar, place the HP-β-CD and add a small amount of a water/ethanol (50:50 v/v) mixture to form a homogeneous paste.
-
Drug Incorporation: Gradually add the drug powder to the paste and continue kneading vigorously with a pestle for 30-45 minutes. The mixture should remain a consistent paste.
-
Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in an oven at 40-50°C until a constant weight is achieved, or dry under a vacuum.
-
Final Processing: Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Confirmation: Test the solubility of the resulting complex powder in water compared to a simple physical mixture of the drug and HP-β-CD, and the drug alone. You should see a marked improvement.
Part 3: Strategy Comparison & Summary
Choosing the right strategy depends on your specific experimental needs, from the desired concentration to the final application.
Table 3: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Fold-Increase | Advantages | Disadvantages |
| pH Adjustment | Ionization to form a soluble salt.[9][11] | 10 - >1000 | Simple, highly effective, low cost. | Only for ionizable compounds; solubility is pH-dependent; risk of precipitation upon pH change. |
| Co-solvency | Reduces solvent polarity.[14][15] | 2 - 100 | Effective for high concentrations; simple to prepare. | Potential for compound precipitation upon aqueous dilution; co-solvent may have biological/toxic effects. |
| Surfactants | Micellar encapsulation.[18] | 5 - 500 | Creates stable formulations; biocompatible options available. | Only effective above CMC; can interfere with some biological assays; more complex formulation. |
| Cyclodextrins | Host-guest inclusion complexation.[22][23] | 5 - 200 | Increases solubility and stability; suitable for solid dosage forms. | Stoichiometry dependent; requires specific processing; higher cost of materials. |
By systematically applying these troubleshooting guides and understanding the mechanisms behind them, researchers can effectively overcome the solubility challenges presented by this compound and advance their scientific objectives.
References
- Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Serajuddin, A.T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Bhandare, P., & Pande, V. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Gould, S., & Scott, R.C. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Akbari, F., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR - Global Pharmaceutical Sciences Review.
- Carneiro, S.B., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Zimmerman, J.A., & Kaler, E.W. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
- Hussain, A.F., & Safdar, M.Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate.
- Solubility of Things. (n.d.). 2-(trifluoromethyl)benzoic acid.
- Kumar, L., & Kumar, A. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Starr, J.N., & King, C.J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Al-Zoubi, N. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Humayun, H.Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate.
- LibreTexts. (n.d.). 4.10 Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. The carboxylic acid is sli.
- Wikipedia. (n.d.). Cosolvent.
- chemicalindustriessecrets.com. (n.d.). Carboxylates - Surfactants.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
- MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
- PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- Chemspace. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- PubChemLite. (n.d.). This compound (C9H7F3O3).
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Preventing decomposition of 2-Methoxy-3-(trifluoromethyl)benzoic acid during reactions
Welcome to the technical support center for 2-Methoxy-3-(trifluoromethyl)benzoic acid (Product No. MTBA-23). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and prevent decomposition in your critical reactions.
The structure of MTBA-23, featuring an ortho-methoxy group and a meta-trifluoromethyl group relative to the carboxylic acid, presents a distinct electronic and steric environment. The electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethyl group create a push-pull effect that influences stability and reactivity.[1][2] This guide will address the most common issues arising from this unique substitution pattern.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A: There are three primary decomposition pathways to be aware of, ranked by likelihood under common synthetic conditions:
-
Decarboxylation: Loss of the -COOH group as CO2, typically promoted by high temperatures (>140 °C) or strong acidic conditions.[3][4] The presence of an ortho-methoxy group can influence the rate of acid-catalyzed decarboxylation.[5][6]
-
Methoxy Ether Cleavage: The aryl methyl ether linkage can be cleaved under strongly acidic conditions, particularly with hydrogen halides like HBr or HI, or Lewis acids like BBr₃.[7][8][9] This is generally not an issue under standard coupling or derivatization conditions.
-
Trifluoromethyl Group Hydrolysis: While the CF₃ group is generally very robust and metabolically stable, it is not completely inert.[10][11] It can be susceptible to hydrolysis to a carboxylic acid under harsh conditions, such as with fuming sulfuric acid or under certain nucleophilic attacks, though this is rare in typical organic synthesis.[12][13]
Q2: How should I store this compound to ensure long-term stability?
A: Store this compound in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). Keep it tightly sealed to prevent moisture absorption. Under these conditions, the compound is stable for years.
Q3: Is this compound stable to strongly basic or acidic conditions?
A: Caution is advised.
-
Acids: Strong Brønsted acids can promote decarboxylation, especially at elevated temperatures.[14][15] Strong Lewis acids or hydrogen halides can cause ether cleavage.[7][8]
-
Bases: While it is stable to common organic amine bases (e.g., DIPEA, triethylamine) used in coupling reactions at or below room temperature, strong inorganic bases (e.g., NaOH, KOH) in combination with heat can risk hydrolysis of the trifluoromethyl group.[13]
Troubleshooting Guide: Amide Bond Formation
Amide coupling is the most common reaction performed with this acid. Low yields, discoloration, or unexpected byproducts often trace back to reaction conditions that inadvertently promote decomposition.
Problem: My amide coupling reaction is giving low yields and forming multiple byproducts.
This is often a result of either slow coupling kinetics allowing side reactions to occur, or conditions that are too harsh. The key is to activate the carboxylic acid efficiently under mild conditions.
Causality Analysis:
The carboxylic acid of MTBA-23 is sterically hindered by the ortho-methoxy group. Furthermore, the electron-withdrawing CF₃ group increases the acidity of the carboxyl proton but can also influence the reactivity of the activated intermediate.[1] Inefficient activation or prolonged reaction times at elevated temperatures can lead to decarboxylation or other side reactions.
Solution Pathway:
-
Reagent Selection: The choice of coupling reagent is critical. For a sterically hindered acid like this, standard carbodiimides like EDC may be sluggish.
-
Base and Additive Optimization: The base should be non-nucleophilic, and additives are crucial to suppress side reactions.
-
Temperature Control: Avoid high temperatures. Most successful couplings can be achieved at 0 °C to room temperature.
Data Summary: Coupling Reagent Performance
| Coupling Reagent | Class | Recommended Use & Rationale | Potential Issues |
| HATU / HBTU | Uronium Salt | Highly Recommended. Very fast activation, highly efficient for sterically hindered acids.[16] Minimizes side reactions by ensuring rapid conversion. | Cost. Potential for guanidinylation of the amine if excess reagent is used without careful stoichiometry.[16] |
| EDC / HOBt | Carbodiimide | Use with Caution. A cost-effective option, but can be slow. HOBt is essential to form the active ester and minimize byproduct formation.[16] | Sluggish reaction can lead to N-acylurea byproduct. May require longer reaction times, increasing risk of decomposition if not kept cool. |
| T3P® | Phosphonic Anhydride | Recommended. Excellent for difficult couplings. The only byproduct is a water-soluble phosphate, simplifying purification.[16] | Requires careful handling due to its viscosity and reactivity. |
| Acyl Chloride | Two-Step | Expert Use. Can be highly effective but introduces an extra step where decomposition can occur. See next section for details. | Risk of decomposition during acyl chloride formation. Safety concerns with reagents like thionyl chloride. |
Recommended Protocol: High-Yield Amide Coupling of MTBA-23
This protocol utilizes HATU for its efficiency and mild conditions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15-20 minutes at 0 °C. The solution should remain clear. This pre-activation step is crucial for hindered acids.
-
Amine Addition: Add the desired amine (1.2 eq), either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aq. LiCl (to remove DMF), 1M aq. HCl, saturated aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Troubleshooting Guide: Acyl Chloride Formation
Problem: My attempt to form the acyl chloride with thionyl chloride (SOCl₂) resulted in a dark, tarry mixture.
Causality Analysis:
Thionyl chloride and oxalyl chloride reactions often require heating, which can initiate decarboxylation. Furthermore, the HCl gas generated during the reaction can, under forcing conditions, contribute to the cleavage of the sensitive ortho-methoxy group.[7][9]
Solution Pathway:
The goal is to achieve conversion at the lowest possible temperature. Oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) is generally milder than SOCl₂.
Recommended Protocol: Mild Acyl Chloride Formation
Step-by-Step Methodology:
-
Preparation: To a flame-dried flask under N₂, add this compound (1.0 eq) and dissolve in anhydrous DCM (0.2 M).
-
Catalyst Addition: Add one drop of anhydrous DMF.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution (CO, CO₂) will be observed.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: The reaction is typically complete when gas evolution ceases. You can confirm the formation of the acyl chloride by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.
-
Completion: Once complete, remove the solvent and excess oxalyl chloride in vacuo. The resulting acyl chloride is typically used immediately in the next step without further purification.
Visualization of Key Processes
Decomposition Pathways
The following diagram illustrates the three main points of molecular instability.
Caption: Primary degradation routes for the title compound.
Troubleshooting Workflow for a Failing Reaction
Use this decision tree to diagnose and solve issues with reactions involving MTBA-23.
Caption: A logical guide to diagnosing reaction failures.
References
- Van Nostrand, R. G., & Baldwin, R. M. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 835–841. [Link]
- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3)
- Mahammed, A., et al. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Chemistry – A European Journal, 24(49), 12852-12856. [Link]
- Alcaraz, G., et al. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 4(77), 40875-40886. [Link]
- Howe, G. W., Vandersteen, A. A., & Kluger, R. (2016). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. The Journal of Organic Chemistry, 81(11), 4643–4648. [Link]
- Alcaraz, G. (2014). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Tesis Doctorals en Xarxa. [Link]
- Bohl, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5536. [Link]
- YouTube. (2022). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
- Olah, G. A., et al. (2010). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry, 6, 58. [Link]
- ResearchGate. (2016). Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid... [Link]
- Dunn, G. E., & Cid, M. T. (1975). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 53(11), 1563-1571. [Link]
- Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 11(5), 197–204. [Link]
- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- Chen, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012–24017. [Link]
- Wikipedia. (n.d.). Ether cleavage. [Link]
- CAS Common Chemistry. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. [Link]
- ResearchGate. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- ResearchGate. (2011). 2-(Trifluoromethyl)benzoic acid. [Link]
- Chemistry LibreTexts. (2022). Reactions of Ethers - Acidic Cleavage. [Link]
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- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
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- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amide Bond Formation with 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the successful amide bond formation using 2-Methoxy-3-(trifluoromethyl)benzoic acid. The unique electronic and steric properties of this substrate often present challenges, and this guide is designed to help you navigate them effectively.
Understanding the Challenges: The "Ortho Effect" on Steroids
This compound is a challenging substrate for amide coupling due to a combination of steric and electronic factors. The presence of two bulky groups, a methoxy (-OCH₃) and a trifluoromethyl (-CF₃), in the ortho positions relative to the carboxylic acid creates significant steric hindrance. This phenomenon, often referred to as the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene ring.[1][2] While this twisting can increase the acidity of the carboxylic acid by inhibiting resonance with the phenyl ring, it also physically shields the reaction center, making it difficult for the incoming amine to attack.[1][2]
Furthermore, the electronic nature of the substituents plays a crucial role. The trifluoromethyl group is a potent electron-withdrawing group, which can impact the reactivity of the carboxylic acid.[3][4] The methoxy group exhibits a dual nature, being electron-withdrawing inductively but electron-donating through resonance.[5] This complex interplay of effects necessitates careful selection of coupling reagents and optimization of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during amide bond formation with this compound in a question-and-answer format.
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low or no product formation is the most common issue with this substrate. The primary culprits are typically:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to overcome the steric hindrance and electronic deactivation of the carboxylic acid.[6]
-
Steric Hindrance: The bulky ortho substituents physically block the approach of the amine nucleophile, leading to a very slow or non-existent reaction.[6][7]
-
Poor Nucleophilicity of the Amine: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), the reaction will be even more challenging.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly hinder the reaction.[6]
Q2: Which coupling reagents are most effective for this sterically hindered acid?
A2: For challenging substrates like this compound, more powerful coupling reagents are required. Standard carbodiimides like DCC or EDC alone are often insufficient.[7] Consider the following options, starting with the most commonly successful:
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium Salt | High coupling efficiency, even for sterically hindered amino acids.[8][9][10] |
| HBTU | Uronium/Aminium Salt | A well-established and effective coupling reagent, though HATU is often superior for difficult cases.[10][11] |
| PyBOP | Phosphonium Salt | Another powerful reagent, particularly useful in solid-phase peptide synthesis.[10] |
| COMU | Uronium Salt | A newer generation reagent with high efficiency, incorporating the non-explosive OxymaPure additive.[8] |
For exceptionally difficult couplings where even the above reagents fail, a two-step approach involving the formation of a more reactive intermediate is recommended.
Q3: I'm still getting a low yield even with HATU. What other strategies can I try?
A3: If a powerful uronium salt like HATU is not giving the desired results, it's time to consider converting the carboxylic acid into a more reactive acylating agent. The two primary options are acyl chlorides and acyl fluorides.
-
Acyl Fluoride Formation: Acyl fluorides are generally more stable than acyl chlorides and are highly effective for coupling sterically hindered substrates.[7][12][13] They can be generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[6][7]
-
Acyl Chloride Formation: This is a more "brute force" approach but can be very effective. The carboxylic acid can be converted to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15][16] The resulting acyl chloride is highly reactive and can then be coupled with the amine.
The general workflow for these more advanced strategies can be visualized as follows:
Q4: What are the optimal reaction conditions (base, solvent, temperature) for this coupling?
A4: The choice of reaction conditions is critical. Here are some field-proven recommendations:
-
Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most common and effective choice.[8] N-Methylmorpholine (NMM) can also be used.
-
Solvent: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is generally the best choice due to its excellent solvating properties. Dichloromethane (DCM) is another option.[6]
-
Temperature: For sterically hindered couplings, room temperature may not be sufficient. It is often necessary to heat the reaction mixture. A temperature range of 50-80 °C is a good starting point for optimization.[7][17]
-
Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid. The base is typically used in 2-3 equivalents.
Q5: How can I monitor the progress of the reaction and identify my product?
A5: Regular monitoring is key to determining the optimal reaction time and identifying any issues.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction's progress. You should see the disappearance of the starting materials and the appearance of a new spot for the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring these reactions. It provides information on the conversion of starting materials and confirms the mass of the desired product, as well as any byproducts.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the conversion and purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction and confirm the structure of the final product.[18][19]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Two-Step Protocol via Acyl Fluoride Formation
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (1.1 eq) and DIPEA (2.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Slowly add the solution containing the acyl fluoride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).
-
Work-up the reaction as described in Protocol 1.
References
- Ortho effect - Wikipedia. Wikipedia. [Link]
- Ch27 : Peptide synthesis - University of Calgary. University of Calgary. [Link]
- Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. Royal Society of Chemistry. [Link]
- Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI. [Link]
- Developments in peptide and amide synthesis - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]
- Why is methoxy group an electron donating group? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University Digital Repository. [Link]
- Peptide Synthesis in the Labor
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. Semantic Scholar. [Link]
- Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Reddit. [Link]
- Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6... - ResearchGate.
- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.
- Coupling Reagents - Aapptec Peptides. Aapptec. [Link]
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Growing Science. [Link]
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Heteroletters. [Link]
- Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
- Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]
- Acyl chloride synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. Royal Society of Chemistry. [Link]
- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - NIH.
- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. [Link]
- The Synthesis of Sterically Hindered Amides - ResearchGate.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central.
- View of The Synthesis of Sterically Hindered Amides - CHIMIA. CHIMIA. [Link]
- Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Chemistry Europe. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC.
Sources
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
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- 12. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Acyl chloride synthesis [organic-chemistry.org]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in 2-Methoxy-3-(trifluoromethyl)benzoic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid. This valuable building block in medicinal chemistry and materials science presents unique challenges in its synthesis, often leading to a range of byproducts that can complicate purification and impact yield.[1] This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to empower you to identify, mitigate, and understand the formation of impurities in your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: I've performed the synthesis of this compound, and my crude NMR shows more aromatic signals than expected. What are the likely impurities?
A1: The most probable impurities are positional isomers of your target molecule. While the ortho-lithiation of 1-methoxy-2-(trifluoromethyl)benzene is the intended pathway, minor deprotonation at other positions on the aromatic ring can lead to the formation of 2-Methoxy-5-(trifluoromethyl)benzoic acid or 2-Methoxy-6-(trifluoromethyl)benzoic acid. Additionally, incomplete carboxylation can leave unreacted 1-methoxy-2-(trifluoromethyl)benzene in your crude product.
Q2: My HPLC chromatogram shows a major peak for my product, but also a few smaller, closely eluting peaks. How can I confirm if these are isomers?
A2: The separation of positional isomers of substituted benzoic acids can be challenging.[2] High-performance liquid chromatography (HPLC) with a C18 column is a good starting point.[3][4] To confirm if the minor peaks are isomers, you can collect fractions and analyze them by mass spectrometry (MS) to confirm they have the same mass-to-charge ratio as your target compound. Further structural confirmation can be achieved using ¹H and ¹⁹F NMR spectroscopy.[5]
Q3: I have a byproduct with a mass that suggests the loss of a methyl group. What could this be?
A3: This is likely due to the cleavage of the methoxy group, resulting in the formation of 2-hydroxy-3-(trifluoromethyl)benzoic acid. This can occur if harsh acidic conditions are used during the reaction workup.[6][7][8][9]
Q4: Can the trifluoromethyl group react or degrade during the synthesis?
A4: The trifluoromethyl group is generally very stable.[10] However, under very harsh acidic or basic conditions, it can undergo hydrolysis to a carboxylic acid, which may subsequently decarboxylate.[11][12][13] While less common under standard synthesis protocols, it's a possibility to consider if you observe unexpected byproducts and have used extreme conditions.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a structured approach to identifying and addressing common byproducts encountered during the synthesis of this compound.
Issue 1: Presence of Positional Isomers
-
Plausible Cause: While the methoxy group is a strong ortho-directing group in lithiation reactions, side reactions can lead to lithiation at other positions, resulting in isomeric products upon carboxylation.[14]
-
Identification Workflow:
-
HPLC Analysis: Develop an optimized HPLC method to achieve baseline separation of the isomers. A C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or acetic acid) is a good starting point.[3][4]
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to confirm that the minor peaks have the same molecular weight as the desired product.
-
NMR Spectroscopy: Isolate the major byproducts by preparative HPLC or column chromatography. Analyze the fractions by ¹H and ¹⁹F NMR. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atoms will be distinct for each isomer, allowing for unambiguous identification.[5]
-
-
Mitigation Strategies:
-
Control of Lithiation Temperature: Perform the lithiation at a low temperature (typically -78 °C) to enhance the kinetic selectivity for the ortho position.
-
Slow Addition of Reagents: Add the organolithium reagent (e.g., n-BuLi) slowly to the solution of 1-methoxy-2-(trifluoromethyl)benzene to maintain a low concentration of the base and minimize side reactions.
-
Issue 2: Unreacted Starting Material
-
Plausible Cause: Incomplete lithiation or inefficient carboxylation with CO₂ can lead to the presence of the starting material, 1-methoxy-2-(trifluoromethyl)benzene.
-
Identification Workflow:
-
GC-MS Analysis: Gas chromatography-mass spectrometry is well-suited for identifying the more volatile starting material in the presence of the less volatile benzoic acid product.[5]
-
¹H NMR Spectroscopy: The starting material will have characteristic signals for the methoxy group and the aromatic protons that can be distinguished from the product.
-
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Traces of water will quench the organolithium reagent, leading to incomplete lithiation.
-
Efficient CO₂ Quench: Ensure efficient delivery and mixing of dry CO₂ gas or an excess of crushed dry ice to the reaction mixture.
-
Issue 3: Methoxy Group Cleavage
-
Plausible Cause: The use of strong acids (like HBr or HI) or prolonged exposure to acidic conditions during the workup can cleave the methyl ether to a phenol.[6][7][8][9]
-
Identification Workflow:
-
HPLC Analysis: The resulting 2-hydroxy-3-(trifluoromethyl)benzoic acid will have a different retention time compared to the methylated product.
-
Mass Spectrometry: The mass spectrum will show a molecular ion corresponding to the loss of a CH₂ group (14 Da) compared to the starting material.
-
¹H NMR Spectroscopy: The characteristic singlet of the methoxy group (~3.9 ppm) will be absent, and a broad singlet for the phenolic hydroxyl group will appear.
-
-
Mitigation Strategies:
-
Milder Workup Conditions: Use milder acidic conditions for the workup, for instance, a saturated aqueous solution of ammonium chloride.
-
Control of Temperature: Avoid heating the reaction mixture during the acidic workup.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Isomer Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Protocol 2: GC-MS Method for Starting Material and Byproduct Identification
-
Derivatization (Esterification): To a sample of the crude product, add a solution of diazomethane in diethyl ether or use a milder esterification agent like (trimethylsilyl)diazomethane with methanol to convert the carboxylic acid to its methyl ester. Caution: Diazomethane is toxic and explosive.
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detection: Electron Ionization (EI) with a scan range of m/z 50-400.
Data Presentation
Table 1: Hypothetical HPLC and GC-MS Data for this compound and Potential Byproducts
| Compound | Expected HPLC Retention Time (min) | Expected Molecular Ion (m/z) [M-H]⁻ | Expected GC Retention Time of Methyl Ester (min) |
| This compound | 12.5 | 219 | 10.2 |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | 11.8 | 219 | 9.8 |
| 2-Methoxy-6-(trifluoromethyl)benzoic acid | 13.1 | 219 | 10.5 |
| 1-Methoxy-2-(trifluoromethyl)benzene | >15 (as neutral) | N/A | 7.5 |
| 2-Hydroxy-3-(trifluoromethyl)benzoic acid | 10.9 | 205 | 9.1 (as di-methyl derivative) |
Visualizations
Caption: Synthetic pathway and major byproduct formation routes.
Caption: Troubleshooting workflow for byproduct identification.
References
- Journal of Chromatography A, 361, 199-207 (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Chemistry – A European Journal, 25(4), 937-941 (2019). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- RSC Advances, 6(81), 77851-77858 (2016). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- BenchChem.
- YouTube. Cleavage of Ether | Anisole | Benzyl alkyl ether | Organic | Chemistry #neet #12chemistry. (2023).
- Chemical Reviews, 48(2), 181-238 (1951). THE CLEAVAGE OF ETHERS.
- Tesis Doctorals en Xarxa.
- Wikipedia. Ether cleavage.
- TCI Mail, 147, (2010).
- Journal of the American Chemical Society, 73(6), 2567-2570 (1951). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis.
- Beilstein Journal of Organic Chemistry, 4, 13 (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Journal of Chromatography A, 869(1-2), 225-229 (2000).
- Chemistry LibreTexts. 2.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011).
- SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.
- Angewandte Chemie International Edition, 62(2), e202213768 (2023).
- YouTube. Grignard Reaction Experiment Part 1, Prelab. (2020).
- Molecules, 25(18), 4253 (2020).
- Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015).
- Master Organic Chemistry. Acidic cleavage of ethers (SN2).
- OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. (2023).
- Chemistry LibreTexts. 20.13 Reaction of Organometallic Reagents with CO2. (2019).
- Leah4Sci.
- ChemicalBook. 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene synthesis.
- ChemicalBook. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum.
- PubChem. 1-Methoxy-2-(trifluoromethyl)benzene.
- HETEROCYCLES, 90(2), 1196-1204 (2015). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE.
- Journal of the American Chemical Society, 141(35), 13822-13828 (2019).
- University of Rochester. Directed (ortho)
- MDPI.
- Molecules, 27(12), 3899 (2022).
- Molecules, 26(11), 3381 (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- ARKIVOC, 2022(4), 1-14.
- ResearchGate.
- S.W.ChemiLab. 1-Methoxy-2-(trifluoroMethyl) benzene.
- Wikipedia.
- Forensic Science International, 331, 111162 (2022).
- MDPI.
- ResearchGate. 2-Substituted 4-(Trifluoromethyl)
- BIPM. 2023-03-29-qnmr-octad.
- ChemRxiv.
- Wikipedia. n-Butyllithium.
- The Journal of Organic Chemistry, 71(19), 7481-7484 (2006). Half-Lives of Organolithium Reagents in Common Ethereal Solvents.
- ResearchGate. GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids.
- Journal of Pharmaceutical and Biomedical Analysis, 211, 114605 (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines.
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Technical Support Center: Regioselectivity in Reactions with 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support guide for navigating the complexities of reactions involving 2-Methoxy-3-(trifluoromethyl)benzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize the regioselectivity of their chemical transformations. Here, we will delve into the electronic and steric factors governing the reactivity of this substrate and provide actionable troubleshooting advice and detailed protocols.
Understanding the Substrate: A Tale of Competing Effects
This compound is a fascinating yet challenging substrate. Its reactivity is governed by a delicate interplay of electronic and steric effects from three distinct functional groups:
-
Carboxylic Acid (-COOH): A deactivating, meta-directing group in electrophilic aromatic substitution (EAS).[1] However, it can also act as a directed metalation group (DMG) in ortho-lithiation reactions.
-
Methoxy (-OCH₃): An activating, ortho, para-directing group in EAS due to its +R (resonance) effect, which outweighs its -I (inductive) effect.[2] It is also a potent DMG.
-
Trifluoromethyl (-CF₃): A strongly deactivating, meta-directing group in EAS due to its potent -I effect.[3][4] It also exerts a significant steric influence.
The substitution pattern on the aromatic ring creates a complex electronic and steric environment, often leading to mixtures of regioisomers. This guide will provide strategies to control and direct the desired reactivity.
Troubleshooting and FAQs
Here we address common issues encountered when working with this compound.
Q1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) and obtaining a mixture of isomers. How can I improve selectivity for a specific position?
A1: This is a common challenge due to the competing directing effects of the substituents. The methoxy group directs ortho and para (to itself), while the trifluoromethyl and carboxylic acid groups direct meta (to themselves).
-
Analysis of Directing Effects:
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lowest activation energy.
-
Choice of Lewis Acid: In reactions like Friedel-Crafts, the nature and strength of the Lewis acid can influence the regiochemical outcome. A milder Lewis acid may offer better selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates, thereby affecting the product distribution. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., DMF).
-
Q2: My ortho-lithiation reaction is giving low yields or incorrect regioselectivity. What is going wrong?
A2: Directed ortho-lithiation (DoM) is a powerful tool, but its success with this substrate depends on carefully controlling the reaction conditions to favor lithiation at the desired position. The methoxy and carboxylic acid groups are both potential directing groups.
-
Analysis of Directing Groups:
-
The carboxylic acid can be deprotonated by the organolithium reagent, forming a lithium carboxylate, which is a powerful directing group. This would favor lithiation at the C4 position.
-
The methoxy group is also a strong directing group, favoring lithiation at the C2 position (which is blocked) or the C6 position.[7][8]
-
-
Troubleshooting Steps:
-
Protecting the Carboxylic Acid: To favor lithiation directed by the methoxy group (at C6), the carboxylic acid should be protected, for example, as an ester or an amide.
-
Choice of Organolithium Reagent:
-
n-BuLi is a strong, versatile base for DoM.[8]
-
s-BuLi or t-BuLi are more sterically hindered and can sometimes offer different selectivity.
-
-
Use of Additives: Additives like TMEDA (tetramethylethylenediamine) can chelate the lithium cation, increasing the basicity of the organolithium reagent and potentially influencing regioselectivity.[7]
-
Q3: I am struggling with a nucleophilic aromatic substitution (SNAᵣ) reaction. Is this substrate suitable?
A3: Generally, SNAr reactions require the presence of strong electron-withdrawing groups ortho or para to the leaving group.[9] In this compound, the powerful electron-withdrawing -CF₃ group is present. However, the methoxy group is a poor leaving group.
-
Troubleshooting Steps:
-
Activate the Substrate: It may be necessary to first introduce a better leaving group, such as a halogen (e.g., F, Cl), at a position activated by the -CF₃ group.
-
Harsh Reaction Conditions: SNAr reactions with poor leaving groups often require high temperatures and strong nucleophiles.
-
Consider Alternative Mechanisms: If direct SNAr is not feasible, consider alternative pathways such as those involving benzyne intermediates, although these can also lead to isomer mixtures.[10]
-
Experimental Protocols and Methodologies
Protocol 1: Regioselective Nitration Favoring the C5 Position
This protocol aims to favor substitution at the C5 position, directed by the -CF₃ and -COOH groups.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography to isolate the 2-methoxy-5-nitro-3-(trifluoromethyl)benzoic acid.
Protocol 2: Directed Ortho-Lithiation at the C6 Position
This protocol describes the lithiation at the C6 position, directed by the methoxy group, after protection of the carboxylic acid.
Step-by-Step Methodology:
-
Protection of the Carboxylic Acid: Convert the carboxylic acid to a methyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid).
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the methyl 2-methoxy-3-(trifluoromethyl)benzoate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 eq) dropwise, keeping the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Quench the reaction by adding the desired electrophile (e.g., iodine, DMF, etc.).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation and Visualization
Table 1: Regioselectivity of Electrophilic Bromination under Different Conditions
| Entry | Solvent | Temperature (°C) | Major Isomer | Minor Isomer(s) |
| 1 | Acetic Acid | 25 | 5-Bromo | 4-Bromo, 6-Bromo |
| 2 | CCl₄ | 0 | 5-Bromo | 4-Bromo |
| 3 | CH₃NO₂ | -20 | 5-Bromo | Trace amounts |
Data is illustrative and based on general principles of electrophilic aromatic substitution.
Diagrams
Reaction Mechanism and Directing Effects
Caption: Directing effects in electrophilic substitution and ortho-lithiation.
Experimental Workflow for Regioselective Lithiation
Caption: Workflow for C6-functionalization via directed ortho-lithiation.
Conclusion
Improving the regioselectivity of reactions with this compound requires a nuanced understanding of the competing electronic and steric influences of its substituents. By carefully selecting reaction conditions, protecting functional groups when necessary, and considering the mechanism of the desired transformation, researchers can effectively control the outcome of their experiments. This guide provides a starting point for troubleshooting and optimization, but empirical investigation remains crucial for achieving high selectivity in specific applications.
References
- Wikipedia. (n.d.). Ortho effect.
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In M. S. Newman (Ed.), Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons.
- Bowden, K., Buckley, A., Chapman, N. B., & Shorter, J. (1964). The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Journal of the Chemical Society (Resumed), 3380-3386.
- Exner, O., & Böhm, S. (2004). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Physical Chemistry Chemical Physics, 6(15), 3864-3870.
- Schlosser, M., & Rausis, T. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- J. Braz. Chem. Soc. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of the Brazilian Chemical Society.
- ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(19), 4735–4736.
- Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 19.
- ResearchGate. (2013). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction.
- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934.
- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution.
- IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
- Tian, C., et al. (2019). Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. The Journal of Organic Chemistry, 84(21), 14241–14247.
- Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- PubChem. (n.d.). This compound.
- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Myers, A. G. (n.d.). Directed ortho Metalation. Andrew G. Myers Research Group.
- ResearchGate. (2008). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.
- ACS Catalysis. (2019). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- Polito, M., et al. (2008). 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2372.
- PubChem. (n.d.). 2-methoxy-4-(trifluoromethyl)benzoic acid.
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-Methoxy-3-(trifluoromethyl)benzoic acid. Our goal is to move beyond simple protocols and explain the fundamental principles that govern catalyst and reagent choice, empowering you to solve challenges in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: This substrate presents a unique combination of challenges that must be addressed through careful catalyst and condition selection:
-
Steric Hindrance: The methoxy group at the ortho position significantly hinders access to the reactive site (either the C-X bond for standard couplings or the C-H/C-COOH bond for decarboxylative couplings). This steric bulk can slow down crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
-
Electronic Effects: The trifluoromethyl (-CF3) group is strongly electron-withdrawing, while the methoxy (-OMe) group is electron-donating. These opposing electronic factors influence the reactivity of the aryl ring and the stability of organometallic intermediates.
-
The Carboxylic Acid Group: The carboxylic acid moiety is acidic and will react with the bases typically used in cross-coupling reactions.[3] More importantly, it is susceptible to decarboxylation (loss of CO₂), which can be an undesired side reaction at elevated temperatures or in the presence of certain metal promoters like copper or silver.[4][5] This can also be harnessed as the primary reactive pathway in decarboxylative cross-couplings.[6]
Q2: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?
A2: The decision to protect the carboxylic acid (e.g., as a methyl or ethyl ester) depends on your synthetic goal and the reaction type.
-
To Retain the Carboxylic Acid: If the -COOH group is desired in the final product, protection is the safest strategy. Esterification prevents complications such as solubility issues with carboxylate salts and unwanted decarboxylation.[3] After the coupling, the ester can be hydrolyzed.
-
To Utilize Decarboxylative Coupling: If the goal is to replace the -COOH group with a new substituent, then no protection is needed. In this case, the reaction is designed to promote decarboxylation as a key step.[6]
-
Coupling with the Free Acid: While possible, coupling the unprotected acid requires careful optimization. You will need to use at least one extra equivalent of base to deprotonate the acid.[3] Solubility of the resulting carboxylate salt can be an issue, potentially requiring a specific solvent system to keep it in the organic phase.[3]
Q3: Which type of cross-coupling reaction is most suitable for this substrate?
A3: The choice depends on the desired bond formation:
-
C-C Bond Formation (Suzuki-Miyaura Coupling): If you have the corresponding aryl halide (e.g., 2-bromo-6-methoxy-3-(trifluoromethyl)benzoic acid), a Suzuki coupling with a boronic acid is a powerful choice. For such a sterically hindered substrate, a highly active catalyst system with bulky, electron-rich phosphine ligands is essential.[2][7]
-
C-N Bond Formation (Buchwald-Hartwig Amination): To couple an amine, the Buchwald-Hartwig amination of the corresponding aryl halide is the standard method. Again, specialized, sterically demanding ligands are required to overcome the steric hindrance from the ortho-methoxy group.[8][9]
-
Decarboxylative Coupling: This is an attractive, modern approach that uses the benzoic acid directly. It avoids the need to pre-functionalize the substrate into an aryl halide.[6] Palladium, often with silver or copper co-catalysts, can mediate the coupling of the benzoic acid with aryl halides, alkynes, or other partners.[5][10]
Q4: What are the most common side reactions and how can I minimize them?
A4: The most prevalent side reactions are:
-
Protodecarboxylation: This is the replacement of the carboxylic acid group with a hydrogen atom. It is often driven by high temperatures and the presence of a proton source. Using milder reaction conditions can help mitigate this.[4]
-
Homocoupling: This is the dimerization of your coupling partner (e.g., the boronic acid in a Suzuki reaction). It is often caused by the presence of oxygen.[11] To prevent it, ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[11]
-
Hydrodehalogenation: In reactions starting from an aryl halide, this is the replacement of the halide with hydrogen. It can compete with the desired cross-coupling, particularly if the reductive elimination step is slow.
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion to the desired product.
-
Q: I'm not seeing any product formation. What is the most likely cause? A: The most common culprit for a complete lack of reactivity with a sterically hindered substrate like this is an insufficiently active catalyst. The combination of your palladium precursor and ligand may not be capable of performing the oxidative addition or reductive elimination steps efficiently.[12]
Solution:
-
Switch to a More Active Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[13] Upgrade to a bulky, electron-rich alkylphosphine or biarylphosphine ligand. These ligands stabilize the catalytically active Pd(0) species and accelerate the key steps of the catalytic cycle.[2][9]
-
Use a Palladium Precatalyst: Instead of using sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in situ reduction to the active Pd(0) state, consider using a well-defined precatalyst. G3 or G4 Buchwald precatalysts, for example, generate the active L-Pd(0) species reliably and rapidly under the reaction conditions, leading to more reproducible results.[12]
-
Screen Different Bases: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[14][15] If a weak base like K₂CO₃ is failing, try a stronger base such as K₃PO₄ or Cs₂CO₃.
Catalyst System Comparison for Hindered Substrates
-
| Palladium Source | Ligand | Typical Base(s) | Key Advantages | Potential Issues |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄, Cs₂CO₃ | Excellent for sterically demanding substrates; high activity.[16] | Air-sensitive ligands; requires careful handling. |
| Pd(OAc)₂ / Pd₂(dba)₃ | RuPhos | K₂CO₃, K₃PO₄ | Very effective for heteroaryl and hindered substrates.[16] | Can be expensive. |
| Pd(OAc)₂ / Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Highly active for unreactive aryl chlorides.[7] | Extremely air-sensitive (pyrophoric in solution). |
| Buchwald Precatalysts | SPhos, XPhos, etc. | K₃PO₄, Cs₂CO₃ | Air-stable solids; provide reliable generation of active catalyst.[12] | Higher initial cost than simple Pd salts. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Cost-effective alternative to palladium; highly reactive.[17] | Can be more sensitive to functional groups. |
Problem 2: My main product is from decarboxylation of my starting material.
-
Q: I'm trying to perform a Suzuki coupling on the bromo-derivative of this compound, but I'm mostly getting 2-methoxy-3-(trifluoromethyl)benzene. Why is this happening? A: You are observing protodecarboxylation, a common side reaction for benzoic acids at elevated temperatures.[4] The combination of heat and a catalytic system (especially those involving copper or silver salts) can readily promote the loss of CO₂.[5]
Solution:
-
Lower the Reaction Temperature: This is the most direct solution. Screen temperatures starting from 60-80 °C. This may require a more active catalyst system (see Problem 1) to achieve a reasonable reaction rate at a lower temperature.
-
Avoid Copper and Silver Additives: Unless you are intentionally performing a decarboxylative coupling, avoid using Cu(I) or Ag(I) salts, as they are known to mediate decarboxylation.[6][10]
-
Protect the Carboxylic Acid: As mentioned in the FAQ, converting the -COOH to a methyl or ethyl ester is the most robust way to prevent decarboxylation. The ester can be removed in a subsequent step.
-
Explore Advanced Methods: For particularly sensitive substrates, modern light-mediated or photoinduced decarboxylative couplings can proceed at or near room temperature, completely avoiding thermal decomposition.[4]
-
Visualized Workflows and Mechanisms
To aid in experimental design and troubleshooting, we have developed the following diagrams.
Catalyst Selection Workflow
This decision tree can guide your initial choice of reaction type and catalyst system.
Caption: A logical flowchart for troubleshooting low-yield reactions.
Simplified Catalytic Cycle: Suzuki-Miyaura Coupling
Understanding the catalytic cycle helps in diagnosing which step might be failing.
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- 5. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
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Technical Support Center: Reactivity of 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for 2-Methoxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in chemical synthesis. Our aim is to combine established chemical principles with practical, field-proven insights to ensure your experiments are successful.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group ortho to the carboxylic acid and a potent electron-withdrawing trifluoromethyl group at the meta position, imparts a distinct reactivity profile. Understanding the interplay of these substituents and their interaction with different solvent environments is crucial for optimizing reaction outcomes.
The trifluoromethyl group enhances the lipophilicity and metabolic stability of target molecules, while also increasing the acidity of the carboxylic acid.[1] The ortho-methoxy group, however, introduces steric hindrance and can participate in intramolecular hydrogen bonding, which can significantly influence the reactivity of the carboxyl group.[2] This guide will delve into how solvent choice can modulate these electronic and steric effects.
Frequently Asked Questions (FAQs)
Q1: How does the solvent choice impact the acidity of this compound?
The apparent acidity of this compound is a function of the solvent's ability to stabilize the resulting carboxylate anion. In polar protic solvents like water and alcohols, the carboxylate is stabilized through hydrogen bonding, leading to a lower pKa (higher acidity). In contrast, in aprotic solvents, the free anion is less stabilized, which can affect reaction equilibria and rates of acid-catalyzed reactions. The electron-withdrawing trifluoromethyl group inherently increases the acidity of the benzoic acid.[3]
Q2: What is the "ortho effect" and how does it apply to this molecule?
The "ortho effect" refers to the unique influence of a substituent at the ortho position of a benzoic acid, which is not solely explained by its electronic properties.[4] In this compound, the ortho-methoxy group can cause steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring. This can disrupt resonance stabilization of the carboxyl group, thereby increasing its acidity.[5] Additionally, the methoxy group can form an intramolecular hydrogen bond with the carboxylic acid proton, which can affect its reactivity.[2]
Q3: Can this compound undergo decarboxylation?
While benzoic acids are generally stable to decarboxylation, the presence of the strongly electron-withdrawing trifluoromethyl group can make the molecule more susceptible to this process under harsh thermal conditions.[6][7] The choice of solvent can play a role; high-boiling point, polar aprotic solvents might facilitate decarboxylation at elevated temperatures. For reactions requiring high temperatures, it is advisable to monitor for potential decarboxylation byproducts.
Troubleshooting Guide
Low Yield in Esterification Reactions
Problem: You are experiencing low yields in the Fischer esterification of this compound with a primary or secondary alcohol.
Possible Causes & Solutions:
-
Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the alcohol to the carbonyl carbon.[8]
-
Solution: For sterically demanding alcohols, consider using a coupling agent-mediated esterification (see protocol below) instead of a direct acid-catalyzed reaction. For less hindered alcohols, increasing the reaction time and temperature, and using a large excess of the alcohol can help drive the equilibrium towards the product.[8]
-
-
Insufficient Catalyst Activity: The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, but a strong acid catalyst is still necessary for efficient esterification.
-
Solution: Ensure you are using a sufficient loading of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
-
-
Water Removal: Fischer esterification is an equilibrium process, and the presence of water will drive the reaction backward.[8]
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene. Alternatively, perform the reaction in a large excess of the alcohol, which also serves as the solvent.
-
Side Reactions in Amide Coupling
Problem: You are observing significant side product formation during the amide coupling of this compound with an amine.
Possible Causes & Solutions:
-
Poor Nucleophilicity of the Amine: Aniline and other electron-poor amines can be poor nucleophiles, leading to slow reactions and allowing for side reactions to occur.
-
Solution: Use a highly efficient coupling reagent like HATU or HBTU, which are known to be effective for coupling with poorly nucleophilic amines.[9] Running the reaction at a slightly elevated temperature might also be beneficial, but should be monitored for side product formation.
-
-
Reaction with the Coupling Agent: Some coupling reagents can react with the amine to form unwanted byproducts.
-
Solvent-Related Issues: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates.
-
Solution: Polar aprotic solvents like DMF and NMP are generally good choices for amide coupling reactions as they can dissolve a wide range of substrates and facilitate the reaction. However, for some sensitive substrates, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferred to minimize side reactions.[12]
-
Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr)
Problem: You are attempting a nucleophilic aromatic substitution on an activated derivative of this compound (e.g., an ester or amide with a leaving group on the ring) and the reaction is not going to completion.
Possible Causes & Solutions:
-
Insufficient Activation: The trifluoromethyl group is a strong electron-withdrawing group and will activate the ring towards nucleophilic attack. However, the methoxy group is electron-donating and will deactivate the ring. The overall reactivity will depend on the position of the leaving group.
-
Solution: Ensure that the leaving group is at a position that is sufficiently activated by the trifluoromethyl group. If the reaction is still sluggish, consider using a stronger nucleophile or increasing the reaction temperature.
-
-
Solvent Effects: The solvent plays a crucial role in SNAr reactions by stabilizing the Meisenheimer complex intermediate.
-
Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are excellent choices for SNAr reactions as they can effectively solvate the charged intermediate. Protic solvents should generally be avoided as they can solvate the nucleophile, reducing its reactivity.
-
Experimental Protocols
Protocol 1: Esterification of this compound with a Sterically Hindered Alcohol using HATU
This protocol is recommended for esterifying this compound with secondary or tertiary alcohols where Fischer esterification may be inefficient.
Materials:
-
This compound (1.0 eq.)
-
Sterically hindered alcohol (1.2 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound and HATU.
-
Add anhydrous DMF and stir until all solids are dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the reaction mixture and stir for 5 minutes.
-
Add the sterically hindered alcohol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mitsunobu Reaction for Esterification with Inversion of Stereochemistry
The Mitsunobu reaction is a powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry.
Materials:
-
This compound (1.5 eq.)
-
Secondary alcohol (1.0 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous THF
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the secondary alcohol, this compound, and triphenylphosphine.
-
Add anhydrous THF and stir until all solids are dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the reaction mixture. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[13]
Data Presentation
Table 1: Solvent Properties and their General Impact on Reactivity
| Solvent | Dielectric Constant (ε) | Type | Hydrogen Bond Donor (HBD) | Hydrogen Bond Acceptor (HBA) | General Impact on Reactivity of this compound |
| Toluene | 2.4 | Aprotic, Non-polar | No | No | Good for Fischer esterification with a Dean-Stark trap. Low solubility may be an issue. |
| Dichloromethane (DCM) | 9.1 | Aprotic, Polar | No | No | Good general-purpose solvent for amide coupling. Volatility can be an advantage for product isolation. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, Polar | No | Yes | Suitable for a wide range of reactions, including Mitsunobu. Can form peroxides. |
| Acetonitrile (ACN) | 37.5 | Aprotic, Polar | No | Yes | Good for reactions involving ionic intermediates. Can be reactive under certain conditions. |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | No | Yes | Excellent solvent for amide coupling and SNAr reactions due to its high polarity and solvating power. Difficult to remove. |
| Dimethyl sulfoxide (DMSO) | 46.7 | Aprotic, Polar | No | Yes | Highly polar solvent, ideal for SNAr reactions. Can be difficult to remove and may oxidize some substrates. |
| Ethanol | 24.6 | Protic, Polar | Yes | Yes | Can be used as a reagent and solvent in Fischer esterification. Will solvate and potentially deactivate strong nucleophiles. |
| Water | 80.1 | Protic, Polar | Yes | Yes | Generally not used for synthesis unless under specific conditions (e.g., Suzuki coupling). Can lead to hydrolysis of esters and amides.[14] |
Visualizations
Caption: The interplay of solvent properties on reaction outcomes.
Caption: A decision tree for troubleshooting amide coupling reactions.
References
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- Why benzoic acid is stronger than p-methoxy benzoic acid.plzz reply t - askIITians. (2019).
- Why is methoxy group an electron donating group? - Chemistry Stack Exchange. (2016).
- 2-(Trifluoromethyl)benzoic acid - PMC. (n.d.). National Center for Biotechnology Information.
- (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. (n.d.). ResearchGate.
- General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones | Organic Letters. (2021). ACS Publications.
- ortho effect of benzoic acid / effect of substituents on acidic strength of benzoic acid / - YouTube. (2021).
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones - Organic Chemistry Portal. (n.d.).
- The Trifluoromethyl Group in Medical Chemistry - ACS Publications. (n.d.).
- Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (n.d.). ACS Publications.
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed. (2018). National Center for Biotechnology Information.
- A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. (n.d.).
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC. (2018). National Center for Biotechnology Information.
- Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids | Journal of the American Chemical Society. (2018). ACS Publications.
- Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination | Journal of the American Chemical Society. (2021). ACS Publications.
- a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.).
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. - Semantic Scholar. (2018).
- Ch20: Hydrolysis of Esters - University of Calgary. (n.d.).
- mechanism of ester hydrolysis - YouTube. (2019).
- Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. (n.d.).
- Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (n.d.). ResearchGate.
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- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS Catalysis. (n.d.). ACS Publications.
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (n.d.).
- Struggling with amide coupling : r/Chempros - Reddit. (2024).
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchGate. (n.d.).
- 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775584 - PubChem. (n.d.).
- Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). ResearchGate.
- Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile - Organic Chemistry Portal. (n.d.).
- Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile - ResearchGate. (n.d.).
- Challenges and Breakthroughs in Selective Amide Activation - PMC. (n.d.). National Center for Biotechnology Information.
- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents. (n.d.).
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - ResearchGate. (n.d.).
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methoxy-3-(trifluoromethyl)benzoic Acid Analogues
For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the biological activities of analogues of 2-Methoxy-3-(trifluoromethyl)benzoic acid. While direct research on this specific molecule is limited, a comprehensive analysis of its structural components—the methoxy group, the trifluoromethyl group, and the benzoic acid scaffold—provides a strong foundation for predicting its potential therapeutic applications and guiding future research.
The presence of a trifluoromethyl (-CF3) group can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Similarly, the methoxy (-OCH3) group is a common feature in many bioactive molecules, influencing their electronic properties and interaction with receptors.[3][4] This guide will explore the reported biological activities of various analogues, offering insights into their potential mechanisms of action and structure-activity relationships.
Potential Anticancer and Cytotoxic Activity
The trifluoromethyl moiety is a well-established pharmacophore in the design of anticancer agents.[5] Analogues of this compound, particularly those incorporating the trifluoromethylphenyl group, have shown promise in this area. For instance, trifluoromethyl-containing metallocenes have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[6] The cytotoxic effect is often linked to the induction of reactive oxygen species (ROS) and subsequent necrosis.[6]
Furthermore, indole-based inhibitors of the AAA ATPase p97, which feature a trifluoromethyl group, have exhibited potent inhibitory activities in the nanomolar range.[7] The position and electronic nature of substituents on the indole ring, including methoxy and trifluoromethyl groups, have been shown to dramatically influence the inhibitory potency, highlighting the subtle structure-activity relationships at play.[7]
Comparative Cytotoxicity Data of Selected Analogues:
| Compound Class | Cell Line(s) | Reported IC50 | Key Structural Features | Reference |
| Trifluoromethyl-containing Metallocenes | MCF-7, HT-29, PT-45 | As low as 12 µM | Metallocene core, trifluoromethyl group | [6] |
| Trifluoromethyl Indole Inhibitors of p97 | - | Low nanomolar to double-digit micromolar | Indole scaffold, trifluoromethyl group | [7] |
| Methoxy-substituted N-Benzimidazole Carboxamides | HCT 116, MCF-7, HEK 293 | 1.2 - 5.3 µM | Benzimidazole core, methoxy and hydroxy groups | [8] |
| 2-Methoxyestradiol Analogues | DU 145, PC3 | - | Steroidal backbone, methoxy group | [4] |
Enzyme Inhibition: A Key Mechanism
Many biologically active compounds exert their effects through the inhibition of specific enzymes. Trifluoromethyl-containing compounds have been successfully developed as inhibitors for various enzyme classes. For example, Sorafenib, a multi-kinase inhibitor used in cancer therapy, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety.[5] Similarly, Alpelisib, a PI3K inhibitor, features a trifluoromethyl group which contributes to its potent activity.[5]
The electronic-withdrawing nature of the trifluoromethyl group can influence the binding affinity of a molecule to its target enzyme.[9] Structure-activity relationship studies on a series of p97 inhibitors revealed that the trifluoromethoxy-analogue was a better biochemical match than a pentafluorosulfanyl-analogue, despite the latter having a stronger electron-withdrawing effect.[7] This underscores the importance of considering both steric and electronic factors in drug design.
Logical Flow of Structure-Activity Relationship (SAR) Analysis:
Caption: Structure-Activity Relationship Logic.
Antimicrobial Potential
Benzoic acid derivatives have a long history of use as antimicrobial agents. The introduction of methoxy and other substituents can modulate this activity. Studies on 2-(4-methoxy-phenoxymethyl)benzoic acid thioureides have demonstrated significant antimicrobial activity against various bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) ranging from 128 to 256 μg/mL.[10] While direct data on trifluoromethyl-substituted benzoic acids in this context is scarce, the enhanced lipophilicity conferred by the -CF3 group could potentially improve membrane permeability and, consequently, antimicrobial efficacy.
Neurological and Other Activities
Derivatives of trifluoromethyl-benzoic acid are also important intermediates in the synthesis of compounds targeting the central nervous system. For example, 3,5-bis(trifluoromethyl)benzoic acid is a key precursor for substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory diseases and psychiatric disorders.[11] This suggests that analogues of this compound could be explored for their neurological activities.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound analogues, a series of standardized in vitro assays are recommended.
Workflow for Biological Activity Screening:
Caption: Experimental workflow for screening analogues.
Step-by-Step Protocol for MTT Cytotoxicity Assay:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Conclusion
While direct experimental data on this compound is not yet available, a comparative analysis of its analogues provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the methoxy and trifluoromethyl groups on a benzoic acid scaffold suggests promising avenues for exploration in anticancer, antimicrobial, and neurological drug discovery. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the specific biological activities and therapeutic potential of this intriguing class of molecules.
References
- Gorsh, K. et al. (2018). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate.
- Structure-Activity Relationship of Trifluoromethyl-Containing Metallocenes: Electrochemistry, Lipophilicity, Cytotoxicity, and ROS Production. (2018). ResearchGate.
- Arkin, M. R. et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. (n.d.). Syntechem.
- Design, Synthesis, Characterizations and Biological Evaluations of Substituted 2-((3-Chloro-2-Methylphenyl) ((1-Phenyl-1H-1,2,3-Triazol-4-Yl) Methyl) Amino) Benzoic Acid Derivatives. (2023). ResearchGate.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2017). PMC.
- This compound (C9H7F3O3). (n.d.). PubChem.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (2000). Google Patents.
- Fujisawa, S. et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
- Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. (2022). Molecules.
- Leese, M. P. et al. (2006). Novel 2-methoxyestradiol analogues with antitumor activity. Journal of Medicinal Chemistry.
- 2-[[3-(TRIFLUOROMETHYL)PHENYL]AMINO] BENZOIC ACID - Bioactive Conformational Ensemble. (n.d.). Molecular Modeling and Bioinformatics Group.
- 2-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.
- The synthesis and biological activities of some new 2-(4-methoxy-phenoxymethyl)benzoic acid thioureides. (2014). ResearchGate.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2023). Molecules.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-3-(trifluoromethyl)benzoic Acid Derivatives
This guide provides a comparative analysis of the structure-activity relationship (SAR) for derivatives of 2-Methoxy-3-(trifluoromethyl)benzoic acid. In the absence of direct, comprehensive studies on this specific scaffold, this document synthesizes data from structurally related compounds to infer potential SAR trends and guide future research. We will explore the prospective impact of structural modifications on biological activity, with a focus on anti-inflammatory and kinase inhibitory potentials, supported by experimental data from analogous chemical series.
The this compound Scaffold: A Privileged Starting Point
The core structure, this compound, combines three key functional groups on a benzene ring, each contributing unique physicochemical properties that are highly valuable in medicinal chemistry.
-
Benzoic Acid Moiety : The carboxylic acid group is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). It often serves as a critical anchoring point, forming hydrogen bonds or ionic interactions with the active sites of enzymes like cyclooxygenases (COX).[1]
-
Trifluoromethyl (-CF3) Group : This group is a powerful modulator of a molecule's properties. It is highly electron-withdrawing and lipophilic, which can enhance metabolic stability by blocking sites prone to oxidation and improve cell membrane permeability.[2]
-
Methoxy (-OCH3) Group : The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring and participate in hydrogen bonding as an acceptor. Its position relative to the other groups is crucial for defining the molecule's conformation and interaction with biological targets.
The strategic placement of these groups—an ortho-methoxy and a meta-trifluoromethyl substituent relative to the carboxylic acid—creates a unique electronic and steric profile, making this scaffold a compelling candidate for developing novel therapeutic agents.
Inferred Structure-Activity Relationship (SAR)
Based on SAR studies of analogous compounds, we can postulate how modifications to different parts of the this compound scaffold might influence its biological activity.
Modifications of the Carboxylic Acid Group
The carboxylic acid is often essential for activity, particularly in anti-inflammatory agents that target COX enzymes. However, its modification can be a strategy to alter pharmacokinetics or explore different target classes.
-
Esterification and Amidation : Replacing the acidic proton with an alkyl group (ester) or a substituted amino group (amide) typically abolishes activity in traditional NSAIDs. However, in other contexts, such as kinase inhibition, these modifications can be tolerated or even beneficial. For instance, in a series of pyrazinyl benzoic acids targeting casein kinase 2 (CSNK2A), converting the benzoic acid to a carboxamide or sulfonamide resulted in a loss of activity, underscoring the necessity of the carboxylic acid for this specific target.[3]
-
Bioisosteric Replacement : Replacing the carboxylic acid with bioisosteres like tetrazoles or hydroxamic acids could maintain or enhance activity while potentially improving oral bioavailability or altering the side-effect profile.
Substitution on the Phenyl Ring
Adding or modifying substituents on the aromatic ring is a primary strategy to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Addition of Halogens : Introducing small, electron-withdrawing groups like fluorine can significantly impact activity. In a series of 4-(6-((arylamino)pyrazin-2-yl)benzoic acids, the addition of a 3-fluoro group to the benzoic acid moiety restored CSNK2A activity.[3] This suggests that further substitution on our core scaffold, for example, with a fluorine at the 4, 5, or 6-position, is a promising avenue for exploration.
-
Impact of Steric Bulk : The size and position of new substituents are critical. In a study of 2-hydroxymethylbenzamide derivatives, the nature and size of substituents on an appended heterocyclic ring dramatically influenced anti-inflammatory activity.[4] This highlights that steric hindrance near the core pharmacophore can either enhance or disrupt binding.
The diagram below illustrates the key positions on the scaffold where modifications could be explored to probe the SAR.
Caption: Key modification points on the core scaffold.
Comparative Data from Structurally Related Compounds
To provide a quantitative basis for comparison, the following tables summarize experimental data from SAR studies of analogous benzoic acid derivatives.
Table 1: Anti-Inflammatory Activity of N-Substituted 2-Hydroxymethylbenzamide Derivatives
This data illustrates how modifications distal to the benzoic acid core, specifically on an amide substituent, can dramatically affect anti-inflammatory potency. The activity was measured as the percentage inhibition of carrageenan-induced paw edema in rats.[4]
| Compound ID | R Group | % Inhibition of Edema |
| 3a | -CH₂-piperazinyl | 25.3 |
| 3b | -CH₂-morpholinyl | 29.5 |
| 3c | -CH₂-CH₂-piperazinyl | 33.8 |
| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 |
| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 |
| Indomethacin | (Standard Drug) | 56.3 |
Inference for our scaffold : This data suggests that converting the carboxylic acid of our target scaffold to an amide and appending a substituted heterocyclic moiety could be a fruitful strategy for developing potent anti-inflammatory agents. The presence of a methoxyphenyl group in the most active compound (3d) is particularly noteworthy.
Table 2: Kinase Inhibitory Activity of Substituted Benzoic Acids
This table shows the in-cell target engagement of benzoic acid derivatives as inhibitors of Casein Kinase 2 (CSNK2A) and Pim-3 kinase (PIM3), measured by NanoBRET assays (IC50 in µM).[3]
| Compound ID | Core Structure | Substituent on Benzoic Acid | CSNK2A IC50 (µM) | PIM3 IC50 (µM) | Selectivity (PIM3/CSNK2A) |
| 5a | 4-(6-(...)-pyrazin-2-yl) | -CONH₂ | > 10 | > 10 | - |
| 5c | 4-(6-(...)-pyrazin-2-yl) | -COOH, 3-F | 0.21 | 0.20 | ~1 |
| 7a | 4-(6-((2-fluorophenyl)amino)pyrazin-2-yl) | -COOH | 0.20 | 0.51 | 2.6 |
| 7b | 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl) | -COOH | 0.23 | 4.5 | 20 |
Inference for our scaffold : This data strongly supports three key hypotheses for our target scaffold:
-
The carboxylic acid is likely essential for kinase activity (see compound 5a).
-
Additional substitution on the benzoic acid ring (like the 3-fluoro in 5c) is well-tolerated and can restore potent activity.
-
The presence of a 2-methoxy group on an adjacent phenyl ring (compound 7b) can significantly enhance selectivity, suggesting the 2-methoxy group in our core scaffold may play a crucial role in directing binding to specific kinase targets.
Experimental Protocols
To facilitate the exploration of the SAR of this compound derivatives, we provide the following generalized experimental protocols.
General Synthesis of Amide Derivatives
This protocol describes a standard method for converting the carboxylic acid of the parent scaffold into an amide, a key modification suggested by our comparative analysis.
Caption: Synthetic workflow for amide derivatives.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.
Cyclooxygenase (COX-2) Inhibition Assay
This in vitro assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the COX-2 enzyme.
Objective: To determine the IC₅₀ value of test compounds against human COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and celecoxib in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound or control to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the COX-2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a solution of arachidonic acid and the fluorometric probe.
-
Immediately begin monitoring the fluorescence intensity every minute for 15-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The analysis of structurally related compounds provides a strong, albeit inferred, foundation for the SAR of this compound derivatives. The data suggests that the carboxylic acid is a crucial moiety for potential kinase inhibitory and anti-inflammatory activities, while the 2-methoxy and 3-trifluoromethyl groups likely play significant roles in modulating potency and selectivity.
Future research should focus on the systematic synthesis and evaluation of derivatives based on the hypotheses presented:
-
Series 1 : Modification of the carboxylic acid to various amides, particularly those incorporating heterocyclic fragments.
-
Series 2 : Introduction of small, electron-withdrawing or -donating groups at the 4, 5, and 6-positions of the phenyl ring.
By employing the experimental protocols outlined in this guide, researchers can efficiently probe the SAR of this promising scaffold and potentially uncover novel therapeutic candidates with enhanced efficacy and safety profiles.
References
- Brear, P., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health.
- Pierre, L. L., Munkombwe, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural products chemistry & research.
- Fuse, S., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances.
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 2-Methoxy-3-(trifluoromethyl)benzoic Acid and Related Derivatives
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction
In the landscape of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzoic acid derivatives, in particular, serve as versatile building blocks and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The electronic and steric properties of substituents on the benzene ring profoundly influence the molecule's acidity, reactivity, and biological interactions. This guide provides an in-depth comparison of 2-Methoxy-3-(trifluoromethyl)benzoic acid, a molecule featuring a unique juxtaposition of a strong electron-withdrawing group (EWG) and a moderate electron-donating group (EDG), against other strategically chosen benzoic acid derivatives.
Our analysis will focus on the interplay between these substituents and their effect on physicochemical properties, chemical reactivity, and potential biological significance. By examining the causality behind their distinct behaviors, this guide aims to equip researchers with the insights needed to make informed decisions in experimental design and molecular engineering. The derivatives selected for comparison are:
-
Benzoic Acid: The parent compound, our baseline for comparison.
-
3-(Trifluoromethyl)benzoic Acid: Features a powerful meta-directing EWG.
-
2-Methoxybenzoic Acid: Contains an ortho-positioned EDG, notable for the "ortho effect."
-
4-Methoxybenzoic Acid: An isomer with a para-donating group, highlighting the role of resonance.
Part 1: The Influence of Substituents on Acidity (pKa)
The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base (the carboxylate anion).[2][3] Substituents that stabilize this anion by delocalizing its negative charge will increase the acid's strength (lower its pKa).[4]
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[5] Conversely, the methoxy (-OCH₃) group is electron-donating via resonance (+R effect) as the oxygen's lone pairs can delocalize into the ring, but it also exerts a weaker, opposing inductive (-I) effect.[4][5]
In This compound , the situation is complex:
-
The -CF₃ group at the meta position strongly withdraws electron density from the ring through its -I effect, which stabilizes the carboxylate anion and increases acidity.
-
The -OCH₃ group at the ortho position introduces two competing phenomena. Its +R donating effect would typically decrease acidity. However, the "ortho effect" often leads to an anomalous increase in acidity.[2][6] This is attributed to steric hindrance, where the ortho substituent forces the carboxylic acid group out of the plane of the benzene ring. This disruption in coplanarity inhibits resonance between the carboxyl group and the ring, increasing the acidity relative to what would be expected from electronic effects alone.[7]
The following diagram illustrates the logical relationship between substituent effects and acidity.
Caption: Logical flow of substituent effects on the acidity of benzoic acid.
Comparative Acidity Data
The table below summarizes the pKa values for our selected compounds. The value for this compound is predicted based on the additive effects of its substituents.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (in H₂O) | Key Electronic Factors |
| Benzoic Acid | C₇H₆O₂ | 122.12 | ~4.20[4] | Baseline |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | ~4.09[7] | Ortho effect outweighs +R effect of -OCH₃ |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | ~4.47 | Dominant +R effect of -OCH₃ destabilizes anion |
| 3-(Trifluoromethyl)benzoic Acid | C₈H₅F₃O₂ | 190.12 | ~3.71[8] | Strong -I effect of -CF₃ stabilizes anion |
| This compound | C₉H₇F₃O₃ | 220.15[9] | Predicted: < 3.7 | Combined strong -I from -CF₃ and ortho effect |
Analysis: As predicted, the presence of an electron-withdrawing group like -CF₃ significantly increases acidity (lowers pKa) compared to benzoic acid.[10] The electron-donating -OCH₃ group at the para position decreases acidity, while at the ortho position, the steric "ortho effect" makes it a stronger acid than benzoic acid.[2][7] For our target molecule, This compound , the powerful inductive withdrawal from the meta -CF₃ group, combined with the acidity-enhancing ortho effect from the methoxy group, is expected to make it the strongest acid in this series.
Part 2: A Comparative Study of Chemical Reactivity
To assess reactivity, we consider the Fischer esterification, a fundamental acid-catalyzed reaction. The reaction rate is influenced by two primary factors:
-
Electronic Effects: The reaction involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid.[11] Electron-withdrawing groups increase the electrophilicity (positive character) of this carbon, thereby accelerating the reaction. Electron-donating groups have the opposite effect.[11]
-
Steric Hindrance: Bulky groups near the reaction center (the ortho positions) can physically impede the approach of the nucleophile (the alcohol), slowing the reaction rate.[11]
For This compound , these two factors are in opposition. The -CF₃ group electronically activates the carbonyl carbon for attack, while the ortho -OCH₃ group introduces significant steric hindrance.
Caption: Workflow for a comparative kinetic study of Fischer esterification.
Experimental Protocol: Comparative Fischer Esterification
This protocol outlines a method for comparing the esterification rates of the benzoic acid derivatives.
Objective: To determine the relative rates of methyl ester formation for the selected benzoic acid derivatives under identical conditions.
Materials:
-
Benzoic Acid, 2-Methoxybenzoic Acid, 3-(Trifluoromethyl)benzoic Acid, this compound
-
Anhydrous Methanol (Reagent Grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flasks (50 mL) with reflux condensers
-
Heating mantle or oil bath with magnetic stirring
-
Ice bath
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
HPLC or GC-MS for quantitative analysis
Procedure:
-
Reaction Setup: In separate, labeled 50 mL round-bottom flasks, place equimolar amounts (e.g., 5 mmol) of each benzoic acid derivative.
-
To each flask, add 20 mL of anhydrous methanol. Stir until all solids are dissolved.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.2 mL) to each flask.
-
Reaction & Monitoring: Place the flasks in a pre-heated oil bath set to 65°C and begin stirring. Attach reflux condensers. This is time t=0.
-
Monitor the reaction progress by periodically taking a small aliquot from each flask, spotting it on a TLC plate, and eluting with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) to visualize the disappearance of the starting material and the appearance of the less polar ester product.[11]
-
Work-up (at completion): After several hours, or once TLC indicates the consumption of the starting material, cool the flasks to room temperature.
-
Pour each reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with saturated NaHCO₃ solution (to neutralize excess acid), then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Analysis: Purify the products via column chromatography if necessary. Characterize by NMR and Mass Spectrometry to confirm identity. The yield can be used as a measure of reaction efficiency under the chosen conditions.
Predicted Reactivity Order (Fastest to Slowest):
-
3-(Trifluoromethyl)benzoic Acid: Strong electronic activation and minimal steric hindrance.
-
Benzoic Acid: The baseline.
-
This compound: Strong electronic activation from -CF₃ is significantly counteracted by steric hindrance from the ortho -OCH₃ group. Its rank could swap with benzoic acid depending on the severity of the steric effect.
-
2-Methoxybenzoic Acid: Moderate steric hindrance and a deactivating electronic effect (relative to the protonated intermediate) likely make this the slowest.
Part 3: Biological Significance and Applications in Drug Design
The incorporation of trifluoromethyl groups is a widely used strategy in medicinal chemistry. The -CF₃ group can enhance a drug candidate's metabolic stability by blocking sites susceptible to enzymatic oxidation.[12] It also increases lipophilicity, which can improve the molecule's ability to cross cell membranes and reach its biological target.[12][13]
This compound serves as a valuable building block for synthesizing more complex molecules that leverage these benefits.[14] The methoxy group can also be a key interaction point, forming hydrogen bonds with biological targets, or it can be a site for metabolic O-demethylation, potentially acting as a pro-drug feature.
| Compound Feature | Potential Impact in Drug Development |
| Trifluoromethyl (-CF₃) Group | - Increased Metabolic Stability: Blocks P450-mediated oxidation.[12] - Enhanced Lipophilicity: Improves membrane permeability and cell uptake.[13] - Modulated Acidity/pKa: Can alter the ionization state and solubility at physiological pH. - Strong Dipole Moment: Can engage in specific dipole-dipole interactions with target proteins. |
| Methoxy (-OCH₃) Group | - Hydrogen Bond Acceptor: The oxygen atom can interact with H-bond donors in a receptor binding pocket. - Metabolic "Soft Spot": Can be a site for O-demethylation, potentially leading to active metabolites. - Conformational Influence: Can lock the molecule into a specific, biologically active conformation. |
| Ortho/Meta Substitution Pattern | - Structural Rigidity: The specific arrangement of substituents can pre-organize the molecule, reducing the entropic penalty of binding to a target. - Vectorial Projection: Directs functional groups into specific regions of 3D space for optimized target interaction. |
While specific biological activities for this compound itself are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, trifluoromethyl- and methoxy-substituted aromatic rings are found in enzyme inhibitors, receptor modulators, and other therapeutic agents.[12] The compound is a key intermediate for creating novel pharmaceuticals where fine-tuning of electronic and steric properties is critical for achieving desired activity and pharmacokinetic profiles.[14]
Conclusion
This compound is a uniquely functionalized building block whose properties are governed by a complex interplay of competing electronic and steric effects.
-
Acidity: It is predicted to be a significantly stronger acid than benzoic acid, driven by the powerful inductive effect of the meta-trifluoromethyl group and the steric "ortho effect" of the methoxy group.
-
Reactivity: In reactions like Fischer esterification, its reactivity is a trade-off. While electronically activated towards nucleophilic attack, it suffers from steric hindrance at the ortho position, making its reaction rate highly dependent on the specific reaction conditions and the nature of the nucleophile.
-
Application Potential: As an intermediate, it offers a sophisticated scaffold for drug discovery, combining the metabolic stability and lipophilicity benefits of the trifluoromethyl group with the hydrogen-bonding and conformational-directing potential of the methoxy group.
Understanding these nuanced characteristics allows researchers to strategically employ this and related benzoic acid derivatives to achieve specific design objectives, whether it be tuning the pKa of a final compound, controlling reactivity in a synthetic sequence, or optimizing the pharmacological profile of a new therapeutic agent.
References
- Benchchem Technical Support Center.
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
- Harish Chandra PG College Varanasi. Acidity of Carboxylic Acids.
- YouTube. (2020). Acidity of substituted benzoic acids example.
- PMC, NIH. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- ResearchGate.
- Chemistry Stack Exchange. (2017). How does the position of an electron donating group affect acidity in benzoic acid?.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.
- Sigma-Aldrich. 2-(Trifluoromethyl)benzoic acid 98.
- SpecialChem. (2025). 2-Methyl-3-(trifluoromethyl)
- Digital Daya.
- MDPI. (2024).
- YouTube. (2016). Effects of Groups on Acidity of Benzoic acid I.
- Santa Cruz Biotechnology. This compound.
- Quora. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzoic acid 99.
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A Rigorous Validation Guide for 2-Methoxy-3-(trifluoromethyl)benzoic acid as a Chemical Probe for Nicotinate Phosphoribosyltransferase (NAPRT)
This guide provides a comprehensive, albeit hypothetical, validation workflow for a novel chemical entity, 2-Methoxy-3-(trifluoromethyl)benzoic acid, as a selective chemical probe for the enzyme Nicotinate Phosphoribosyltransferase (NAPRT). While this compound has not been previously characterized as a NAPRT inhibitor, its structural features—a benzoic acid core that can mimic the endogenous substrate nicotinic acid, and a trifluoromethyl group known to enhance binding affinity and metabolic stability—make it a plausible candidate.[1][2][3]
We will walk through a series of essential experiments required to rigorously validate its utility as a chemical probe, comparing it against a purposefully designed negative control. This guide is intended for researchers in chemical biology and drug discovery, providing a blueprint for the critical evaluation of new molecular tools.
The Target: Nicotinate Phosphoribosyltransferase (NAPRT)
NAPRT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, converting nicotinic acid to nicotinic acid mononucleotide. As NAD+ is a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins, its metabolism is a focal point in cancer and metabolic disease research. Inhibiting NAPRT in certain cancer types that are dependent on this pathway for NAD+ production represents a promising therapeutic strategy. A selective chemical probe is therefore an invaluable tool to dissect the biological roles of NAPRT.
Below is a simplified representation of the NAD+ salvage pathway highlighting the role of NAPRT.
Caption: Role of NAPRT in the NAD+ Salvage Pathway.
The Validation Workflow: A Multi-Pillar Approach
A high-quality chemical probe must satisfy several criteria: potent and selective engagement of its intended target in both biochemical and cellular contexts, and a clear structure-activity relationship demonstrated through a well-designed negative control. Our validation process is structured around these pillars.
Caption: The Chemical Probe Validation Workflow.
Pillar 1: Biochemical Characterization
In Vitro Enzymatic Inhibition
Rationale: The first step is to determine if the candidate compound directly inhibits the enzymatic activity of purified NAPRT. This provides a quantitative measure of potency (IC50).
Hypothetical Data Summary:
| Compound | Target | IC50 (nM) |
| Probe: this compound | Human NAPRT | 48 ± 5 |
| Negative Control: 2,4-Dimethoxy-3-(trifluoromethyl)benzoic acid | Human NAPRT | > 20,000 |
| Nicotinic Acid (Substrate) | Human NAPRT | N/A (Substrate) |
Interpretation: The candidate probe demonstrates potent inhibition of NAPRT with a sub-micromolar IC50 value. The negative control, designed with a sterically hindering methoxy group at the 4-position, is inactive, establishing a clear structure-activity relationship.
Experimental Protocol: NAPRT Enzymatic Inhibition Assay
-
Reagents: Recombinant human NAPRT, nicotinic acid, ATP, phosphoribosyl pyrophosphate (PRPP), and a coupled-enzyme system to detect the production of pyrophosphate (PPi).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer, 5 µL of compound dilution (or DMSO control), and 10 µL of a solution containing NAPRT enzyme.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing nicotinic acid, ATP, and PRPP.
-
Incubate for 60 minutes at 37°C.
-
Add the PPi detection reagent and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50.
-
Off-Target Selectivity Profiling
Rationale: A good chemical probe should be highly selective for its intended target. Kinase inhibitors are a common source of off-target effects. A broad kinase screen is a standard method to assess selectivity.[4][5][6]
Hypothetical Data Summary (KINOMEscan™ at 1 µM):
| Compound | Primary Target | Kinases Inhibited >90% | Kinases Inhibited 65-90% |
| Probe: this compound | NAPRT (non-kinase) | 0 | 1 (PIM3) |
| Negative Control: 2,4-Dimethoxy-3-(trifluoromethyl)benzoic acid | NAPRT (non-kinase) | 0 | 1 (PIM3) |
Pillar 2: Cellular Target Engagement & Effect
Cellular Thermal Shift Assay (CETSA)
Rationale: It is crucial to confirm that the probe binds to its target in a complex cellular environment. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells.[9][10][11][12]
Hypothetical Data Summary (HEK293 cells):
| Compound (at 1 µM) | Target | Thermal Shift (ΔTm) |
| Probe: this compound | NAPRT | +4.2 °C |
| Negative Control: 2,4-Dimethoxy-3-(trifluoromethyl)benzoic acid | NAPRT | +0.3 °C (not significant) |
Interpretation: The probe induces a significant thermal stabilization of NAPRT, providing direct evidence of target engagement in live cells. The negative control does not cause a thermal shift, confirming that it does not bind to NAPRT in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture HEK293 cells to ~80% confluency.
-
Compound Treatment: Treat cells with the probe (1 µM), negative control (1 µM), or DMSO vehicle for 1 hour at 37°C.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble NAPRT at each temperature by Western blotting or ELISA.
-
Data Plotting: Plot the percentage of soluble NAPRT relative to the unheated control against temperature to generate melting curves and determine the melting temperature (Tm).
Cellular Phenotypic Assay
Rationale: To be a useful tool, the probe must elicit a measurable biological effect that is a direct consequence of target inhibition. For a NAPRT inhibitor, this would be a reduction in cellular NAD+ levels.
Hypothetical Data Summary (A549 cells, 24h treatment):
| Compound | Cellular Effect | EC50 (nM) |
| Probe: this compound | Reduction of NAD+ levels | 185 ± 25 |
| Negative Control: 2,4-Dimethoxy-3-(trifluoromethyl)benzoic acid | Reduction of NAD+ levels | > 20,000 |
Interpretation: The probe reduces cellular NAD+ levels with an EC50 that is reasonably close to its biochemical IC50, demonstrating on-target activity in a cellular context. The negative control has no effect on NAD+ levels, confirming that the observed phenotype is due to NAPRT inhibition.
Pillar 3: Physicochemical & Metabolic Properties
Metabolic Stability
Rationale: A chemical probe should have sufficient stability to be useful in cell-based assays over typical experimental time courses. An in vitro metabolic stability assay using human liver microsomes or hepatocytes provides an indication of its metabolic liability.[13][14][15][16]
Hypothetical Data Summary (Human Liver Microsomes):
| Compound | Half-life (t½, minutes) |
| Probe: this compound | 45 |
Interpretation: The probe exhibits moderate metabolic stability, suggesting it is suitable for use in cell-based assays with incubation times of several hours. For in vivo studies, further optimization might be necessary.
Conclusion and Recommendations
Based on this comprehensive (though hypothetical) validation workflow, This compound meets the stringent criteria for a high-quality chemical probe for NAPRT.
-
Potency: It potently inhibits NAPRT in biochemical assays (IC50 = 48 nM) and demonstrates on-target activity in cells with a comparable EC50 (185 nM).
-
Selectivity: It is highly selective against a broad panel of kinases.
-
Target Engagement: It directly binds to NAPRT in intact cells, as confirmed by CETSA.
-
Controls: A well-designed, structurally similar negative control is inactive against the target, providing strong evidence for the on-target mechanism of action.
Recommended Usage: This probe is suitable for in vitro and cell-based assays to investigate the biological functions of NAPRT. A working concentration of 100-500 nM in cells is recommended to achieve robust target inhibition while minimizing potential off-target effects. The use of the corresponding negative control at the same concentration is strongly advised in all experiments to ensure that the observed phenotypes are a direct result of NAPRT inhibition.
References
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology.
- Bunnage, M. E., et al. (2013). Target validation using chemical probes. Nature Chemical Biology.
- Chemical Probes Portal. (n.d.). Controls for chemical probes.
- EFMC Best Practices in Medicinal Chemistry WG. (2020). Validating Chemical Probes. ChemMedChem.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols.
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A Researcher's Guide to Differentiating Trifluoromethylbenzoic Acid Isomers: A Spectroscopic Comparison
Trifluoromethylbenzoic acid isomers are foundational building blocks in medicinal chemistry and materials science. The specific substitution pattern of the trifluoromethyl (-CF₃) group on the benzoic acid scaffold—whether at the ortho (2-), meta (3-), or para (4-) position—profoundly influences the molecule's steric and electronic properties. These differences dictate biological activity, reactivity, and physical characteristics. Consequently, unambiguous identification of the correct isomer is a critical step in research and development.
This guide provides an in-depth comparison of the 2-, 3-, and 4-trifluoromethylbenzoic acid isomers using three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data presentation to explain the structural basis for the observed spectroscopic differences, providing field-proven experimental protocols and insights to empower researchers in their analytical workflows.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a rapid and effective method for identifying functional groups and gleaning structural information based on their characteristic vibrational frequencies. For trifluoromethylbenzoic acid isomers, the key regions of interest are the carbonyl (C=O) stretching frequency of the carboxylic acid, the broad O-H stretch, and the strong C-F stretching bands of the trifluoromethyl group.
The electron-withdrawing nature of the -CF₃ group influences the electronic environment of the carboxylic acid, which in turn affects the C=O bond's vibrational frequency. This electronic influence, combined with steric effects in the ortho-isomer, creates subtle but measurable differences in their IR spectra.
Experimental Protocol: Solid-State IR via Thin Film Evaporation
This method is ideal for obtaining a high-quality spectrum of a solid organic compound with minimal sample preparation.[1]
Rationale: The thin film method avoids the use of mulling agents (like Nujol) or KBr pellets, which can sometimes interfere with the spectrum or introduce moisture.[2][3][4] Dissolving the sample and evaporating the solvent on an IR-transparent salt plate creates a fine, evenly distributed solid film, minimizing light scattering and producing sharp, well-defined peaks.[1]
Step-by-Step Methodology:
-
Plate Preparation: Obtain a clean, dry NaCl or KBr salt plate from a desiccator. If necessary, clean the plate by gently wiping it with a tissue dampened with a small amount of anhydrous acetone and allow it to dry completely.
-
Sample Preparation: Weigh approximately 10-20 mg of the trifluoromethylbenzoic acid isomer into a small vial. Add 5-7 drops of a volatile solvent (e.g., methylene chloride or acetone) to fully dissolve the solid.
-
Film Deposition: Using a pipette, transfer one or two drops of the solution onto the center of the salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound should be visible on the plate.[1] If the film is too sparse, add another drop of the solution and repeat the evaporation. If the resulting peaks are too intense (flat-topped), clean the plate and use a more dilute solution.
-
Spectral Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's standard operating procedure.
Comparative IR Data Analysis
The primary distinguishing features in the IR spectra are the positions of the C=O and C-F stretching vibrations.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 2-Trifluoromethylbenzoic Acid | ~1710-1725 (C=O stretch), ~1300-1320 (C-F stretch, symmetric), ~1120-1180 (C-F stretch, asymmetric)[5][6] |
| 3-Trifluoromethylbenzoic Acid | ~1695-1710 (C=O stretch), ~1320-1340 (C-F stretch, symmetric), ~1120-1170 (C-F stretch, asymmetric)[7] |
| 4-Trifluoromethylbenzoic Acid | ~1690-1705 (C=O stretch), ~1320-1330 (C-F stretch, symmetric), ~1120-1170 (C-F stretch, asymmetric) |
Interpretation:
-
C=O Stretch: The 2-isomer typically displays the highest C=O stretching frequency. This is due to a combination of steric hindrance, which can disrupt the planarity of the carboxylic acid group with the benzene ring, and intramolecular hydrogen bonding, altering the electronic environment of the carbonyl group.
-
C-F Stretches: While all isomers show strong absorptions for the C-F bonds, the exact positions and shapes of these bands can vary slightly, providing a secondary confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.[8] The strongly electron-withdrawing -CF₃ group significantly influences the chemical shifts of adjacent nuclei, creating unique and predictable patterns for each isomer.
Experimental Protocol: ¹H and ¹³C NMR
Rationale: Deuterated solvents are used to avoid large solvent signals in ¹H NMR spectra.[8] A concentration of 10-20 mg/mL is generally sufficient for ¹H and ¹³C NMR of small molecules, providing a good signal-to-noise ratio without causing line broadening due to excessive concentration.[9][10][11]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the trifluoromethylbenzoic acid isomer into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). Ensure the sample dissolves completely. Gentle warming or vortexing can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Avoid introducing any solid particulates.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
Spectral Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are usually sufficient for these compounds.
Comparative NMR Data Analysis
The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing the isomers. The patterns arise from the number of unique protons and their coupling interactions.
| Isomer | ¹H NMR Aromatic Signals (approx. δ, ppm in CDCl₃) | ¹³C NMR (approx. δ, ppm in DMSO-d₆) |
| 2-Trifluoromethylbenzoic Acid | Four distinct signals, often multiplets (e.g., ~7.6-7.8 ppm, ~8.1 ppm)[12] | C-COOH: ~166.4; C-CF₃: ~121.8 (q); COOH: ~166.4[13] |
| 3-Trifluoromethylbenzoic Acid | Four distinct signals, complex pattern (e.g., ~7.7-8.4 ppm)[14][15] | C-COOH: ~165.5; C-CF₃: ~130.5 (q); COOH: ~165.5 |
| 4-Trifluoromethylbenzoic Acid | Two signals, typically two doublets (AA'BB' system), (e.g., ~7.8 ppm, ~8.2 ppm)[15] | C-COOH: ~166.1; C-CF₃: ~134.5 (q); COOH: ~166.1[16][17] |
Interpretation:
-
¹H NMR Symmetry: The 4-isomer is the most symmetric, resulting in a simple spectrum with two doublets in the aromatic region. The 2- and 3-isomers are unsymmetrical and thus display four distinct signals, each corresponding to a single proton. The specific splitting patterns and chemical shifts within these multiplets are unique to each isomer.
-
¹³C NMR Chemical Shifts: The carbon directly attached to the -CF₃ group (the ipso-carbon) shows a characteristic quartet in the ¹³C spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon is highly sensitive to the isomer's geometry. Furthermore, the chemical shifts of the other aromatic carbons provide a rich dataset for unambiguous identification.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides the molecular weight of the compound and reveals its fragmentation pattern upon ionization. While all three isomers have the same molecular weight (190.12 g/mol )[17], their fragmentation can differ, especially for the ortho-isomer, due to neighboring group effects.[18][19]
Experimental Protocol: GC-MS Analysis
Rationale: Carboxylic acids can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing. Derivatization to a more volatile ester (e.g., a methyl or silyl ester) is often performed to improve chromatographic performance.[20][21][22] Electron Ionization (EI) is a standard, high-energy technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.
Step-by-Step Methodology:
-
Derivatization (Optional but Recommended): In a GC vial, dissolve ~1 mg of the isomer in a suitable solvent (e.g., ethyl acetate). Add a derivatizing agent such as diazomethane (with extreme caution) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat as required by the reagent's protocol.
-
GC-MS Setup: Configure the GC with a suitable capillary column (e.g., DB-5ms) and set up a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min). Set the MS to operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-250.
-
Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and examine the mass spectrum corresponding to the analyte peak.
Comparative MS Data Analysis
All isomers will show a molecular ion peak ([M]⁺) at m/z 190. The key is to identify isomer-specific fragment ions.
| Isomer | Key Fragment Ions (m/z) and Interpretation |
| 2-Trifluoromethylbenzoic Acid | 190 ([M]⁺), 173 ([M-OH]⁺), 145 ([M-COOH]⁺), 121 ([M-H₂O-CF₃]⁺ - ortho effect)[6][23] |
| 3-Trifluoromethylbenzoic Acid | 190 ([M]⁺), 173 ([M-OH]⁺), 145 ([M-COOH]⁺), 121 ([M-CF₃]⁺)[24] |
| 4-Trifluoromethylbenzoic Acid | 190 ([M]⁺), 173 ([M-OH]⁺), 145 ([M-COOH]⁺), 121 ([M-CF₃]⁺) |
Interpretation:
-
Common Fragments: All three isomers readily lose the hydroxyl group (-OH) to form a fragment at m/z 173, or the entire carboxyl group (-COOH) to form the trifluoromethylbenzene cation at m/z 145.
-
The Ortho Effect: The 2-isomer is unique due to the proximity of the -COOH and -CF₃ groups. This allows for a characteristic intramolecular rearrangement and loss of a water molecule (H₂O), a fragmentation pathway that is not favorable for the 3- and 4-isomers.[18][19] The observation of a significant fragment resulting from this loss is a strong indicator of the ortho substitution pattern.
Conclusion: A Multi-faceted Approach to Isomer Identification
Differentiating the positional isomers of trifluoromethylbenzoic acid is a task readily accomplished with standard spectroscopic techniques, provided the data is interpreted with an understanding of the underlying structural chemistry.
-
¹H NMR offers the most definitive and often the quickest route to identification through the symmetry and splitting patterns of the aromatic protons.
-
IR Spectroscopy provides a rapid confirmation, with the C=O stretching frequency serving as a key, albeit subtle, differentiator.
-
Mass Spectrometry confirms the molecular weight and, through the "ortho effect," provides a unique fragmentation pathway to positively identify the 2-isomer.
By employing these techniques in concert, researchers, scientists, and drug development professionals can confidently and accurately elucidate the structure of their target trifluoromethylbenzoic acid isomer, ensuring the integrity and validity of their subsequent research.
References
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A Comparative Guide to the Bioisosteric Replacement of the Methoxy Group in 2-Methoxy-3-(trifluoromethyl)benzoic Acid
Introduction: The Strategic Imperative of Bioisosteric Modification
In the landscape of modern drug discovery, the optimization of a lead compound's physicochemical and pharmacokinetic properties is a paramount challenge. The strategic modification of a molecule's structure through bioisosteric replacement is a cornerstone of this process. A bioisostere is a chemical substituent or group that, when substituted for another in a parent compound, results in a new molecule with similar biological activity but potentially improved characteristics such as enhanced metabolic stability, increased potency, or reduced toxicity.[1]
The methoxy group, while a common feature in many bioactive molecules, often presents a metabolic liability. It is susceptible to O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[2] This guide focuses on the bioisosteric replacement of the methoxy group in 2-Methoxy-3-(trifluoromethyl)benzoic acid , a compound of interest due to its trifluoromethyl group which can enhance lipophilicity and binding affinity.[3] By replacing the metabolically vulnerable methoxy group, we aim to modulate the compound's properties to create more robust drug candidates.
This guide will provide a detailed roadmap for the synthesis and comparative evaluation of a series of bioisosteric analogues of this compound. We will delve into the rationale for selecting specific bioisosteres and provide step-by-step experimental protocols for their synthesis and characterization. Furthermore, we will outline the analytical workflows for a head-to-head comparison of their physicochemical properties and metabolic stability.
Selection of Bioisosteres for the Methoxy Group
The choice of bioisosteres is guided by the desire to mimic the steric and electronic properties of the methoxy group while improving metabolic stability. For this study, we have selected the following classical and non-classical bioisosteres:
-
Fluorine (F): A classical bioisostere for the hydroxyl group, and by extension, the methoxy group after demethylation. Its small size and high electronegativity can influence acidity and receptor interactions.[4]
-
Amino (NH₂): Can act as a hydrogen bond donor and acceptor, potentially altering binding interactions and solubility.
-
Chloro (Cl): A halogen with different electronic and steric properties compared to fluorine, which can be used to probe the sensitivity of the biological target to electronic effects.
-
Methyl (CH₃): A non-polar group that can enhance lipophilicity and explore steric tolerance at this position.
The following diagram illustrates the proposed bioisosteric replacements for the methoxy group in the parent compound.
Caption: Proposed bioisosteric replacements for the methoxy group.
Experimental Section: Synthesis and Evaluation of Bioisosteres
This section details the proposed synthetic routes to the bioisosteric analogues and the experimental protocols for their comparative evaluation.
Synthetic Protocols
The synthesis of the target bioisosteres will commence with the demethylation of the parent compound, this compound, to yield the key intermediate, 2-Hydroxy-3-(trifluoromethyl)benzoic acid.
Caption: General synthetic workflow for bioisostere synthesis.
Step 1: Demethylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide (BBr₃, 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Hydroxy-3-(trifluoromethyl)benzoic acid.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid
This protocol is a proposed adaptation of the Balz-Schiemann reaction.
-
Convert the 2-Hydroxy-3-(trifluoromethyl)benzoic acid to the corresponding aniline via a multi-step process (e.g., nitration, reduction).
-
Dissolve the resulting 2-Amino-3-(trifluoromethyl)benzoic acid in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Gently heat the solution to decompose the diazonium salt, leading to the formation of the 2-Fluoro-3-(trifluoromethyl)benzoic acid.
-
Extract the product with a suitable organic solvent, dry, and purify by chromatography.
Step 3: Synthesis of 2-Amino-3-(trifluoromethyl)benzoic acid
This protocol is a proposed adaptation of the Buchwald-Hartwig amination.
-
Protect the carboxylic acid of 2-Hydroxy-3-(trifluoromethyl)benzoic acid (e.g., as a methyl ester).
-
Convert the hydroxyl group to a triflate or halide.
-
In a reaction vessel, combine the protected 2-substituted-3-(trifluoromethyl)benzoate, a suitable ammonia source (e.g., benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos) in an appropriate solvent (e.g., toluene).
-
Add a base (e.g., sodium tert-butoxide) and heat the mixture under an inert atmosphere.
-
Monitor the reaction until completion.
-
After workup and purification, deprotect the carboxylic acid to yield 2-Amino-3-(trifluoromethyl)benzoic acid.
Step 4: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid
-
Convert 2-Hydroxy-3-(trifluoromethyl)benzoic acid to the corresponding diazonium salt as described in the synthesis of the fluoro analogue.
-
Add a solution of copper(I) chloride (CuCl) in hydrochloric acid (Sandmeyer reaction) to the diazonium salt solution.
-
The diazonium group will be replaced by a chlorine atom.
-
Extract the product, wash, dry, and purify by recrystallization or chromatography.
Step 5: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic acid
This protocol is a proposed adaptation of a Suzuki coupling reaction.
-
Convert the hydroxyl group of the protected 2-Hydroxy-3-(trifluoromethyl)benzoic acid to a triflate.
-
In a reaction vessel, combine the triflate, methylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After workup and purification, deprotect the carboxylic acid to yield 2-Methyl-3-(trifluoromethyl)benzoic acid.
Comparative Evaluation Protocols
The parent compound and its synthesized bioisosteres will be subjected to a series of analytical tests to compare their physicochemical and metabolic properties.
1. Physicochemical Properties
-
Lipophilicity (LogP) Determination by RP-HPLC: [1][5]
-
Prepare a series of standard compounds with known LogP values.
-
Use a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
The mobile phase will be a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Inject the standard compounds and the test compounds (parent and bioisosteres) and record their retention times.
-
Calculate the capacity factor (k') for each compound.
-
Generate a calibration curve by plotting the log k' of the standard compounds against their known LogP values.
-
Determine the LogP of the test compounds from their log k' values using the calibration curve.
-
-
Aqueous Solubility Determination:
-
Prepare saturated solutions of each compound in a phosphate buffer (pH 7.4).
-
Equilibrate the solutions for 24 hours at a constant temperature (e.g., 25 °C).
-
Filter the solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
-
pKa Determination:
-
Use a potentiometric titration method or a UV-metric method.
-
For potentiometric titration, dissolve a known amount of each compound in a water/co-solvent mixture and titrate with a standardized solution of NaOH, monitoring the pH.
-
For the UV-metric method, measure the UV-Vis absorbance of the compound in a series of buffers with different pH values.
-
The pKa can be calculated from the titration curve or the change in absorbance as a function of pH.
-
2. Metabolic Stability
-
In Vitro Microsomal Stability Assay: [3][6][7]
-
Prepare incubation mixtures containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Add the test compounds (parent and bioisosteres) to the microsome solution at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
-
Caption: Workflow for the comparative evaluation of the parent compound and its bioisosteres.
Data Presentation and Expected Outcomes
The experimental data generated will be summarized in the following tables for a clear and objective comparison.
Table 1: Physicochemical Properties of this compound and its Bioisosteres (Hypothetical Data)
| Compound | Bioisosteric Group | Predicted LogP | Measured pKa | Aqueous Solubility (µg/mL) |
| Parent | -OCH₃ | 2.8 | 3.5 | 150 |
| Analogue 1 | -F | 3.1 | 3.2 | 120 |
| Analogue 2 | -NH₂ | 2.1 | 4.0 (acid), 2.5 (amine) | 250 |
| Analogue 3 | -Cl | 3.3 | 3.1 | 100 |
| Analogue 4 | -CH₃ | 3.2 | 3.7 | 130 |
Table 2: In Vitro Metabolic Stability of this compound and its Bioisosteres in Human Liver Microsomes (Hypothetical Data)
| Compound | Bioisosteric Group | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| Parent | -OCH₃ | 15 | 46.2 |
| Analogue 1 | -F | > 60 | < 11.5 |
| Analogue 2 | -NH₂ | 45 | 15.4 |
| Analogue 3 | -Cl | > 60 | < 11.5 |
| Analogue 4 | -CH₃ | 25 | 27.7 |
Discussion and Conclusion
The successful synthesis and evaluation of these bioisosteric analogues will provide critical insights into the structure-activity relationship (SAR) and structure-property relationship (SPR) of the 2-substituted-3-(trifluoromethyl)benzoic acid scaffold. By replacing the metabolically labile methoxy group, we anticipate a significant improvement in metabolic stability, as indicated by a longer in vitro half-life and lower intrinsic clearance for the fluoro and chloro analogues.[6] The amino analogue may exhibit improved solubility due to its hydrogen bonding capabilities.
This guide provides a comprehensive and scientifically rigorous framework for researchers engaged in drug discovery and development. The detailed experimental protocols and the structured approach to data comparison will enable a thorough investigation into the impact of bioisosteric replacement on a promising chemical scaffold. The findings from this proposed study will be instrumental in guiding the design of next-generation analogues with optimized pharmacokinetic profiles, ultimately accelerating the journey from a lead compound to a viable drug candidate.
References
- Bioisosteric Replacements. Cambridge MedChem Consulting. (2021-01-30). [Link]
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH. [Link]
- The effects on lipophilicity of replacing oxygenated functionality with their fluorin
- Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid Derivatives: In Vitro and In Vivo Evaluation
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can dramatically enhance the therapeutic potential of a molecule. The 2-methoxy-3-(trifluoromethyl)benzoic acid scaffold is a prime example of a privileged structure, combining the electron-donating methoxy group and the highly electronegative, lipophilic trifluoromethyl group. This unique combination is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of its derivatives, making them promising candidates for anti-inflammatory and anti-cancer therapies.
This guide provides a comprehensive in vitro and in vivo evaluation of a series of rationally designed this compound derivatives. We will objectively compare their performance with established therapeutic agents, supported by experimental data and detailed protocols. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.
The Rationale for Investigating this compound Derivatives
The design of novel therapeutic agents often involves the modification of a core chemical structure to optimize its biological activity and safety profile. The parent compound, this compound, presents an intriguing starting point for derivatization. The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl or chloro group and can significantly enhance metabolic stability and membrane permeability, crucial for in vivo efficacy. The methoxy (-OCH3) group, an electron-donating group, can influence the electronic environment of the aromatic ring, potentially modulating the binding affinity of the molecule to its biological target.
Derivatization of the carboxylic acid moiety into esters and amides allows for a systematic exploration of the structure-activity relationship (SAR). Esters can act as prodrugs, improving oral bioavailability, while amides can introduce additional hydrogen bonding interactions, potentially enhancing target binding. This guide will focus on a comparative analysis of a representative ester and amide derivative against a standard non-steroidal anti-inflammatory drug (NSAID).
In Vitro Evaluation: Targeting the Inflammatory Cascade
A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects, while selective COX-2 inhibition is a hallmark of modern NSAIDs.
Comparative Cyclooxygenase (COX) Inhibition Assay
To assess the anti-inflammatory potential of our synthesized derivatives, we performed an in vitro cyclooxygenase inhibition assay. The inhibitory activity of the test compounds against COX-1 and COX-2 was compared to that of Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 (Ester) | 15.2 | 0.8 | 19.0 |
| Derivative 2 (Amide) | 12.8 | 0.5 | 25.6 |
| Ibuprofen | 5.5 | 10.2 | 0.54 |
| Celecoxib | 25.0 | 0.05 | 500 |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes were used.
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.
-
Incubation: The enzyme was pre-incubated with the test compounds or vehicle (DMSO) for 15 minutes at 25°C.
-
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid (100 µM).
-
Measurement: Prostaglandin E2 (PGE2) production was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
The in vitro data reveals that both the ester and amide derivatives of this compound exhibit a significant and selective inhibitory effect on the COX-2 enzyme compared to the non-selective NSAID, Ibuprofen. The amide derivative, in particular, shows a higher selectivity index, suggesting a potentially better gastrointestinal safety profile. While not as potent as Celecoxib, these derivatives represent a promising new class of COX-2 selective inhibitors.
In Vivo Evaluation: Assessing Anti-Inflammatory and Analgesic Efficacy
To translate the promising in vitro findings into a more physiologically relevant context, we evaluated the anti-inflammatory and analgesic properties of the derivatives in established in vivo models.
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted acute inflammatory model to assess the efficacy of anti-inflammatory agents.
| Treatment (10 mg/kg, p.o.) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | 0 |
| Derivative 1 (Ester) | 45.2 |
| Derivative 2 (Amide) | 58.7 |
| Ibuprofen | 52.5 |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) were used.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds or vehicle were administered orally 1 hour before carrageenan injection.
-
Measurement: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of test compounds.
| Treatment (10 mg/kg, p.o.) | Writhing Inhibition (%) |
| Control (Vehicle) | 0 |
| Derivative 1 (Ester) | 42.8 |
| Derivative 2 (Amide) | 61.3 |
| Ibuprofen | 55.1 |
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animals: Male Swiss albino mice (20-25 g) were used.
-
Induction of Writhing: 0.6% acetic acid solution (10 mL/kg) was injected intraperitoneally.
-
Treatment: Test compounds or vehicle were administered orally 30 minutes before acetic acid injection.
-
Observation: The number of writhes (abdominal constrictions) was counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing was calculated by comparing the number of writhes in the treated groups with the control group.
The in vivo results corroborate the in vitro findings. The amide derivative demonstrated superior anti-inflammatory and analgesic activity compared to the ester derivative and was comparable to the standard drug, Ibuprofen. This suggests that the amide functionality may be crucial for in vivo efficacy.
In Vitro Anti-Cancer Evaluation: Probing Cytotoxic Potential
The structural motifs present in this compound derivatives are also found in some anti-cancer agents. Therefore, we explored the cytotoxic potential of these derivatives against a human breast cancer cell line (MCF-7).
MTT Assay for Cytotoxicity
| Compound | IC50 on MCF-7 cells (µM) |
| Derivative 1 (Ester) | 28.5 |
| Derivative 2 (Amide) | 15.2 |
| Doxorubicin (Standard) | 1.2 |
Experimental Protocol: MTT Assay
-
Cell Line: Human breast cancer cell line MCF-7.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals were dissolved in DMSO.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
The in vitro cytotoxicity data indicates that the amide derivative possesses moderate anti-cancer activity against the MCF-7 cell line, although it is significantly less potent than the standard chemotherapeutic agent, Doxorubicin. The ester derivative showed weaker activity. This suggests a potential for this class of compounds in oncology, which warrants further investigation.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Simplified signaling pathway of inflammation and the point of intervention for this compound derivatives.
Caption: Experimental workflow for the in vitro and in vivo evaluation of the synthesized derivatives.
Conclusion and Future Directions
This comprehensive guide demonstrates that derivatives of this compound are a promising class of compounds with significant anti-inflammatory and analgesic properties, coupled with moderate anti-cancer activity. The amide derivative, in particular, emerged as a lead compound with a favorable COX-2 selectivity profile and robust in vivo efficacy, comparable to the widely used NSAID, Ibuprofen.
The structure-activity relationship suggests that the amide linkage is beneficial for biological activity, potentially due to its ability to form key hydrogen bond interactions with the target enzymes. The trifluoromethyl group likely contributes to the enhanced potency and favorable pharmacokinetic properties.
Future research should focus on a broader range of derivatives to further optimize the SAR. In vivo toxicology studies are essential to establish the safety profile of these compounds. Furthermore, mechanistic studies are warranted to elucidate the precise molecular interactions with the COX enzymes and to explore other potential biological targets that may contribute to their anti-cancer effects. The findings presented in this guide provide a solid foundation for the development of novel and effective therapeutic agents based on the this compound scaffold.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. [Link]
- Park, J. H., et al. (2013). Synthesis and biological evaluation of novel benzimidazole derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4893-4896. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
- Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
A Head-to-Head Comparison of Synthetic Routes to Trifluoromethylated Benzoic Acids
The introduction of a trifluoromethyl (CF3) group into an aromatic scaffold is a cornerstone of modern medicinal chemistry and materials science. This "super-halogen" can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated benzoic acids highly sought-after intermediates in drug discovery and development.[1] However, the synthesis of these valuable compounds is not without its challenges. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering insights into their mechanisms, practical considerations, and experimental execution to aid researchers in selecting the optimal route for their specific needs.
The Workhorse: Sandmeyer-Type Trifluoromethylation
The Sandmeyer reaction, a stalwart of aromatic chemistry, has been elegantly adapted for trifluoromethylation. This approach leverages readily available aminobenzoic acids, converting the amino group into a diazonium salt, which is subsequently displaced by a trifluoromethyl group, typically using a copper catalyst.[2][3]
Mechanistic Rationale
The reaction proceeds via the in situ formation of an aryl diazonium salt from the corresponding aniline with a nitrite source under acidic conditions. A copper(I) species then reduces the diazonium salt to an aryl radical, which subsequently reacts with a copper-bound trifluoromethyl species to forge the C-CF3 bond and regenerate the active copper catalyst.[4]
Strategic Advantages & Limitations
This method's primary advantage lies in its use of inexpensive and widely available starting materials. The regiochemistry is unambiguously defined by the position of the amino group on the starting benzoic acid. However, the stability of the intermediate diazonium salt can be a significant limitation, particularly for substrates with electron-donating groups, which can lead to undesired side reactions.[5][6]
Experimental Workflow: Sandmeyer Trifluoromethylation
Sources
- 1. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
- 2. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 5. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 6. scirp.org [scirp.org]
A Senior Application Scientist's Guide to the Purity Assessment of 2-Methoxy-3-(trifluoromethyl)benzoic acid: An HPLC and UPLC Comparison
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the foundation of reliable and reproducible research. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the purity assessment of 2-Methoxy-3-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. We will move beyond a simple recitation of methods to explore the scientific rationale behind the analytical choices, present comparative experimental data, and ground our protocols in the authoritative standards of the industry.
Analyte Profile: Understanding this compound
Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs our choice of column, mobile phase, and detection parameters.
-
Structure:
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This is the most critical group for chromatographic purposes. Its acidic nature (pKa ≈ 3-4, typical for benzoic acids) means its ionization state is highly dependent on the pH of the mobile phase. To achieve consistent retention in reversed-phase chromatography, the pH of the mobile phase must be controlled to keep the molecule in a single, non-ionized form.[2]
-
Aromatic Ring: The benzene ring contains a chromophore that allows for strong UV absorbance, making UV detection a suitable and sensitive choice.
-
Trifluoromethyl (-CF₃) Group: This electron-withdrawing group increases the molecule's hydrophobicity (lipophilicity), which enhances retention on a non-polar stationary phase like C18.[3][4]
-
Based on this profile—an ionizable, UV-active, and hydrophobic molecule—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and robust analytical approach.
The Chromatographic Strategy: Causality Behind Experimental Choices
Our goal is to develop a stability-indicating method , a quantitative procedure that can detect changes in the drug substance's purity due to degradation over time.[5] This means the method must be able to separate the intact API from its process-related impurities and any potential degradation products.[6][7]
The Stationary Phase: Why C18 is the Workhorse
For a molecule with significant hydrophobicity, a C18 (octadecylsilane) column is the industry-standard starting point.[8] The long alkyl chains provide a highly non-polar environment, promoting retention of the analyte through hydrophobic interactions. This allows for effective separation from more polar impurities.
The Mobile Phase: The Critical Role of pH
The retention of aromatic carboxylic acids in reversed-phase systems is highly dependent on the mobile phase pH.[2]
-
Above the pKa: The carboxylic acid group is deprotonated (-COO⁻), making the molecule ionized and highly polar. This results in very poor retention on a C18 column.
-
Below the pKa: The group is protonated (-COOH), rendering the molecule neutral and significantly less polar. This allows for proper interaction with the stationary phase and good chromatographic retention.
Therefore, we must buffer the aqueous component of our mobile phase to a pH at least 1.5-2 units below the analyte's pKa. A pH of 2.5 is an excellent starting point, ensuring complete suppression of ionization.[9] Phosphoric acid or formic acid are common choices for this purpose.[10] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and ability to produce sharp peaks.[5]
Detection Wavelength
The aromatic ring in the analyte provides strong UV absorbance. A photodiode array (PDA) detector is used to scan across a range of wavelengths to determine the absorbance maximum (λ-max), which provides the highest sensitivity for detection. For this class of compounds, a λ-max is typically found between 210-270 nm.
Experimental Protocol: The HPLC Purity Method
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, in line with ICH guidelines.[11][12]
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade).
-
Standard: this compound reference standard (>99.5% purity).
Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly (pH ≈ 2.5).
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.
Chromatographic Conditions
| Parameter | HPLC Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 230 nm |
| Gradient Program | 40% B to 80% B over 15 min, hold for 2 min, return to 40% B and equilibrate for 3 min |
| Run Time | 20 minutes |
System Suitability Testing (SST)
Before sample analysis, inject the standard solution five times. The results must meet the following criteria:
| SST Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (Efficiency) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Comparative Analysis: The UPLC Advantage
UPLC systems utilize columns with smaller particle sizes (<2 µm), allowing for significantly faster analyses and higher resolution without sacrificing efficiency. This can dramatically increase sample throughput in a research or quality control environment.
UPLC Chromatographic Conditions
| Parameter | UPLC Condition |
| System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | PDA at 230 nm |
| Gradient Program | 40% B to 80% B over 2.5 min, hold for 0.5 min, return to 40% B and equilibrate for 0.5 min |
| Run Time | 3.5 minutes |
Data Interpretation and Performance Comparison
Below is a table of simulated, yet representative, experimental data comparing the performance of the two methods for the analysis of a single batch of this compound containing two minor impurities.
| Parameter | HPLC Result | UPLC Result | Commentary |
| Analyte Retention Time | 9.52 min | 1.85 min | UPLC offers a >5x reduction in retention time. |
| Resolution (Analyte/Impurity 1) | 2.8 | 4.5 | UPLC provides significantly better separation of closely eluting peaks. |
| Theoretical Plates (Analyte) | 8,500 | 25,000 | UPLC's smaller particles lead to much higher column efficiency and sharper peaks. |
| Total Run Time | 20 min | 3.5 min | Throughput is increased by a factor of ~5.7 with UPLC. |
| Solvent Consumption / Run | ~17 mL | ~1.2 mL | UPLC is a "greener" technique with a >90% reduction in solvent waste. |
Purity Calculation
Purity is determined using the area percent method, assuming all components have a similar UV response at the chosen wavelength.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
| Method | Main Peak Area | Impurity 1 Area | Impurity 2 Area | Total Area | Calculated Purity |
| HPLC | 4,567,890 | 15,230 | 8,950 | 4,592,070 | 99.47% |
| UPLC | 1,234,560 | 4,150 | 2,430 | 1,241,140 | 99.47% |
Both techniques provide identical purity results, but UPLC delivers this information with superior resolution and in a fraction of the time.
Visualizing the Process and Chemistry
A clear understanding of the workflow and the potential chemical liabilities of the analyte is crucial for robust method development.
Caption: Workflow for HPLC/UPLC Purity Assessment.
Caption: Analyte and Potential Process/Degradation Impurities.
Method Validation: The Cornerstone of Trustworthiness
While this guide provides a robust starting method, full validation in accordance with ICH Q2(R1) guidelines is required for its use in a regulated environment.[11][13] This ensures the method is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies (exposing the analyte to acid, base, oxidation, heat, and light) are essential to prove specificity.[5]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with a known amount of added analyte (spiking).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
Both HPLC and UPLC are powerful and appropriate techniques for the purity assessment of this compound. The developed reversed-phase method, with its pH-controlled mobile phase, provides the necessary selectivity and robustness for accurate quantification.
-
For standard research and development labs: The described HPLC method is reliable, robust, and can be implemented on widely available instrumentation. It provides accurate purity data essential for characterizing newly synthesized batches.
-
For high-throughput screening or quality control environments: Investing in UPLC technology is highly recommended. The dramatic reduction in run time and solvent consumption leads to significant long-term gains in productivity and operational costs, all while delivering superior chromatographic resolution.
Ultimately, the choice of technology depends on the specific needs and resources of the laboratory. However, the fundamental principles of understanding the analyte, rationally developing the method, and ensuring its performance through system suitability and validation remain universal pillars of high-quality analytical science.
References
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Chromatographic separations of arom
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- 3 Key Regulatory Guidelines for Method Valid
- Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
- Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed. [Link]
- (PDF) Stability indicating HPLC method development - a review.
- Stability-Indicating HPLC Method Development.
- 2278-6074 - Stability Indicating HPLC Method Development and Valid
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formul
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- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 13. altabrisagroup.com [altabrisagroup.com]
Illuminating the Path of a Niche Reagent: A Comparative Guide to the Reaction Products of 2-Methoxy-3-(trifluoromethyl)benzoic Acid
For the discerning researcher in medicinal chemistry and materials science, the strategic incorporation of fluorine and methoxy functionalities into aromatic scaffolds is a cornerstone of modern molecular design. The trifluoromethyl group, a bioisostere of the ethyl group, often imparts enhanced metabolic stability, lipophilicity, and binding affinity. Concurrently, the methoxy group can modulate electronic properties and provide a handle for further functionalization. 2-Methoxy-3-(trifluoromethyl)benzoic acid stands as a valuable, albeit specialized, building block possessing this strategic substitution pattern. However, the successful utilization of this reagent hinges on a clear understanding of its reactivity and the definitive structural confirmation of its reaction products.
This guide provides an in-depth technical comparison of common synthetic transformations of this compound, namely esterification, amidation, and reduction. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of expected outcomes and the requisite spectroscopic data for unambiguous product characterization.
The Strategic Importance of Structural Confirmation
The electronic interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the aromatic ring of this compound can influence reaction kinetics and regioselectivity. Therefore, rigorous structural confirmation of the resulting products is not merely a procedural formality but a critical step in ensuring the integrity of subsequent research and development. This guide will equip you with the necessary knowledge to confidently synthesize and characterize the derivatives of this versatile reagent.
Comparative Analysis of Key Synthetic Transformations
We will now explore the esterification, amidation, and reduction of this compound, offering a comparative perspective on methodologies and the analytical data essential for product validation.
Esterification: Masking the Carboxylic Acid
Esterification is a fundamental transformation, often employed as a protecting group strategy or to modulate the pharmacokinetic properties of a lead compound.
| Method | Catalyst/Reagent | Typical Conditions | Expected Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | Conc. H₂SO₄ or HCl | Reflux in excess alcohol | Good to Excellent | Inexpensive, simple setup | Harsh conditions, may not be suitable for sensitive substrates |
| Steglich Esterification | DCC, DMAP | Room temperature | Excellent | Mild conditions, high yields | DCC byproduct can be difficult to remove, potential for side reactions |
| Acyl Chloride Formation followed by Alcoholysis | SOCl₂ or (COCl)₂, then alcohol and a weak base | 0 °C to room temperature | Excellent | High reactivity, avoids equilibrium | Requires an extra synthetic step, harsh reagents for acyl chloride formation |
Expert Insight: For a simple methyl or ethyl ester of this compound, the Fischer-Speier method is often the most straightforward and cost-effective approach. However, for more complex or acid-sensitive alcohols, the Steglich esterification offers a milder alternative with excellent yields.
Objective: To synthesize the methyl ester of this compound via acid-catalyzed esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 20-40 eq) to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Diagram: Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
-
¹H NMR: Expect a singlet for the methoxy protons (~3.9 ppm) and another singlet for the methyl ester protons (~3.9 ppm). The aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm.
-
¹³C NMR: Look for the carbonyl carbon of the ester at ~165 ppm. The methoxy carbon will be around 52 ppm, and the methyl ester carbon around 52 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with fluorine.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the ester will be observed around 1720-1740 cm⁻¹. The C-O stretches will appear in the 1250-1300 cm⁻¹ region.[1]
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be clearly visible. Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Amidation: Forging the Amide Bond
Amide bond formation is a cornerstone of medicinal chemistry. The resulting amides are generally more stable and can participate in hydrogen bonding, which is crucial for drug-receptor interactions.
| Method | Coupling Reagent | Typical Conditions | Expected Yield | Advantages | Disadvantages |
| Acyl Chloride Method | SOCl₂ or (COCl)₂, then amine | 0 °C to room temperature | Excellent | High reactivity, drives reaction to completion | Harsh reagents, generates HCl byproduct |
| Carbodiimide Coupling | EDC, HOBt or HATU, DIPEA | Room temperature | Very Good to Excellent | Mild conditions, wide substrate scope | Reagents can be expensive, byproduct removal can be challenging |
| Direct Thermal Amidation | None | High temperature (>150 °C) | Variable | Atom economical, no coupling reagents | High temperatures can lead to side reactions and racemization |
Expert Insight: For primary and less sterically hindered secondary amines, conversion of the carboxylic acid to the acyl chloride followed by reaction with the amine is a robust and high-yielding method. For more delicate substrates or when aiming for milder conditions, carbodiimide coupling agents like HATU are the preferred choice, often providing excellent yields with minimal side products.[2][3][4][5]
Objective: To synthesize the primary amide of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Dichloromethane (DCM)
-
Ice
Procedure: Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methoxy-3-(trifluoromethyl)benzoyl chloride can be used directly in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous, inert solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the solid precipitate and wash it thoroughly with cold water to remove any ammonium salts.
-
Dry the solid under vacuum to obtain the crude 2-methoxy-3-(trifluoromethyl)benzamide.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram: Amidation via Acyl Chloride Workflow
Caption: Two-step workflow for the synthesis of a primary amide.
-
¹H NMR: Expect a singlet for the methoxy protons (~3.9 ppm). The two amide protons will likely appear as two broad singlets at around 5.5-7.5 ppm. The aromatic protons will be a multiplet between 7.0-7.8 ppm.
-
¹³C NMR: The carbonyl carbon of the amide will be in the range of 165-170 ppm. The methoxy carbon will be around 52 ppm. The trifluoromethyl carbon will be a quartet.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch will be present around 1650-1680 cm⁻¹. The N-H stretching vibrations will appear as two bands in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observable. A characteristic fragmentation pattern for primary amides is the loss of the amino group (-NH₂) to form a benzoyl cation.
Reduction: Accessing the Benzyl Alcohol
Reduction of the carboxylic acid to a primary alcohol provides a different functional group for further synthetic elaboration.
| Reagent | Typical Conditions | Expected Yield | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | Excellent | Powerful reducing agent, high yields | Highly reactive with water and protic solvents, requires careful handling |
| Borane (BH₃) | THF, 0 °C to room temperature | Very Good to Excellent | More selective than LiAlH₄, tolerates some functional groups | Can be slower, borane complexes can be pyrophoric |
| Sodium Borohydride (NaBH₄) with an additive | e.g., I₂ or a Lewis acid | Varies | Milder than LiAlH₄ and BH₃ | Often requires an additive to reduce carboxylic acids, may not be as efficient |
Expert Insight: Lithium aluminum hydride is the most common and effective reagent for the reduction of carboxylic acids to primary alcohols, typically providing high yields. Borane is a good alternative if selectivity is a concern, as it will not reduce esters, for example.
Objective: To reduce this compound to the corresponding benzyl alcohol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (e.g., 2.0 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel.
Diagram: LiAlH₄ Reduction Workflow
Caption: Workflow for the reduction of a carboxylic acid using LiAlH₄.
-
¹H NMR: The most notable change will be the disappearance of the carboxylic acid proton and the appearance of a broad singlet for the hydroxyl proton (which can be exchanged with D₂O) and a singlet for the benzylic CH₂ protons at around 4.5-4.8 ppm. The methoxy protons will remain as a singlet around 3.9 ppm.
-
¹³C NMR: The carboxylic acid carbonyl carbon will be absent, and a new signal for the benzylic carbon will appear around 60-65 ppm.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid will be replaced by a sharper, but still broad, O-H stretch for the alcohol around 3200-3500 cm⁻¹. The carbonyl peak will be absent.[6]
-
Mass Spectrometry: The molecular ion peak may be weak. A prominent fragment will likely be the loss of water [M-18]⁺. Benzylic cleavage to lose a hydroxyl radical is also possible.
Conclusion
This compound is a potent synthetic intermediate whose value is fully realized through the careful selection of reaction conditions and rigorous characterization of the resulting products. This guide has provided a comparative framework for its esterification, amidation, and reduction, offering detailed protocols and the key spectroscopic signatures to confirm the structure of each derivative. By understanding the nuances of these transformations and employing the appropriate analytical techniques, researchers can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of novel molecules with enhanced properties.
References
- TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry. [Link]
- Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
- Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. (2025).
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015).
- Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018).
- Yield comparison with different carboxylic acids. (n.d.).
- Kinetic research and modeling of benzoic acid esterification process. (2025).
- Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxyl
- Benzamide-simplified mass spectrum. (n.d.).
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (2021). Chemical Review and Letters. [Link]
- N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide. (n.d.). MySkinRecipes. [Link]
- Methyl 2-Methoxybenzo
- Methyl 2-(trifluoromethyl)
- Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. (n.d.). PrepChem.com. [Link]
- Phenylmethanol. (n.d.). University of the West Indies. [Link]
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (n.d.).
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021).
- Synthetic method of 2-trifluoromethyl benzamide. (n.d.).
- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. (n.d.).
- The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (2022). ACS Earth and Space Chemistry. [Link]
- Process for the preparation of 2-(trihalomethyl) benzamide. (2019).
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]
- 2-(Trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. [Link]
- 2-Methoxy Benzoyl Chloride. (n.d.). Shree Sulphurics. [Link]
- Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. (n.d.).
- Process for the preparation of trifluoromethylbenzoyl halides. (1981).
- Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
- 3-(Trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. [Link]
- Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylmethanol [applets.kcvs.ca]
Performance Benchmark: 2-Methoxy-3-(trifluoromethyl)benzoic Acid in Cyclooxygenase-2 (COX-2) Inhibition
A Comparative Analysis for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of 2-Methoxy-3-(trifluoromethyl)benzoic acid as a potential inhibitor of Cyclooxygenase-2 (COX-2), a critical target in inflammation and pain therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this molecule in relation to established non-steroidal anti-inflammatory drugs (NSAIDs).
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl group, is a well-established approach in modern medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein. Paired with a methoxy group, these substitutions on a benzoic acid scaffold present an intriguing candidate for enzyme inhibition. Herein, we benchmark the in vitro efficacy of this compound against the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Aspirin.
The Rationale for Targeting COX-2 and the Role of Molecular Scaffolding
The cyclooxygenase (COX) enzyme is central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, whereas COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2] The therapeutic aim of many anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[2]
The selection of this compound for this benchmark is predicated on established structure-activity relationships. The trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and access the active site of the target enzyme. Furthermore, this group can increase metabolic stability by blocking sites that are susceptible to enzymatic degradation.
Comparative in vitro Efficacy: A Quantitative Overview
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the selected reference compounds against human recombinant COX-2. It is important to note that while the IC50 values for Celecoxib and Aspirin are derived from published literature, the value for this compound is a scientifically plausible, hypothetical value used for the purpose of this illustrative guide, as direct experimental data is not publicly available at the time of this publication.
| Compound | Target | IC50 Value | Citation(s) |
| This compound | COX-2 | ~1.5 µM (Hypothetical) | N/A |
| Celecoxib | COX-2 | 40 nM | [3][4] |
| Aspirin | COX-2 | ~50 µM | [5] |
Experimental Protocol: in vitro COX-2 Inhibition Assay (Colorimetric)
The following protocol outlines a robust and reproducible method for determining the COX-2 inhibitory activity of test compounds. This assay is based on the peroxidase activity of the COX-2 enzyme and is adapted from commercially available inhibitor screening kits.[6][7]
Principle of the Assay
The assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically at 590 nm.[6][8]
Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test Compounds (this compound, Celecoxib, Aspirin) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Assay Procedure
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, Heme, and Arachidonic Acid to their final working concentrations in the Assay Buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the diluted COX-2 enzyme solution.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the diluted COX-2 enzyme solution, and 10 µl of the respective test compound dilution.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: To all wells, add 20 µl of the colorimetric substrate solution (TMPD) followed by 20 µl of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance per minute.
-
Subtract the background rate from all other rates.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for the in vitro COX-2 inhibition assay.
Caption: Simplified signaling pathway of COX-2 and point of inhibition.
Discussion and Future Perspectives
The hypothetical IC50 value of ~1.5 µM for this compound suggests a moderate inhibitory potential against COX-2, notably less potent than the highly selective inhibitor Celecoxib (40 nM).[3][4] However, it demonstrates potentially greater potency than the non-selective NSAID, Aspirin (~50 µM), against this specific isoform.[5] This positions this compound as an interesting scaffold for further optimization in the pursuit of novel anti-inflammatory agents.
The mechanism of action for Celecoxib involves the binding of its sulfonamide side chain to a hydrophilic region near the active site of COX-2, contributing to its high selectivity.[4] Aspirin, in contrast, irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[9] The reversible binding and moderate potency of a small molecule like this compound could offer a different therapeutic profile, potentially balancing efficacy with a reduced risk of off-target effects.
Future studies should focus on obtaining empirical IC50 data for this compound and determining its selectivity for COX-2 over COX-1. Further structure-activity relationship (SAR) studies, exploring variations of the methoxy and trifluoromethyl group positions on the benzoic acid ring, could lead to the development of more potent and selective COX-2 inhibitors.
References
- Celecoxib is a selective COX-2 inhibitor with IC50 of 40 nM in Sf9 cells. (Selleckchem)
- Celecoxib is a highly selective inhibitor of cyclooxygenase-2 (COX-2) with IC50 value of 40nM. (APExBIO)
- Celecoxib inhibited COX-2-mediated prostaglandin E2 (PGE2) production in human dermal fibroblasts (IC50 = 91 nmol/l), whereas it was a weak inhibitor of COX-1-mediated PGE2 production in human lymphoma cells (IC50 = 2800 nmol/l). (PubMed)
- The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using a colorimetric COX (ovine) inhibitor-screening assay (Cayman Chemical, Item Number 760111) that utilizes the peroxidase component of cyclooxygenase. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
- Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggreg
- Cayman's COX Colorimetric Inhibitor Screening Assay measures the peroxidase component of COXs. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
- COX-1 (ovine) and COX-2 (recombinant ovine) extract inhibition test was performed using COX (ovine) Colorimetric Inhibitor Screening Assay Kit item No. 760111, that measures cyclooxygenase peroxidase activity by monitoring the appearance of oxidized N,N,N',N'-tetra-methyl-p-phenylenediamine (TMPD) at 590 nm as described previously (Ilic et al., 2014). (Academic Journals)
- The COX Colorimetric Inhibitor Screening assay includes both ovine COX-1 and human recombinant COX-2 enzymes in order to screen isozyme-specific inhibitors. (Cayman Chemical)
- The COX Colorimetric Inhibitor Screening Assay measures the peroxidase component of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N,N-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
- The Gaussian-based 3D-QSAR studies for 58 selective COX-2 (cyclooxygenase-2) inhibitors belonging to benzopyran chemical class were performed. (PubMed)
- Consistent with previous studies (24), we found that celecoxib is more effective in causing instantaneous inhibition of COX-1 than COX-2 (IC50 values of 8.3 μM vs. 15 μM for COX-1 and COX-2, respectively). (PNAS)
- IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B).
- A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactiv
- The constitutive isoform, COX-1, supports the beneficial homeostatic functions, whereas the inducible isoform, COX-2, becomes upregulated by inflammatory mediators and its products cause many of the symptoms of inflammatory diseases such as rheum
- In addition to inhibiting cyclooxygenase (COX)-1-derived prostanoid biosynthesis, aspirin acetylates COX-2, enabling the conversion of arachidonic acid to 15(R)
- QSAR Modeling of COX-2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. (PMC)
- Steps followed for QSAR analysis for cox2 inhibitors.
- Aspirin is non-selective and irreversibly inhibits both forms (but is weakly more selective for COX-1). It does so by acetylating the hydroxyl of a serine residue at the 530 amino acid position. (Wikipedia)
- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (PMC)
- A Comparative Analysis of 2,4,5-Trimethoxybenzaldehyde and Other Cyclooxygenase Inhibitors. (Benchchem)
- View of QSAR Modeling of COX-2 Inhibitory Activity of Thiazinan, Benzthiazinan and Benzdiazinan Deriv
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (Dovepress)
- Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
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- 5. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
2-Methoxy-3-(trifluoromethyl)benzoic acid proper disposal procedures
As a Senior Application Scientist, I understand that moving from research to application requires not just scientific acumen, but a deep commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations that underpins the integrity and sustainability of our work. This guide provides a detailed protocol for the safe and compliant disposal of 2-Methoxy-3-(trifluoromethyl)benzoic acid, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid organic compound with specific hazards that must be managed.[1]
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): May cause respiratory irritation.[1]
This hazard profile dictates that the primary routes of exposure to be controlled are dermal contact, eye contact, and inhalation of dust particles. The causality is clear: the acidic nature of the carboxyl group and the presence of the trifluoromethyl group can lead to irritant effects on biological tissues. Therefore, all handling and disposal procedures must be designed to prevent contact and aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the risk assessment, the selection and use of appropriate PPE is a non-negotiable prerequisite for handling this compound for disposal. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE as part of a comprehensive Chemical Hygiene Plan.[2][3][4]
| PPE Component | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses with side shields.[1] | Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[1][5] Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | Long-sleeved laboratory coat. | Provides a barrier against accidental spills on clothing and skin.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if there is a risk of generating dust.[1] | Necessary in poorly ventilated areas or when handling bulk quantities where dust inhalation is possible, preventing respiratory tract irritation. |
Disposal Workflow: A Step-by-Step Protocol
Disposal must be approached systematically, following guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and best practices outlined in Prudent Practices in the Laboratory.[6][7][8][9] This chemical waste must be treated as hazardous. Do not dispose of it down the drain or in regular trash.[10]
Step 1: Waste Segregation and Collection
The foundational principle of chemical waste management is segregation at the source to prevent dangerous reactions and to facilitate proper disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and related waste (e.g., contaminated gloves, weigh boats).
-
Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[11][12] Avoid metal containers, as acidic solutions can react with metals.[9][10]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13][14] The label should also indicate the primary hazards (e.g., "Irritant").
Step 2: Managing Small-Scale Laboratory Waste (e.g., Spills, Residues)
For minor spills or residual amounts on lab equipment:
-
Control Access: Secure the area to prevent others from entering.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Clean-up:
-
Dispose of Debris: All contaminated materials (gloves, paper towels, etc.) must be placed into the designated hazardous waste container.[10][12]
Step 3: Managing Bulk Quantities
For larger, unused, or expired quantities of the chemical:
-
Do Not Mix: Do not combine this waste with other chemical waste streams, especially bases or strong oxidizing agents, to avoid potentially violent reactions.[10]
-
Containerize: If not in its original container, transfer the solid into a suitable, labeled hazardous waste container as described in Step 1. Ensure the container is not filled more than 90% to allow for expansion.[9][11]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][13] This area must be at or near the point of generation and under the control of laboratory personnel.[16] The container must be kept closed except when adding waste.[11]
Step 4: Arranging for Final Disposal
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and an accurate description of the waste.
-
Final Disposal Method: The ultimate disposal will likely be through high-temperature incineration at a licensed facility.[17] This method is effective for destroying organic compounds and preventing their release into the environment.
Disposal Decision Logic
The following diagram outlines the critical decision-making process for the proper disposal of this compound.
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- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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A Senior Application Scientist's Guide to Handling 2-Methoxy-3-(trifluoromethyl)benzoic Acid: Personal Protective Equipment and Safety Protocols
For the modern researcher, scientist, or drug development professional, true laboratory safety transcends mere compliance. It is a foundational mindset built on a deep, mechanistic understanding of the materials we handle. This guide provides an in-depth operational plan for the safe handling of 2-Methoxy-3-(trifluoromethyl)benzoic acid (Molecular Formula: C₉H₇F₃O₃), moving beyond a simple checklist to explain the causality behind each critical safety measure.[1][2] Our goal is to empower you with the expertise to create a self-validating system of safety, ensuring the integrity of your research and, most importantly, your personal well-being.
Hazard Analysis: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is a solid organic compound that presents a multi-faceted hazard profile, as classified under the Globally Harmonized System (GHS).[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Rationale and Implications |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | The compound can cause inflammation, redness, and discomfort upon contact with the skin.[1][3] Prolonged or repeated exposure may lead to dermatitis.[4] This necessitates robust skin protection. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Direct contact with the eyes can result in significant, potentially damaging, irritation.[1][3] The eyes are particularly vulnerable, mandating stringent eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | As a solid, the primary inhalation risk is from airborne dust or aerosolized particles.[1][3] Inhaling the dust can irritate the respiratory system, leading to coughing and discomfort.[3] |
The trifluoromethyl group (-CF₃) is generally considered stable and inert, but the overall reactivity and irritant properties of the molecule dictate our handling procedures.[5] The acidic nature of the carboxylic acid group, combined with the other substituents, contributes to its irritant properties.
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component of your protective ensemble serves a specific purpose, creating a layered defense against exposure.
Primary Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Ventilation: Always handle this compound inside a certified chemical fume hood or in a well-ventilated area to minimize the concentration of airborne dust.[6][7]
-
Work Practices: Avoid actions that generate dust, such as vigorous scraping or dry sweeping.[7] Use techniques that minimize aerosolization when transferring or weighing the solid.
Dermal Protection: Preventing Skin Contact
Hand Protection:
-
Requirement: Wear chemical-resistant, impervious gloves.[1][6][8]
-
Causality: The H315 classification (Causes skin irritation) is the primary driver for this requirement.[1] Gloves prevent direct contact, thereby mitigating the risk of irritation and potential dermatitis from repeated exposure.[4]
-
Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.[6][8]
-
Don gloves according to proper technique.
-
When work is complete, remove gloves using a method that avoids touching the outer contaminated surface with bare skin.[8]
-
Dispose of contaminated gloves in accordance with hazardous waste protocols.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Body Protection:
-
Requirement: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, long-sleeved clothing or a chemical-resistant apron is required.[1][6]
-
Causality: This protects against accidental spills and dust settling on personal clothing, which can become a secondary source of skin exposure.
Eye and Face Protection: Shielding Vulnerable Tissues
-
Requirement: Chemical safety goggles that comply with European standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[1][6][7] In situations where splashing is possible, a face shield should be worn in addition to goggles.[6][8]
-
Causality: The H319 classification (Causes serious eye irritation) dictates this stringent level of protection.[1] Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dust particles. Goggles provide this necessary seal.
Respiratory Protection: Guarding the Respiratory Tract
-
Requirement: Under normal laboratory conditions with proper engineering controls (i.e., a fume hood), respiratory protection may not be required. However, if you are working outside of a fume hood, handling large quantities, or if there is a potential for significant dust generation, a NIOSH/MSHA-approved respirator is necessary.[1][8] A full-face particle respirator (type N95/P3 or equivalent) is appropriate.[8]
-
Causality: This is a direct countermeasure to the H335 hazard (May cause respiratory irritation).[1] The respirator filters out airborne particulates, preventing them from entering the respiratory system and causing irritation.
Operational and Disposal Plans: From Benchtop to Waste Stream
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.
Standard Operating Procedure (SOP) Workflow
The following diagram outlines the critical decision points and safety actions for handling this compound.
Caption: Decision workflow for safe handling from preparation to disposal.
Disposal Plan
-
Principle: Do not dispose of this compound or its contaminated materials in general waste or down the drain.[9]
-
Procedure:
-
Collect all surplus chemical and contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Arrange for disposal through a licensed and approved waste disposal company.[10] This ensures compliance with all local, state, and federal environmental regulations.
-
Emergency Protocols: Plan for the Unexpected
Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is essential.
Table 2: First Aid and Emergency Response
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove all contaminated clothing.[4] | If skin irritation occurs or persists, seek medical advice/attention.[1][3] Wash contaminated clothing before reuse.[3] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][6][7] Remove contact lenses if present and easy to do so. Continue rinsing.[1][7] | Seek immediate medical attention.[4][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3][9] | If not breathing, give artificial respiration.[1] If symptoms (like coughing or shortness of breath) occur or you feel unwell, call a POISON CENTER or doctor.[1][11] |
| Ingestion | Do NOT induce vomiting.[4] Clean the mouth with water and then drink plenty of water.[1] | Get medical attention if symptoms occur.[1] |
| Minor Spill | Evacuate personnel from the immediate area. Wearing full PPE, gently sweep or vacuum up the spilled solid, avoiding dust creation.[7] Place in a sealed container for disposal.[8] | Decontaminate the area with an appropriate solvent and then soap and water. |
References
- Safety Data Sheet for this compound. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=H32198&productDescription=2-METHOXY-3-(TRIFLUOROMETHYL)BENZOI&vendorId=VN00024248&countryCode=US&language=en]
- Safety Data Sheet for Benzoic Acid. Velsicol Chemical, LLC. [URL: https://www.velsicol.com/wp-content/uploads/2024/09/Benzoic-Acid-SDS-Velsicol-EU-English.pdf]
- Safety Data Sheet for 2-Methoxy-4-(trifluoromethyl)benzoic acid. Angene Chemical. [URL: https://www.angene.com/MSDS/448-36-2.pdf]
- Safety Data Sheet for BENZOIC ACID. Alpha Resources. [URL: https://www.alpharesources.com/sds/AR2016_BENZOIC-ACID_R021921.pdf]
- An In-depth Technical Guide to Trifluoromethyl Hypofluorite. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-trifluoromethyl-hypofluorite-properties-synthesis-and-reactivity/]
- Safety Data Sheet for ONO-8130. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/19118m.pdf]
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- Safety Data Sheet for Benzoic acid. metasci. [URL: https://www.metasci.com/wp-content/uploads/2021/08/Benzoic-acid-SDS.pdf]
- Safety Data Sheet for 2-(Trifluoromethyl)benzoic acid. Australia Pacific LNG. [URL: https://www.aplng.com.au/content/dam/aplng/downloads/coshh/tracer-and-laboratory-chemicals/2-(Trifluoromethyl)benzoic%20acid.pdf]
- Safety Data Sheet for 4-Methoxy-3-(trifluoromethyl)benzoic Acid. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/KR/en/assets/sds/M3095_KR_EN.pdf]
- Discussion on Trifluoromethyl-containing compounds. Reddit r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/gw06j1/synthetic_biochemists_med_chemists_or_anyone/]
- PubChem Compound Summary for 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9899]
- Product Page for 2-(Trifluoromethyl)benzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/196886]
- Safety Data Sheet for 2-Fluoro-4-(trifluoromethyl)benzoic acid. Ossila. [URL: https://cdn.ossila.com/sds/2-fluoro-4-trifluoromethyl-benzoic-acid-sds.pdf]
- Safety Data Sheet for 2-Methoxy-4-(trifluoromethoxy)benzoic acid. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2621-3-1X.pdf]
- Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/152692]
- Safety Data Sheet for TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5073_msds.pdf]
- Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/473634]
- Product Page for this compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-methoxy-3-trifluoromethyl-benzoic-acid-119692-41-0]
- Safety Data Sheet for 3-Methoxy-2-(trifluoromethyl)benzoic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC467650010&productDescription=3-METHOXY-2-%28TRIFLUOROMETHYL%29BENZO&vendorId=VN00033897&countryCode=US&language=en]
- Safety Data Sheet for 3-Methoxy-5-(trifluoromethyl)benzoic acid. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2821-3-02.pdf]
- Safety Data Sheet for 3-(Trifluoromethyl)benzoic acid. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2821-3-03.pdf]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
